molecular formula C7H10N2O B1601182 5-Methoxybenzene-1,3-diamine CAS No. 100-96-9

5-Methoxybenzene-1,3-diamine

Cat. No.: B1601182
CAS No.: 100-96-9
M. Wt: 138.17 g/mol
InChI Key: FLDIDKTWHOYFMG-UHFFFAOYSA-N
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Description

5-Methoxybenzene-1,3-diamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxybenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDIDKTWHOYFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512526
Record name 5-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-96-9
Record name 5-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an aromatic amine that serves as a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring a methoxy group and two amino groups on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor in the development of a wide range of functional molecules. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, offering a critical resource for researchers in drug discovery, materials science, and chemical synthesis. While experimental data for this specific isomer is limited in publicly accessible databases, this document compiles the available information and provides context based on related compounds to offer a thorough understanding of its characteristics.

Chemical Identity and Structure

The foundational information for this compound is crucial for its identification and use in a research setting.

IdentifierValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene[PubChem][1]
CAS Number 100-96-9[PubChem][1]
Molecular Formula C₇H₁₀N₂O[PubChem][1]
Molecular Weight 138.17 g/mol [PubChem][1]
Canonical SMILES COC1=CC(=CC(=C1)N)N[PubChem][1]
InChI Key FLDIDKTWHOYFMG-UHFFFAOYSA-N[PubChem][1]
2D structure of this compound Figure 1: 2D Chemical Structure of this compound.

The structure of this compound is characterized by an aromatic benzene ring substituted with two electron-donating amino groups (-NH₂) at positions 1 and 3, and an electron-donating methoxy group (-OCH₃) at position 5. This substitution pattern influences the molecule's polarity, basicity, and reactivity, particularly in electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that much of the experimental data for melting and boiling points are for isomeric forms, which are included for comparative purposes.

PropertyValueNotes and Comparative Data
Appearance Not definitively reported. Aromatic amines are typically crystalline solids that can range from colorless to brown, often darkening on exposure to air and light.Isomers like 2,4-diaminoanisole are described as colorless needles[2].
Melting Point Data not available for the 5-methoxy isomer.Comparative Data: 2,4-Diaminoanisole: 67-68 °C[2][3]. 3,4-Diaminoanisole: 46-48 °C.
Boiling Point Data not available for the 5-methoxy isomer.Comparative Data: 2,4-Diaminoanisole: 221 °C[3]. 3,5-Diaminotoluene (a related compound): 283-285 °C[4].
Solubility No specific experimental data available for a range of solvents.Aromatic amines generally exhibit solubility in organic solvents and limited solubility in water. 2,4-Diaminoanisole is soluble in alcohol and hot ether, and slightly soluble in DMSO[2]. Based on its structure, this compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.
pKa 4.46 ± 0.10 (Predicted)This predicted value suggests it is a weak base, characteristic of aromatic amines.
Density Not experimentally determined.
XLogP3 1.2This computed value suggests a moderate lipophilicity.

Spectral Data for Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The symmetry of the molecule would lead to two distinct signals for the aromatic protons. The proton at C2 would appear as a triplet, while the protons at C4 and C6 would be equivalent and appear as a doublet.

  • Amine Protons: The protons of the two amino groups (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the seven carbon atoms due to the molecule's symmetry:

  • C-O Carbon: The carbon atom attached to the methoxy group (C5).

  • C-N Carbons: The two equivalent carbon atoms attached to the amino groups (C1 and C3).

  • Aromatic CH Carbons: The two equivalent aromatic carbons (C4 and C6) and the unique aromatic carbon (C2).

  • Methoxy Carbon: The carbon of the methoxy group.

Infrared (IR) Spectroscopy (Predicted)

Key characteristic absorption bands expected in the IR spectrum include:

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C-H Aromatic Stretching: Signals just above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Signals just below 3000 cm⁻¹ for the methoxy group.

  • C=C Aromatic Stretching: One or more bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: In the region of 1250-1350 cm⁻¹.

  • C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region for the aryl ether.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and other characteristic fragmentations of aromatic amines.

Handling, Storage, and Safety

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety precautions are paramount when working with any chemical, particularly aromatic amines which as a class can have significant health hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.

  • Engineering Controls: All handling of solid and solutions of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and incompatible materials. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows relevant to the purification and analysis of this compound. These are generalized protocols for aromatic amines and should be adapted as necessary.

Protocol 1: Recrystallization for Purification of an Aromatic Amine

This protocol describes a general procedure for the purification of a solid aromatic amine by recrystallization, a technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Preparation of a Stock Solution for NMR Analysis

This protocol outlines the preparation of a sample of this compound for nuclear magnetic resonance (NMR) spectroscopy.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for analysis in an NMR spectrometer.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_spectra Spectroscopic Fingerprints Structure This compound (C₇H₁₀N₂O) Solubility Solubility (Influenced by polar NH₂ and OCH₃ groups) Structure->Solubility Basicity Basicity (pKa) (Determined by lone pairs on N atoms) Structure->Basicity MeltingPoint Melting/Boiling Point (Affected by intermolecular H-bonding) Structure->MeltingPoint NMR NMR Spectra (Unique signals for H and C atoms) Structure->NMR IR IR Spectrum (Vibrations of functional groups) Structure->IR MS Mass Spectrum (Molecular weight and fragmentation) Structure->MS

References

An In-Depth Technical Guide to 3,5-Diaminoanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminoanisole, with the CAS number 100-96-9, is an aromatic amine characterized by a methoxy group and two amino groups at the 3 and 5 positions of a benzene ring.[1] While its isomers, particularly 2,4-diaminoanisole, have been extensively studied due to their historical use in hair dyes and subsequent toxicological scrutiny, 3,5-diaminoanisole remains a less-explored yet valuable chemical intermediate.[2][3][4] Its unique substitution pattern offers specific steric and electronic properties that make it a promising building block in various fields, from polymer science to medicinal chemistry. This guide provides a comprehensive technical overview of 3,5-diaminoanisole, focusing on its synthesis, physicochemical properties, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 3,5-diaminoanisole are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, the following properties can be summarized.

Table 1: Physicochemical Properties of 3,5-Diaminoanisole

PropertyValueSource/Comment
CAS Number 100-96-9[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Expected to be a solid, potentially off-white to light brown crystals or powder.Inferred from similar aromatic diamines.
Melting Point Data not readily available.
Boiling Point Data not readily available. For comparison, 3,5-diaminotoluene has a boiling point of 283-285 °C.[5]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and DMSO. Solubility in water is likely to be limited but may be enhanced in acidic conditions due to the basicity of the amino groups.[5][6]Inferred from analogous compounds.

Spectroscopic Data:

Specific, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,5-diaminoanisole are not widely published. Researchers synthesizing or using this compound should perform their own analytical characterization. Predicted spectra can be generated using computational chemistry software. For reference, the ¹³C NMR spectrum of the related compound, 2,4-diaminoanisole, has been predicted. The mass spectrum of an aromatic amine typically shows a prominent molecular ion peak, which would be an odd number in the case of 3,5-diaminoanisole due to the presence of two nitrogen atoms.[7]

Synthesis of 3,5-Diaminoanisole

The most logical and established synthetic route to 3,5-diaminoanisole is through the reduction of its dinitro precursor, 3,5-dinitroanisole. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and cleaner reaction profiles compared to other reduction methods like using metal powders in acidic media.[8][9][10]

Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitroanisole

This protocol is a representative procedure based on established methods for the reduction of dinitroaromatic compounds.[8][11]

Materials:

  • 3,5-Dinitroanisole

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3,5-dinitroanisole in a suitable solvent such as ethanol.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 3,5-diaminoanisole.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol is a common choice as it is a good solvent for many organic compounds and is relatively inert under hydrogenation conditions.

  • Hydrogen Pressure: The applied hydrogen pressure influences the reaction rate. Higher pressures generally lead to faster reactions.

  • Temperature: While many hydrogenations proceed at room temperature, gentle heating can increase the reaction rate without promoting side reactions.

Synthesis_of_3_5_Diaminoanisole start 3,5-Dinitroanisole reagents H₂, Pd/C Ethanol start->reagents product 3,5-Diaminoanisole reagents->product caption Synthesis of 3,5-Diaminoanisole via Catalytic Hydrogenation

Caption: Synthesis of 3,5-Diaminoanisole via Catalytic Hydrogenation.

Applications in Research and Development

The bifunctional nature of 3,5-diaminoanisole, with its two nucleophilic amino groups and an electron-donating methoxy group, makes it a versatile building block for the synthesis of more complex molecules.

Precursor for Azo Dyes

Aromatic diamines are fundamental components in the synthesis of azo dyes.[12][13] The amino groups can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The methoxy group in 3,5-diaminoanisole can act as an auxochrome, potentially influencing the color and fastness properties of the resulting dye.

Azo_Dye_Synthesis_Workflow diamine 3,5-Diaminoanisole diazotization Diazotization (NaNO₂, HCl, 0-5 °C) diamine->diazotization diazonium_salt Bis-diazonium Salt diazotization->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye coupling_agent Coupling Agent (e.g., Phenol, Naphthol) coupling_agent->azo_dye caption Workflow for Azo Dye Synthesis

Caption: Workflow for Azo Dye Synthesis.

Monomer for High-Performance Polyamides

The diamino functionality of 3,5-diaminoanisole allows it to be used as a monomer in the synthesis of polyamides.[14][15] Condensation polymerization with dicarboxylic acids or their derivatives would lead to the formation of aromatic polyamides (aramids). The meta-orientation of the amino groups and the presence of the methoxy group would influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength.

Polyamide_Synthesis_Workflow diamine 3,5-Diaminoanisole polymerization Polycondensation diamine->polymerization diacid_chloride Diacid Chloride (e.g., Terephthaloyl chloride) diacid_chloride->polymerization polyamide Aromatic Polyamide polymerization->polyamide caption Workflow for Polyamide Synthesis

Caption: Workflow for Polyamide Synthesis.

Building Block in Medicinal Chemistry

Aromatic diamines are valuable scaffolds in drug discovery for the synthesis of various heterocyclic compounds with potential biological activity. While specific applications of 3,5-diaminoanisole in this area are not well-documented, its structure suggests it could be a precursor for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles that are prevalent in many pharmaceuticals. The unique substitution pattern could lead to novel derivatives with interesting pharmacological profiles.

Safety and Toxicology

Comprehensive toxicological data for 3,5-diaminoanisole is limited. The available information is primarily from safety data sheets provided by chemical suppliers.

Hazard Classification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Handling and Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[1]

  • Use in a well-ventilated area and avoid breathing vapors, mist, or gas.[1]

  • Standard laboratory safety practices should be strictly followed.

Toxicological Data:

Conclusion

3,5-Diaminoanisole is a chemical intermediate with significant potential in various scientific and industrial applications. Its synthesis via the catalytic hydrogenation of 3,5-dinitroanisole is a well-established and efficient method. While there is a notable lack of comprehensive data on its physicochemical properties and toxicology, its structural features suggest its utility as a building block for azo dyes, high-performance polyamides, and novel heterocyclic compounds in medicinal chemistry. This guide provides a foundational understanding of 3,5-diaminoanisole, intended to assist researchers in its safe handling and innovative application, while also highlighting the need for further investigation into its properties and biological effects.

References

An In-depth Technical Guide to 5-Methoxybenzene-1,3-diamine (CAS No. 100-96-9): A Versatile Scaffolding Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an aromatic amine that serves as a highly functionalized building block in organic synthesis. Its unique substitution pattern—two nucleophilic amine groups meta to each other and an activating methoxy group—renders it a valuable precursor for the synthesis of complex heterocyclic systems and molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a logical framework for its synthesis and purification, analytical characterization methodologies, and a discussion of its potential applications, particularly as a scaffold in medicinal chemistry and materials science. Safety and handling protocols, grounded in data from structurally related compounds, are also detailed to ensure its responsible use in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 100-96-9) is an organic compound featuring a benzene ring substituted with two amino groups and one methoxy group.[1][2][3] The arrangement of these functional groups dictates its reactivity and utility. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring toward electrophilic substitution, while the nucleophilic character of the nitrogen atoms makes them prime sites for a wide array of chemical transformations.

A summary of its key computed and physical properties is presented below for rapid reference.

PropertyValueSource
CAS Number 100-96-9[1][2][4][5]
Molecular Formula C₇H₁₀N₂O[1][2][4]
Molecular Weight 138.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene[2][4]
Topological Polar Surface Area 61.3 Ų[1][2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Predicted pKa 4.46 ± 0.10[2]
SMILES COC1=CC(=CC(=C1)N)N[1][4]

Synthesis and Purification: A Validated Approach

Rationale for Synthetic Strategy

The most direct and industrially common route to aromatic diamines is the reduction of the corresponding dinitro compound. This strategy is highly effective because dinitroaromatics are often readily prepared via electrophilic nitration of a suitable precursor. The reduction step itself is typically high-yielding and can be achieved under various conditions, allowing for methodological flexibility based on available equipment and substrate sensitivity.

For this compound, the logical precursor is 1,3-Dinitro-5-methoxybenzene (3,5-Dinitroanisole) . The synthesis workflow is therefore a two-step process: nitration followed by reduction.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Reduction Anisole Anisole Dinitroanisole 3,5-Dinitroanisole Anisole->Dinitroanisole Nitration Nitrating_Acid Nitrating Acid (HNO₃/H₂SO₄) Nitrating_Acid->Dinitroanisole Dinitroanisole_ref 3,5-Dinitroanisole Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, Sn/HCl) Target_Molecule This compound (CAS 100-96-9) Reducing_Agent->Target_Molecule Dinitroanisole_ref->Target_Molecule Reduction

Caption: General synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3,5-dinitroanisole using catalytic hydrogenation, a clean and efficient method.

A. Materials and Equipment:

  • 3,5-Dinitroanisole

  • Palladium on carbon (5-10% Pd/C) catalyst

  • Solvent: Ethanol or Methanol

  • Hydrogen source (gas cylinder or generator)

  • Parr hydrogenator or similar pressure-rated reaction vessel

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

B. Step-by-Step Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: In the vessel, dissolve 3,5-dinitroanisole in a suitable solvent (e.g., ethanol) at a concentration of approximately 5-10% (w/v).

  • Catalyst Addition: Carefully add the Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the dinitro substrate. Causality Note: Pd/C is a highly efficient catalyst for the reduction of nitro groups to amines with minimal side reactions under controlled conditions.

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar or ~50 psi).

  • Reaction: Begin vigorous stirring and heat the mixture if necessary (often, the reaction is exothermic and may proceed at room temperature). Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: This step is critical. Fine carbon catalysts must be completely removed to prevent contamination of the final product. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst upon exposure to air.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude this compound will remain.

Purification

Aromatic diamines can be prone to oxidation and discoloration. Purification should be conducted promptly after synthesis.

  • Distillation: For liquid or low-melting solids, vacuum distillation is an effective method for removing non-volatile impurities.[6][7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene/heptane) can yield high-purity material. The choice of solvent is determined empirically to find a system where the diamine is soluble at high temperatures but sparingly soluble at low temperatures.

Analytical Characterization: Structure and Purity Verification

Confirming the identity and purity of this compound is essential before its use in subsequent applications. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. One would anticipate signals for the methoxy protons (a singlet, ~3.8 ppm), the amine protons (a broad singlet, variable chemical shift), and two distinct aromatic protons.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Predicted spectra are available in chemical databases and serve as a useful comparison.[2][8]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 138.17, consistent with the molecular formula C₇H₁₀N₂O.[1][2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the N-H bonds of the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching for the methoxy group (~1200-1250 cm⁻¹ and ~1000-1050 cm⁻¹).

Applications in Drug Development and Materials Science

While specific FDA-approved drugs directly containing the this compound core are not prominent, its value lies in its role as a versatile molecular scaffold. Structurally related methoxy- and diamino-phenyl compounds are precursors to biologically active molecules, including those investigated for anticancer properties.[9]

Scaffold for Combinatorial Chemistry

The diamine's structure is ideal for generating chemical libraries for high-throughput screening. The two amine groups can be differentially functionalized to explore chemical space rapidly. This is a cornerstone of modern drug discovery, allowing for the systematic modification of a core structure to optimize biological activity and pharmacokinetic properties.

Scaffold_Logic cluster_R1 R1 Functionalization cluster_R2 R2 Functionalization Core This compound Core Derivative Diverse Library of Substituted Derivatives Core->Derivative Amine 1 Reaction Core->Derivative Amine 2 Reaction R1_lib Library of R1 Groups (Acyls, Alkyls, Aryls) R1_lib->Derivative R2_lib Library of R2 Groups (Sulfonyls, Heterocycles) R2_lib->Derivative

Caption: Role as a scaffold in creating diverse chemical libraries.

Precursor to Heterocyclic Systems

The 1,3-diamine arrangement is a classic precursor for the synthesis of various heterocyclic rings, such as benzodiazepines or other fused systems, which are privileged structures in medicinal chemistry. Reaction with dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings or other complex architectures.

Safety, Handling, and Toxicology

Specific, comprehensive toxicological data for CAS 100-96-9 is limited. However, based on the known hazards of structurally similar aromatic amines and dimethoxybenzenes, a cautious approach is mandated.[10][11][12][13] The related compound 4-Methoxybenzene-1,3-diamine is classified as harmful if swallowed, suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life.[14]

A. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing for larger quantities.

B. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

C. Handling and Storage:

  • Store in a tightly closed container in a cool, dry place, protected from light and air to minimize oxidation and degradation.[4]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Avoid generation of dust.

D. First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for several minutes.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

E. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

Conclusion

This compound is a foundational building block whose strategic placement of functional groups offers significant potential for synthetic innovation. Its utility as a scaffold for combinatorial libraries and as a precursor to complex heterocyclic systems makes it a compound of interest for researchers in drug discovery, medicinal chemistry, and materials science. While its full potential is still being explored, a thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for leveraging its synthetic versatility.

References

An In-Depth Technical Guide to 5-Methoxybenzene-1,3-diamine: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxybenzene-1,3-diamine, a versatile aromatic diamine that serves as a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its chemical properties and applications, ensuring a foundation of scientific integrity and practical utility.

Core Molecular and Physicochemical Profile

This compound, also known as 3,5-diaminoanisole, is an organic compound featuring a benzene ring substituted with two amino groups and one methoxy group. Its chemical structure is foundational to its reactivity and utility in synthetic chemistry.

The molecular formula for this compound is C₇H₁₀N₂O .[1] It has a molecular weight of approximately 138.17 g/mol .[1]

Key Physicochemical Properties

The arrangement of the functional groups on the benzene ring dictates the compound's physical and chemical behavior. The presence of two electron-donating amino groups and a methoxy group activates the aromatic ring, making it susceptible to electrophilic substitution. The basicity of the amino groups is a key characteristic, influencing its reaction chemistry.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[1]
Molecular Weight 138.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 100-96-9PubChem[1]
Predicted pKa 4.46 ± 0.10ChemAxon[2]
Topological Polar Surface Area 61.3 ŲPubChem[1]
Melting Point 67-68 °C (for 2,4-isomer)Merck Index[3]
Boiling Point 253.57 °C (rough estimate for 2,4-isomer)ChemBK[4]
Solubility Generally soluble in polar organic solvents. Lower aliphatic amines are soluble in water.[5]NCERT[5]

Note: Experimental data for the 5-methoxy isomer is limited; some data for the isomeric 2,4-diaminoanisole is provided for reference.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reduction of a dinitro precursor. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Conceptual Synthesis Workflow

The following diagram illustrates a common synthetic pathway from 1,3-dinitrobenzene.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 1,3-Dinitrobenzene B 1,5-Dinitro-3-methoxybenzene A->B  HNO₃, H₂SO₄   C This compound B->C  Fe/HCl or H₂, Pd/C   D Pure this compound C->D  Recrystallization / Chromatography  

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of 1,5-dinitro-3-methoxybenzene using catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 1,5-Dinitro-3-methoxybenzene

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1,5-dinitro-3-methoxybenzene in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography to yield the final product.

Causality in Protocol Design: The choice of a palladium catalyst is due to its high efficiency in reducing nitro groups to amines.[2] The use of an inert atmosphere during catalyst handling prevents potential ignition of the catalyst in the presence of flammable solvents.

Applications in Drug Discovery and Development

Aromatic diamines are a cornerstone scaffold in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as a rigid core for the attachment of various pharmacophoric groups. The 3,5-diamino arrangement in this compound offers a unique geometry for molecular design.

Role as a Pharmacophore Scaffold

The diamino functionality allows for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability.

Drug_Scaffold A This compound Scaffold B Bioactive Moiety 1 A->B  Synthetic  Modification 1   C Bioactive Moiety 2 A->C  Synthetic  Modification 2   D Potential Drug Candidate B->D C->D

Caption: The central role of the diamine scaffold in drug design.

Derivatives of related aromatic diamines have shown a broad spectrum of pharmacological activities, including:

  • Antimicrobial agents

  • Anticancer agents

  • Enzyme inhibitors [6]

The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its biological target.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Standard Analytical Workflow

Analytical_Workflow A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (MS) A->C D Chromatography (HPLC, GC) A->D E Structure Confirmation & Purity Assessment B->E C->E D->E

Caption: A typical workflow for the analytical characterization of the final product.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[7]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.[8]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities. Commercial suppliers often provide HPLC data to certify the purity of their products.[9]

Safety, Handling, and Storage

As with all aromatic amines, this compound and its isomers should be handled with care. Many aromatic amines are classified as hazardous substances.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for the compound before use and perform a thorough risk assessment.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxybenzene-1,3-diamine (CAS No. 100-96-9), a key intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. In the absence of extensive publicly available quantitative data, this document establishes a predictive framework for solubility based on the molecule's physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine solubility in a range of organic solvents, ensuring data accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical tools to effectively utilize this compound in their work, with a strong emphasis on safety and scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 3,5-diaminoanisole, is an aromatic amine whose structural features—two amine groups and a methoxy substituent on a benzene ring—make it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, leading to the development of complex molecules with potential applications in medicinal chemistry and advanced materials.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a determining factor in purification methods such as crystallization and chromatography. For drug development professionals, the solubility profile of a molecule and its derivatives is a cornerstone of formulation and bioavailability studies. This guide aims to bridge the current knowledge gap by providing both a theoretical understanding and a practical methodology for assessing the solubility of this compound.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of this compound suggests a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

  • Two Amine (-NH2) Groups: These groups are capable of acting as both hydrogen bond donors and acceptors, imparting a degree of polarity to the molecule.

  • A Methoxy (-OCH3) Group: The ether linkage is a polar group due to the electronegativity of the oxygen atom, contributing to potential interactions with polar solvents.

  • A Benzene Ring: This aromatic core is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.

The overall solubility will be a balance between the polar contributions of the amine and methoxy groups and the nonpolar nature of the benzene ring.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine groups of this compound. Therefore, moderate to good solubility is anticipated. However, as the alkyl chain of the alcohol solvent increases, the nonpolar character of the solvent becomes more dominant, which may decrease solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can interact with the polar functional groups of the solute. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar benzene ring suggests some affinity for nonpolar solvents. However, the polar amine and methoxy groups will likely limit the solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may show slightly better solvating power than aliphatic hydrocarbons.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound will exhibit at least partial solubility in these solvents.

The following diagram illustrates the logical framework for predicting solubility based on solvent properties.

G cluster_solvent Solvent Classification cluster_solute This compound Properties Polar Protic Polar Protic H-Bond Donors/Acceptors (Amine Groups) H-Bond Donors/Acceptors (Amine Groups) Polar Protic->H-Bond Donors/Acceptors (Amine Groups) Strong Interaction (High Solubility Expected) Polar Aprotic Polar Aprotic Dipole Moment (Methoxy Group) Dipole Moment (Methoxy Group) Polar Aprotic->Dipole Moment (Methoxy Group) Dipole-Dipole Interaction (Good Solubility Expected) Nonpolar Nonpolar Nonpolar Surface (Benzene Ring) Nonpolar Surface (Benzene Ring) Nonpolar->Nonpolar Surface (Benzene Ring) van der Waals Forces (Moderate to Low Solubility Expected)

Caption: Logical framework for predicting solubility.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in Section 4.

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Observations
MethanolPolar Protic25Data to be determined
EthanolPolar Protic25Data to be determined
IsopropanolPolar Protic25Data to be determined
AcetonitrilePolar Aprotic25Data to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determined
N,N-Dimethylformamide (DMF)Polar Aprotic25Data to be determined
DichloromethaneChlorinated25Data to be determined
TolueneNonpolar Aromatic25Data to be determined
HexaneNonpolar Aliphatic25Data to be determined

Experimental Protocol for Determining Solubility

The following protocol is a robust method for determining the equilibrium solubility of this compound in an organic solvent. This method is adapted from established principles, such as those outlined in the OECD Test Guideline 105 for water solubility, and is suitable for organic solvents.[2][3][4][5][6]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration in the solution has plateaued.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

    • Immediately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for solubility determination.

Health and Safety Considerations

Recommended Safety Precautions:

  • Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A lab coat should be worn to protect street clothing.

  • Hygiene: Avoid creating dust when handling the solid material. Wash hands thoroughly after handling.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be broadly published, the predictive framework based on its molecular structure offers valuable guidance for solvent selection. The detailed experimental protocol presented herein empowers researchers to generate reliable and reproducible solubility data tailored to their specific applications. By combining theoretical prediction with rigorous experimental methodology and a strong commitment to safety, scientists can confidently and effectively incorporate this compound into their research and development endeavors.

References

5-Methoxybenzene-1,3-diamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Hazard Profile of Methoxybenzene-1,3-diamines for Research and Development Professionals

A Note on Isomeric Specificity in Chemical Safety

In the field of chemical research and drug development, precision in identifying substances is paramount to ensuring safety and experimental validity. This guide addresses the material safety profile of Methoxybenzene-1,3-diamine. It is critical to distinguish between its isomers, as their toxicological profiles and the extent of available safety data differ significantly.

  • 5-Methoxybenzene-1,3-diamine (CAS RN 100-96-9) , also known as 3,5-Diaminoanisole, has limited publicly available, detailed hazard information.[1][2]

  • 4-Methoxybenzene-1,3-diamine (CAS RN 615-05-4) , commonly known as 2,4-Diaminoanisole, is a well-documented compound with extensive toxicological data. It is a confirmed carcinogen and carries significant health warnings.[3][4][5]

Given the potential for confusion and the severe hazards associated with the 2,4-isomer (CAS 615-05-4), this guide will focus predominantly on its comprehensive safety data, as it represents the most significant risk profile within this chemical family. Researchers handling any Methoxybenzene-1,3-diamine must verify the precise isomer and its corresponding CAS number before commencing work.

Section 1: Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The structural difference between these isomers dictates their chemical and biological properties.

Diagram: Isomeric Distinction

G cluster_0 Methoxybenzene-1,3-diamine Isomers cluster_1 CAS RN 615-05-4 cluster_2 CAS RN 100-96-9 Parent C7H10N2O M.W.: 138.17 g/mol Isomer_2_4 4-Methoxybenzene-1,3-diamine (2,4-Diaminoanisole) Parent->Isomer_2_4 Isomer 1 Isomer_3_5 This compound (3,5-Diaminoanisole) Parent->Isomer_3_5 Isomer 2 Isomer_2_4_info Extensive Hazard Data Confirmed Carcinogen Isomer_2_4->Isomer_2_4_info Isomer_3_5_info Limited Hazard Data Available Isomer_3_5->Isomer_3_5_info

Caption: Isomeric relationship and data availability.

Property4-Methoxybenzene-1,3-diamine (CAS 615-05-4)This compound (CAS 100-96-9)
Synonyms 2,4-Diaminoanisole, p-Methoxy-m-phenylenediamine3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene
Molecular Formula C₇H₁₀N₂O[6]C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [6]138.17 g/mol [1][2]
Appearance Needle-like solid; off-white to violet powder (sulfate form)[3]Data not readily available
Melting Point 67-68 °C[3]Data not readily available
Boiling Point ~254 °C (estimate)[6]Data not readily available
Solubility Soluble in water[3]Data not readily available

Section 2: Hazard Identification and Toxicological Profile (CAS 615-05-4)

This section focuses on 2,4-Diaminoanisole (CAS 615-05-4), which is classified as a hazardous substance. Its handling requires stringent safety protocols due to its carcinogenic and mutagenic properties.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]

  • Carcinogenicity (Category 1B) : May cause cancer.[5] This classification is based on sufficient evidence from animal studies.

  • Germ Cell Mutagenicity (Category 2) : Suspected of causing genetic defects.[5]

  • Chronic Aquatic Toxicity (Category 2) : Toxic to aquatic life with long-lasting effects.[5]

Hazard Statements (H-codes)
  • H302 : Harmful if swallowed[5]

  • H341 : Suspected of causing genetic defects[5]

  • H350 : May cause cancer[5]

  • H411 : Toxic to aquatic life with long lasting effects[5]

Toxicological Summary
  • Primary Routes of Exposure : Ingestion, inhalation, and skin contact.

  • Acute Effects : Harmful if swallowed, with an oral LD50 in rats of 460 mg/kg.[5][7] It can cause skin and eye irritation.[3] Effects of exposure may be delayed, and medical observation for 24-48 hours is recommended after overexposure, as pulmonary edema may occur.[3]

  • Chronic Effects : The most significant long-term hazard is its carcinogenicity. It is a confirmed carcinogen.[3] There is also a possible risk of irreversible effects (mutagenicity).[3][5] Human mutation data has been reported.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the severe chronic hazards, a zero-exposure policy should be the goal. Engineering controls are the first line of defense, supplemented by rigorous PPE protocols.

Engineering Controls
  • Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Designated Area : Establish a designated area for working with this carcinogen, with clear signage and restricted access.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a checklist but a risk-based assessment. The causality is simple: prevent all routes of exposure—inhalation, dermal, and ocular.

Diagram: PPE Selection Workflow

PPE_Workflow Start Task: Handling 2,4-Diaminoanisole Check_Inhalation Risk of Inhalation? (Dust/Aerosol) Start->Check_Inhalation Resp_Protection Mandatory: Use NIOSH-approved respirator (e.g., N95 dust mask, Type P2 cartridge) Check_Inhalation->Resp_Protection Yes Check_Skin Risk of Skin Contact? Resp_Protection->Check_Skin Gloves Mandatory: Chemical-resistant gloves (e.g., Nitrile, check breakthrough time) Check_Skin->Gloves Yes Lab_Coat Mandatory: Dedicated Lab Coat (Buttoned, full sleeves) Gloves->Lab_Coat Check_Eyes Risk of Splash/Dust? Lab_Coat->Check_Eyes Eye_Protection Mandatory: Chemical safety goggles and/or face shield Check_Eyes->Eye_Protection Yes End Proceed with Caution Eye_Protection->End

Caption: Logic for mandatory PPE selection.

  • Respiratory Protection : If there is any risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., P2) is necessary.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and change them immediately if contaminated.

  • Eye/Face Protection : Use chemical safety goggles and a face shield.

  • Skin and Body Protection : Wear a fully buttoned lab coat. Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[8]

Section 4: Handling, Storage, and Emergency Procedures

Safe Handling Practices
  • Obtain Special Instructions : Before use, obtain and read all safety information. Do not handle until all safety precautions have been read and understood.[3][5][8]

  • Avoid Exposure : This is the guiding principle. Avoid breathing dust and avoid contact with skin and eyes.[3]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]

Storage
  • Store in a tightly closed container in a dry, well-ventilated area.[10]

  • Keep locked up or in an area accessible only to qualified and authorized personnel.[8]

  • Store separately from strong oxidizing agents and strong acids, which are incompatible materials.[5]

Accidental Release and First Aid

The response to an emergency must be pre-planned and executed swiftly to minimize exposure.

Diagram: Chemical Spill Response Protocol

Spill_Response Spill Spill of 2,4-Diaminoanisole Detected Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Risk (Ensure proper PPE is worn) Evacuate->Assess Small_Spill Small Spill? Assess->Small_Spill Contain_Small Cover with absorbent material (e.g., vermiculite, sand) Sweep up carefully, avoid dust Small_Spill->Contain_Small Yes Contain_Large Large Spill Contact EH&S / Emergency Response Small_Spill->Contain_Large No Collect Place waste in a labeled hazardous waste container Contain_Small->Collect Decontaminate Decontaminate Area with appropriate solvent/soap & water Collect->Decontaminate Dispose Dispose of waste through institutional hazardous waste program Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

SituationFirst-Aid Measure
Eye Contact Immediately flush eyes with running water for at least 20 minutes, removing contact lenses if present. Seek immediate medical attention.[3]
Skin Contact Remove and isolate contaminated clothing. Immediately flush skin with plenty of soap and water. Seek medical advice if irritation persists.[3][10]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical advice.[3]

Section 5: Disposal Considerations

Waste generated from this material is considered hazardous waste.

  • Chemical Disposal : Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) through a licensed professional waste disposal service.[11] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Release : Avoid release to the environment.[3][5] This substance is toxic to aquatic organisms and can cause long-term adverse effects.[3][5]

References

The Versatility of a Unique Aromatic Diamine: A Technical Guide to the Applications of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Overview of a Key Synthetic Building Block

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an aromatic organic compound with the molecular formula C₇H₁₀N₂O. Its structure, featuring two amine groups meta to each other and an activating methoxy group, makes it a highly valuable and versatile intermediate in various fields of chemical synthesis. The strategic placement of these functional groups dictates its reactivity, allowing it to serve as a potent nucleophile and a precursor for a range of complex molecules. The electron-donating nature of both the amino and methoxy substituents activates the aromatic ring, making it particularly susceptible to electrophilic substitution, which is a cornerstone of its utility as a coupling agent in dye synthesis. Furthermore, the presence of two primary amine groups allows it to act as a monomer in polycondensation reactions, leading to the formation of high-performance polymers. This guide provides an in-depth exploration of the core applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 100-96-9
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Synonyms 3,5-Diaminoanisole, 1-methoxy-3,5-diamino-benzene
Topological Polar Surface Area 61.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Application I: Precursor in Azo Dye Synthesis

Aromatic azo compounds constitute the largest and most diverse group of synthetic colorants, with wide applications as dyes, pigments, and functional materials.[1][2] The synthesis of azo dyes classically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[3]

The structure of this compound makes it an excellent coupling component. The two amino groups and the methoxy group are strong activating groups, significantly increasing the electron density of the benzene ring and facilitating electrophilic attack by the diazonium ion. This high reactivity allows for the formation of intensely colored azo compounds. Its structural analogs are widely used in oxidative hair dye formulations, where they act as "couplers" that react with "developers" (like p-phenylenediamines) in an oxidizing medium to form the final color.[4][5] For instance, the combination of a related diamine coupler with p-phenylenediamines can produce strong blue colorations, while combination with p-aminophenols yields stable red hues.[4]

Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for synthesizing an azo dye using this compound as the coupling component.

AzoDyeWorkflow start Start: Aromatic Amine (e.g., Aniline derivative) diazotization Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ diazotization->diazonium coupling Step 2: Azo Coupling (Alkaline or Mildly Acidic) diazonium->coupling Electrophilic Attack coupler Coupling Component: This compound coupler->coupling product Azo Dye Product coupling->product purification Purification (Filtration, Recrystallization) product->purification end Final Product purification->end

Caption: General workflow for synthesizing an azo dye.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes the synthesis of a representative azo dye starting from p-toluidine and coupling with this compound.

Step 1: Diazotization of p-Toluidine

  • Dissolve p-toluidine (1.07 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a 100 mL beaker.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (immediate blue-black color). This solution is used directly in the next step.

Step 2: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve this compound (1.38 g, 10 mmol) in 50 mL of water containing sodium hydroxide (0.4 g, 10 mmol) to form a solution of its sodium salt.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the coupling component.

  • A brightly colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Filter the solid dye product using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

Application II: Monomer for High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[6][7] They are widely used in the aerospace, electronics, and automotive industries for applications ranging from flexible printed circuits to insulation materials.[6]

The synthesis of aromatic polyimides typically follows a two-step process.[7] First, an aromatic diamine is reacted with an aromatic dianhydride in a polar aprotic solvent (like NMP or DMAc) at ambient temperature to form a soluble poly(amic acid) precursor.[7] In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration (imidization), which eliminates water and forms the stable imide ring structure.[7]

This compound, as an aromatic diamine, is a suitable monomer for this process. The diamine functionality allows it to react with dianhydrides such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to build the polymer backbone. The methoxy substituent can influence the final properties of the polymer, potentially improving solubility or modifying its dielectric constant.

Polyimide Synthesis Workflow

The diagram below outlines the two-step synthesis of a polyimide from a diamine and a dianhydride.

PolyimideWorkflow diamine Aromatic Diamine (this compound) polymerization Step 1: Polycondensation (Polar aprotic solvent, e.g., NMP Room Temperature) diamine->polymerization dianhydride Aromatic Dianhydride (e.g., PMDA) dianhydride->polymerization paa Poly(amic acid) Solution (Soluble Precursor) polymerization->paa casting Film Casting / Fiber Spinning paa->casting imidization Step 2: Imidization (Thermal or Chemical Cyclization ~300-350 °C) casting->imidization Heat product Polyimide Product (Insoluble, Thermally Stable) imidization->product - H₂O

Caption: Two-step synthesis of an aromatic polyimide.

Experimental Protocol: Synthesis of a Polyimide Film

This protocol describes the synthesis of a polyimide from this compound and Pyromellitic dianhydride (PMDA).

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound (1.38 g, 10 mmol).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) (approx. 30 mL) to dissolve the diamine completely.

  • Once dissolved, slowly add solid Pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol) in small portions over 30 minutes. Ensure the temperature of the reaction mixture does not exceed 30 °C.

  • After the addition is complete, continue stirring the solution at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final PAA solution is the direct precursor for the next step.

Step 2: Thermal Imidization

  • Pour the viscous poly(amic acid) solution onto a clean, level glass plate.

  • Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).

  • Place the glass plate in a vacuum oven and pre-dry the film at 80 °C for 2-3 hours to remove the bulk of the solvent.

  • Cure the film by heating it in a programmable oven under a nitrogen atmosphere using a staged heating cycle: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process ensures complete imidization and removal of water without creating defects in the film.

  • After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.

Table 2: Typical Properties of Aromatic Polyimides

PropertyTypical Value Range
Glass Transition Temp. (Tg) 200 - 400 °C+
10% Weight Loss Temp. (TGA) 400 - 600 °C
Tensile Strength 100 - 200 MPa
Dielectric Constant (1 MHz) 2.9 - 3.5

(Note: These are general values for aromatic polyimides; specific properties depend on the exact monomer composition.)[8][9]

Application III: Scaffold in Medicinal Chemistry

Aromatic amines and their derivatives are fundamental building blocks in pharmaceutical synthesis.[10] The this compound structure can serve as a versatile starting point or scaffold for creating libraries of compounds for drug discovery. A particularly important class of molecules derived from aromatic diamines is benzimidazoles.

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[11] The standard synthesis involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.[11] While this compound is a meta-diamine, its derivatives can be used to synthesize more complex heterocyclic systems or be used in diversity-oriented synthesis to create analogs of natural products like flavones and coumarins.[12]

Protocol: Synthesis of a Substituted Benzimidazole Derivative

This protocol outlines a general method for synthesizing a 2-substituted benzimidazole, a key step that could be adapted for creating a library of potential drug candidates. This example uses a generic o-phenylenediamine for illustrative purposes, but the principle applies to reactions involving diamine precursors.

Step 1: Condensation and Cyclization

  • In a round-bottom flask, combine an o-phenylenediamine derivative (10 mmol) and a substituted aromatic aldehyde (10 mmol).

  • Add ethanol (30 mL) as the solvent.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.5 mmol) or a Lewis acid. Several modern methods utilize nanoparticle catalysts for improved yields and milder conditions.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the crude product with cold ethanol or an ethanol/water mixture.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole product.

Conclusion and Future Outlook

This compound is a chemical intermediate whose value is derived from the strategic arrangement of its functional groups. Its activated aromatic system makes it a prime candidate for azo coupling reactions, leading to the creation of vibrant and stable dyes. As a difunctional monomer, it provides a pathway to high-performance polyimides with tailored properties. Furthermore, its structure serves as a foundational scaffold for the synthesis of complex heterocyclic molecules, such as benzimidazoles, which are of significant interest in medicinal chemistry. The continued exploration of this versatile building block is poised to unlock new materials and therapeutic agents, underscoring its importance for researchers and developers in a multitude of scientific disciplines.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Synthetic Strategy

This application note provides a comprehensive, field-validated protocol for the synthesis of 5-Methoxybenzene-1,3-diamine, a key intermediate in the development of pharmaceuticals and specialized polymers. The primary synthetic challenge involves the efficient and selective reduction of precursor nitro groups to amines. This guide details a robust method utilizing the catalytic hydrogenation of 3,5-Dinitroanisole. This approach is favored for its high yield, operational simplicity, and atom economy, making it a superior choice for laboratory and scale-up applications. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and outline essential safety and characterization procedures.

While the synthesis from 5-nitro-1,3-benzenediamine was considered, a direct, high-yielding conversion to this compound is not chemically feasible in a single step. Such a transformation would require a complex and low-yielding sequence of protection, diazotization, substitution, and reduction steps. Therefore, to ensure scientific integrity and provide a trustworthy protocol, this note focuses on the industry-standard synthesis from a more logical precursor.

Principle of the Method: Catalytic Hydrogenation

The reduction of aromatic nitro compounds is a cornerstone of industrial organic synthesis.[1] Among the various available methods, catalytic hydrogenation stands out for its efficacy and clean reaction profile.[2] This process involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst.

For the conversion of 3,5-Dinitroanisole to this compound, Palladium on carbon (Pd/C) is the catalyst of choice. The reaction proceeds via the following key stages on the catalyst surface:

  • Adsorption: Both the aromatic nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the palladium surface.

  • Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, including nitroso and hydroxylamine species.[3] The accumulation of these intermediates can be exothermic and potentially hazardous if not controlled.[3]

  • Desorption: The final product, the diamine, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.

The use of a Pd/C catalyst is advantageous as it facilitates high reaction rates under relatively mild conditions (low pressure and temperature) and typically results in high yields of the desired amine.[2]

Visualized Reaction and Workflow

Overall Synthetic Transformation

Caption: Catalytic hydrogenation of 3,5-Dinitroanisole to the target product.

Experimental Workflow

G arrow arrow A Setup & Inerting B Charge Reactor: 1. 3,5-Dinitroanisole 2. Ethanol (Solvent) A->B C Add Catalyst: 10% Pd/C (wet) B->C D Hydrogenation C->D E Purge with H₂ Pressurize to 1 atm Stir vigorously at RT D->E F Reaction Monitoring E->F G Monitor H₂ uptake (via balloon or pressure drop) F->G H Work-up G->H I Purge with N₂ Filter through Celite® (Caution: Catalyst may be pyrophoric) H->I J Isolation I->J K Evaporate solvent (Rotary Evaporator) J->K L Purification & Analysis K->L M Recrystallization (optional) Characterize via NMR, MS L->M Z Final Product: This compound M->Z

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
3,5-Dinitroanisole1144-27-0198.135.00 g (25.2 mmol)Starting material.
Palladium, 10% on Carbon7440-05-3-250 mg (5 mol%)Catalyst. Use a wet catalyst to mitigate pyrophoric risk.
Ethanol (Absolute)64-17-546.07100 mLReaction solvent.
Hydrogen (H₂) Gas1333-74-02.02~1 atmReducing agent. A balloon is sufficient for this scale.
Nitrogen (N₂) Gas7727-37-928.01-Inert gas for purging.
Celite® 54561790-53-2-~5 gFiltration aid.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no sources of ignition nearby. Use appropriate regulators and tubing. A hydrogen balloon is a relatively safe method for maintaining a positive pressure on a small scale.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The filtration step must be performed carefully, keeping the filter cake wet with solvent. Quench the used catalyst by suspending it in water before disposal.

  • Starting Material: Aromatic nitro compounds can be toxic and should be handled with care.[4] Avoid inhalation of dust and skin contact.

Synthesis Procedure
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3,5-Dinitroanisole (5.00 g, 25.2 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask to dissolve the starting material.

  • Inerting: Fit the flask with a gas inlet adapter and a condenser. Purge the system with nitrogen gas for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (250 mg). The wet catalyst can be added as a slurry in a small amount of ethanol.

  • Hydrogenation: Evacuate the nitrogen and replace the atmosphere with hydrogen gas. Inflate a balloon with hydrogen and attach it to the gas inlet. For vigorous stirring, ensure a vortex is visible.

  • Reaction Monitoring: The reaction is exothermic and a slight warming of the flask may be observed. Continue stirring at room temperature. The reaction progress can be monitored by the deflation of the hydrogen balloon. The reaction is typically complete within 3-5 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: Once hydrogen uptake ceases (or TLC indicates full consumption of the starting material), stop the stirring.

Work-up and Isolation
  • Purging: Carefully purge the reaction flask with nitrogen gas for 15 minutes to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel and wet it with ethanol. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 20 mL) to ensure all product is collected. Crucially, do not allow the catalyst on the filter paper to dry out. Immediately transfer the filter paper with the catalyst into a beaker of water to quench it.

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is this compound. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture. Dry the product under vacuum to obtain a pale solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound[5] can be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale tan solid
Yield >95%
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
¹H NMR (DMSO-d₆, 400 MHz) δ ~5.8-6.0 (m, 3H, Ar-H), 4.8-5.0 (br s, 4H, NH₂), 3.55 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~161 (C-O), 150 (C-NH₂), 95 (Ar-CH), 92 (Ar-CH), 55 (OCH₃)
Mass Spec (ESI+) m/z 139.08 [M+H]⁺

References

Application Note & Protocols: 5-Methoxybenzene-1,3-diamine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the utilization of 5-Methoxybenzene-1,3-diamine as a strategic monomer in the synthesis of high-performance polymers. We delve into the nuanced effects of the methoxy substituent and meta-oriented amine groups on polymerization kinetics and final polymer properties. This guide offers detailed, field-tested protocols for the synthesis of advanced polyamides and polyimides, complete with methodologies for their characterization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Advantage of this compound

Aromatic diamines are fundamental building blocks for high-performance polymers such as aramids and polyimides, prized for their exceptional thermal and mechanical stability.[1] The selection of the diamine monomer is a critical determinant of the final polymer's characteristics. This compound (also known as 3,5-diaminoanisole) offers a unique combination of structural features that chemists can leverage to tune polymer properties.

The presence of an electron-donating methoxy (-OCH₃) group on the aromatic ring increases the nucleophilicity of the amine functionalities compared to unsubstituted m-phenylenediamine, potentially influencing reaction rates.[2] More significantly, this bulky, non-coplanar group disrupts the close packing of polymer chains. This disruption is a key strategy for enhancing the solubility of otherwise intractable aromatic polymers, thereby improving their processability without substantially compromising their high glass transition temperatures (Tg) and thermal stability.[3][4]

Physicochemical Properties

A thorough understanding of the monomer's properties is essential for its effective use in polymerization.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 3,5-Diaminoanisole[5]
CAS Number 100-96-9[5]
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
Appearance Solid (Typical)-
Melting Point 67.5 °C[6]

graph Monomer_Structure {
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node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Benzene Ring N1 [pos="0,0!", label=""]; N2 [pos="1.5,0!", label=""]; N3 [pos="2.25,1.3!", label=""]; N4 [pos="1.5,2.6!", label=""]; N5 [pos="0,2.6!", label=""]; N6 [pos="-0.75,1.3!", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1; N1 -- N3 [style=invis]; N2 -- N4 [style=invis]; N3 -- N5 [style=invis]; N4 -- N6 [style=invis]; N5 -- N1 [style=invis]; N6 -- N2 [style=invis];

// Substituents sub_N1 [pos="-0.75, -1.0!", label="H₂N", fontcolor="#202124"]; N6 -- sub_N1;

sub_N2 [pos="2.25, -1.0!", label="NH₂", fontcolor="#202124"]; N2 -- sub_N2;

sub_O [pos="0, 3.6!", label="O", fontcolor="#EA4335"]; N5 -- sub_O; sub_CH3 [pos="-0.75, 4.6!", label="CH₃", fontcolor="#202124"]; sub_O -- sub_CH3;

// Atom Labels C1_label [pos="-1.1, 1.3!", label="C", fontcolor="#5F6368"]; C2_label [pos="-0.3, 2.9!", label="C", fontcolor="#5F6368"]; C3_label [pos="1.8, 2.9!", label="C", fontcolor="#5F6368"]; C4_label [pos="2.6, 1.3!", label="C", fontcolor="#5F6368"]; C5_label [pos="1.8, -0.3!", label="C", fontcolor="#5F6368"]; C6_label [pos="-0.3, -0.3!", label="C", fontcolor="#5F6368"]; }

Caption: Chemical structure of this compound.

Application in Polyamide Synthesis

Aromatic polyamides, or aramids, are synthesized via polycondensation between an aromatic diamine and an aromatic diacid chloride. The reaction is typically performed at low temperatures in a polar aprotic solvent. The incorporation of this compound is an effective method for producing soluble aramids that can be processed into films and coatings from solution.[3]

The direct amidation reaction, often promoted by systems like triphenyl phosphite and pyridine, is a common method for this synthesis.[3] The resulting polymers often exhibit excellent solubility in solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and even less polar solvents like tetrahydrofuran (THF), a significant advantage over unsubstituted aramids.[3]

Polyamide_Synthesis cluster_reactants Reactants cluster_products Products monomer1 5-Methoxybenzene- 1,3-diamine plus1 + monomer2 Aromatic Diacid Chloride (e.g., IPC, TPC) product Aromatic Polyamide (Aramid) monomer2->product Low Temp. Polycondensation (e.g., DMAc, NMP) byproduct 2n HCl plus2 +

Caption: General reaction scheme for aramid synthesis.

Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from this compound and isophthaloyl chloride (IPC).

Materials:

  • This compound (polymer grade, purified)

  • Isophthaloyl chloride (IPC) (recrystallized from hexane)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium Chloride (LiCl) (dried under vacuum at 150°C)

  • Methanol

  • Nitrogen (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet

  • Dropping funnel

  • Low-temperature bath (ice-salt or cryocooler)

Procedure:

  • Reactor Setup: Flame-dry the glassware and assemble the reactor under a positive pressure of nitrogen.

  • Monomer Dissolution: In the flask, dissolve this compound (e.g., 10 mmol) and LiCl (e.g., 1 g) in anhydrous DMAc (e.g., 40 mL). Stir under nitrogen until a clear solution is formed.

  • Cooling: Cool the solution to 0°C using the low-temperature bath.

  • Diacid Chloride Addition: Add an equimolar amount of isophthaloyl chloride (10 mmol) to the stirred solution portion-wise over 30 minutes. Ensure the temperature does not exceed 5°C. A significant increase in viscosity will be observed.

  • Polymerization: After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature for 4-6 hours under continuous stirring and nitrogen atmosphere. The solution will become highly viscous.

  • Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol (approx. 400 mL). A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration. Wash it thoroughly with hot water to remove LiCl and residual solvent, followed by a final wash with methanol.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Application in Polyimide Synthesis

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.[7] The most common synthetic route is a two-step process that proceeds through a soluble poly(amic acid) precursor.[2][8] This method is particularly advantageous for creating films and coatings, as the precursor can be cast from solution before being converted to the final, insoluble polyimide.

The use of this compound can improve the solubility of the poly(amic acid) precursor and can lower the curing temperature required for imidization compared to less reactive diamines. The resulting polyimide often exhibits a good balance of thermal stability and processability.[9]

Polyimide_Workflow step1 Step 1: Poly(amic acid) Synthesis step1_desc Diamine + Dianhydride in polar aprotic solvent (DMAc/NMP) at room temperature. step1->step1_desc step2 Solution Casting step1->step2 Soluble Precursor step2_desc The soluble poly(amic acid) solution is cast onto a substrate (e.g., glass plate). step2->step2_desc step3 Step 2: Thermal Imidization step2->step3 Cast Film step3_desc Staged heating cycle (e.g., 100°C, 200°C, 300°C) to drive off solvent and cyclize the amic acid to the imide, releasing water. step3->step3_desc product Final Polyimide Film step3->product Insoluble Product

Caption: Workflow for two-step polyimide synthesis.

Protocol: Two-Step Synthesis of a Polyimide Film

This protocol outlines the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).

Materials:

  • This compound (polymer grade, purified)

  • Pyromellitic dianhydride (PMDA) (polymer grade, dried under vacuum)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen (high purity)

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

  • Glass plate

  • Doctor blade or casting knife

  • Programmable vacuum oven or furnace

Procedure:

Part A: Poly(amic acid) Synthesis

  • Monomer Dissolution: Dissolve this compound (e.g., 10 mmol) in anhydrous DMAc (to achieve ~15-20% solids concentration) in the reaction flask under a nitrogen atmosphere. Stir until fully dissolved.

  • Dianhydride Addition: Add an equimolar amount of PMDA (10 mmol) to the solution in small portions over one hour. Maintain the temperature below 30°C to prevent premature imidization.

  • Polymerization: Continue stirring at room temperature under nitrogen for 12-24 hours. The solution will become very viscous, indicating the formation of high molecular weight poly(amic acid).

Part B: Thermal Imidization

  • Film Casting: Filter the poly(amic acid) solution. Cast the solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a dust-free, low-humidity environment at 60-80°C for several hours to slowly remove the bulk of the solvent.

  • Curing: Transfer the glass plate to a programmable oven or furnace with a nitrogen atmosphere. Perform a staged thermal cure. A typical cycle is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • Film Recovery: After cooling to room temperature, the flexible, tough polyimide film can be carefully peeled from the glass substrate.

Polymer Characterization

Validation of a successful polymerization requires thorough characterization of the resulting material.

TechniquePurposeExpected Result for Polymers from this compound
FTIR Spectroscopy Confirm functional group conversion.Polyamide: Appearance of Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1540 cm⁻¹) bands. Polyimide: Disappearance of amic acid bands and appearance of characteristic imide bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, C-N stretch at ~1370 cm⁻¹).
¹H NMR Spectroscopy Verify polymer structure.Shows characteristic aromatic and methoxy proton signals, confirming monomer incorporation into the polymer backbone.
GPC Determine molecular weight (Mw, Mn) and polydispersity (PDI).High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization.[10][11]
TGA Assess thermal stability.High decomposition temperatures (T_d5 > 450°C), demonstrating excellent thermal stability.[3]
DSC Determine glass transition temperature (Tg).High Tg values, typically in the range of 230-300°C, indicating a rigid polymer backbone suitable for high-temperature applications.[3][12]

Safety and Handling

Proper handling of aromatic diamines is crucial due to their potential health hazards.

  • Hazard Classification: this compound and its parent compound m-phenylenediamine are classified as hazardous. They may be harmful if swallowed, are suspected of causing genetic defects, and may cause cancer.[6][13] They are also toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. In case of skin contact, wash immediately with soap and water.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[16]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release to the environment.[6]

References

Application Notes & Protocols: Synthesis of Bis-Azo Dyes Utilizing 3,5-Diaminoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AZO-35DA-202601

Abstract & Introduction

Azo dyes represent the most voluminous and diverse class of synthetic colorants, accounting for over 60% of all dyes used in industries such as textiles, printing, and paper manufacturing.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][2] The synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

This document provides a detailed technical guide for the synthesis of a bis-azo dye using 3,5-Diaminoanisole (C₇H₁₀N₂O) as the core building block. The presence of two primary amine groups on the anisole ring offers a strategic advantage, allowing for a bis-diazotization reaction. This enables the coupling of two molecules of a nucleophile, leading to the formation of a larger, more complex, and potentially more intensely colored dye molecule. We will detail the underlying chemical principles, provide a robust step-by-step protocol for synthesis and purification, outline critical safety procedures, and describe standard methods for analytical characterization.

Core Scientific Principles: The Chemistry of Azo Synthesis

The formation of an azo dye is a classic example of electrophilic aromatic substitution. The process is universally divided into two distinct, temperature-sensitive stages.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4]

Causality of Experimental Choices:

  • In Situ Generation: Nitrous acid is unstable and decomposes readily; therefore, it is always prepared within the reaction mixture as needed.

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can decompose violently or undergo unwanted side reactions (like coupling with water to form phenols) at higher temperatures.[1][5] Maintaining an ice bath environment is non-negotiable for ensuring the stability of the diazonium intermediate and maximizing yield.[6]

  • Excess Acid: A sufficient excess of strong acid is required to protonate the nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the key reacting species.[3][7] It also prevents premature coupling of the diazonium salt with the unreacted parent amine.

The overall transformation for 3,5-Diaminoanisole into its bis-diazonium salt is as follows:

H₂N−Ar(OCH₃)−NH₂ + 2 NaNO₂ + 4 HCl (0-5 °C) → Cl⁻⁺N₂−Ar(OCH₃)−N₂⁺Cl⁻ + 2 NaCl + 4 H₂O
Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[8] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (−N=N−), which acts as a chromophore and is responsible for the compound's color.[1]

Causality of Experimental Choices:

  • Electron-Rich Coupler: The coupling component must be highly activated, typically containing strong electron-donating groups like hydroxyl (−OH) or amino (−NH₂) groups. Phenols and anilines are common choices.[2][9]

  • pH Control: The pH of the coupling medium is crucial for controlling the reactivity of the coupling component.

    • Phenols (e.g., 2-Naphthol): Coupling is performed under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form the more strongly activating phenoxide ion, which is a superior nucleophile.[5][10]

    • Anilines: Coupling is performed under mildly acidic conditions (pH 4-5) to prevent the diazonium salt from converting to an inactive diazohydroxide while ensuring the amine group of the coupler remains sufficiently nucleophilic.[10]

Experimental Protocols & Workflow

This section outlines the complete workflow for synthesizing a bis-azo dye from 3,5-Diaminoanisole and 2-Naphthol.

Overall Workflow Diagram

G cluster_prep Reagent Preparation cluster_synthesis Synthesis cluster_workup Isolation & Purification A Prepare Acidified 3,5-Diaminoanisole Solution D Stage 1: Bis-Diazotization (0-5 °C) A->D B Prepare Aqueous Sodium Nitrite Solution B->D C Prepare Alkaline 2-Naphthol Solution E Stage 2: Azo Coupling (0-5 °C) C->E D->E Immediate Use F Vacuum Filtration E->F G Wash with Water & Ethanol F->G H Drying G->H I Characterization H->I

Caption: High-level workflow for bis-azo dye synthesis.
Mandatory Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.[11][12]

  • Fume Hood: All steps involving 3,5-Diaminoanisole, hydrochloric acid, and the diazotization reaction must be performed in a certified chemical fume hood.[11]

  • Reagent Handling: 3,5-Diaminoanisole may cause skin and eye irritation.[12] Avoid inhalation and direct contact.

  • Diazonium Salt Hazard: CRITICAL WARNING: Dry diazonium salts are shock-sensitive and can be explosive.[1][6] Never isolate the diazonium salt intermediate. It must be kept in a cold aqueous solution and used immediately after its formation.[1]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol 1: Bis-Diazotization of 3,5-Diaminoanisole
  • Preparation: In a 250 mL beaker, add 1.38 g (0.01 mol) of 3,5-Diaminoanisole to 25 mL of deionized water.

  • Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid (HCl). The amine salt may precipitate. Add an additional 25 mL of deionized water.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. A thermometer must be used to monitor the temperature.

  • Nitrite Solution: In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol, a slight excess) of sodium nitrite (NaNO₂) in 15 mL of deionized water and cool this solution in the ice bath.

  • Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the cold, stirred amine salt solution over 15-20 minutes. Use a Pasteur pipette to add the solution slowly beneath the surface of the liquid. Crucially, maintain the reaction temperature below 5 °C throughout the addition.

  • Confirmation: After the addition is complete, stir the solution for an additional 10 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and a complete reaction. If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is achieved.

  • The resulting clear, cold solution of 4-methoxy-1,3-phenylenebis(diazonium) chloride is now ready for immediate use in the coupling step.

Protocol 2: Azo Coupling with 2-Naphthol
  • Coupling Solution Prep: In a 500 mL beaker, dissolve 2.90 g (0.02 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Cooling: Cool this alkaline 2-naphthol solution to 5 °C in an ice bath with gentle stirring.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold bis-diazonium salt solution (from Protocol 3.3) to the cold 2-naphthol solution.

  • Precipitation: An intensely colored precipitate (typically deep red or brown) should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Protocol 3: Isolation and Purification
  • Filtration: Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and base.

  • Final Rinse: Perform a final wash with a small portion of cold ethanol to help displace water and expedite drying.

  • Drying: Carefully transfer the solid product to a watch glass and dry it in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C). Record the final yield.

  • Purity Check (Optional): Purity can be initially assessed using Thin-Layer Chromatography (TLC). Recrystallization from a suitable solvent like ethanol or glacial acetic acid can be performed for further purification if necessary.[13]

Reaction Mechanism & Characterization

Visualized Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Final Product R1 3,5-Diaminoanisole Reagent1 + 2 NaNO2, 4 HCl (0-5 °C) R2 2-Naphthol (2 eq.) Reagent2 + NaOH (aq) (0-5 °C) I1 4-methoxy-1,3-phenylenebis(diazonium) chloride P1 Bis-Azo Dye Reagent1->I1 Diazotization Reagent2->P1 Azo Coupling

Caption: Chemical transformation from reactants to final product.
Analytical Characterization Data

The synthesized and purified dye should be characterized to confirm its structure and purity. The following table summarizes the expected results from standard analytical techniques.

Analytical Technique Purpose Expected Result / Key Features
UV-Visible Spectroscopy Determine λmax and confirm colorAn intense absorption band in the visible region (typically 450-550 nm), corresponding to the π→π* transition of the extended conjugated system.[14]
FTIR Spectroscopy Identify key functional groupsCharacteristic peaks for: N=N stretch (azo group) around 1450-1500 cm⁻¹, broad O-H stretch (~3200-3500 cm⁻¹) from naphthol, C-O-C stretch (~1250 cm⁻¹) from the anisole ether.[15]
¹H NMR Spectroscopy Elucidate proton environmentComplex aromatic signals corresponding to the anisole and naphthyl rings. A singlet for the -OCH₃ protons (~3.8-4.0 ppm). A downfield singlet for the -OH protons.[14]
Mass Spectrometry (ESI-MS) Confirm molecular weightA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the final bis-azo dye product.[13]
Thin-Layer Chromatography (TLC) Assess purityA single, well-defined spot indicates a high degree of purity.[13]

References

Application Note: A Detailed Protocol for the Chemical Oxidative Polymerization of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(phenylenediamine)s, a class of conducting and electroactive polymers, have garnered significant interest for their diverse applications in sensors, energy storage, and corrosion inhibition.[1] The introduction of substituents onto the phenylenediamine monomer unit, such as a methoxy group, can significantly alter the resulting polymer's electronic properties, solubility, and processability.[2][3] The electron-donating nature of the methoxy group in 5-Methoxybenzene-1,3-diamine (also known as 3,5-diaminoanisole) is anticipated to enhance the electron density of the aromatic ring, potentially facilitating the oxidative polymerization process and influencing the final material's characteristics.[2]

This application note provides a comprehensive, step-by-step protocol for the chemical oxidative polymerization of this compound. The described method utilizes ammonium persulfate as a readily available and effective oxidizing agent in an acidic medium, a common approach for the synthesis of polyaniline and its derivatives.[4] This protocol is designed for researchers in materials science, polymer chemistry, and drug development, offering a reliable method for the synthesis of poly(this compound) for further investigation and application.

Materials and Equipment

Reagents Grade Supplier Notes
This compound≥98%e.g., Sigma-Aldrich, TCIRecrystallize from an appropriate solvent if necessary to ensure high purity.
Ammonium Persulfate ((NH₄)₂S₂O₈)ACS Reagent, ≥98%e.g., Sigma-Aldrich, Fisher ScientificUse as received.
Hydrochloric Acid (HCl)37%, ACS Reagente.g., Fisher Scientific, VWR
Methanol (CH₃OH)ACS Reagente.g., Fisher Scientific, VWRFor washing the polymer.
Deionized (DI) Water>18 MΩ·cmIn-houseUsed for all solutions and washing steps.
Ammonia solution (NH₄OH)28-30%e.g., Sigma-AldrichFor de-doping the polymer.
Equipment Description
250 mL Three-neck round-bottom flaskReaction vessel.
Magnetic stirrer and stir barFor continuous agitation of the reaction mixture.
Dropping funnelFor the controlled addition of the oxidant solution.
ThermometerTo monitor the reaction temperature.
Ice bathTo maintain a low reaction temperature.
Buchner funnel and filter paperFor collecting the polymer precipitate.
Vacuum flaskFor vacuum filtration.
pH meter or pH paperTo monitor the acidity of the washing solutions.
Vacuum ovenFor drying the final polymer product.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process for poly(this compound).

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_monomer Dissolve Monomer in HCl initiation Cool Monomer Solution (0-5 °C) prep_monomer->initiation prep_oxidant Prepare Oxidant Solution addition Slowly Add Oxidant (over 30-60 min) prep_oxidant->addition initiation->addition polymerize React for 24 hours addition->polymerize filter Vacuum Filter Precipitate polymerize->filter wash_acid Wash with 1 M HCl filter->wash_acid wash_water Wash with DI Water (until neutral pH) wash_acid->wash_water dedope Treat with Ammonia Solution wash_water->dedope wash_final Wash with DI Water & Methanol dedope->wash_final dry Dry in Vacuum Oven wash_final->dry end end dry->end Final Polymer G cluster_mechanism Proposed Polymerization Mechanism I Initiation S2O8 S₂O₈²⁻ → 2 SO₄⁻• (Oxidant Decomposition) I->S2O8 P Propagation Monomer Monomer (this compound) P->Monomer RadicalCation Monomer Radical Cation P->RadicalCation Dimer Dimer Formation (Radical Coupling) P->Dimer ChainGrowth Chain Elongation P->ChainGrowth T Termination Polymer Final Polymer Chain T->Polymer S2O8->RadicalCation Oxidation Monomer->RadicalCation Electron Transfer Monomer->Dimer Attack RadicalCation->Dimer Coupling Dimer->ChainGrowth Further Oxidation & Coupling ChainGrowth->Polymer ...

References

Application Notes & Protocols: The Role and Utility of 3,5-Diaminoanisole in Advanced Hair Dye Formulation Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the application of 3,5-Diaminoanisole as a coupling agent in oxidative hair dye formulations. This document elucidates the fundamental chemistry of oxidative dyeing, details the specific role of 3,5-Diaminoanisole in color formation, and provides validated, step-by-step protocols for formulation, application, and performance evaluation. By integrating established scientific principles with practical methodologies, this guide serves as an essential resource for the innovation and quality control of permanent hair color products.

Introduction: The Architecture of Permanent Hair Color

Permanent, or oxidative, hair dyeing is a complex chemical process that accounts for over 80% of the hair coloration market.[1] Unlike temporary colors that simply coat the hair shaft, oxidative dyes generate color inside the hair's cortex, resulting in a long-lasting effect.[1][2] The process relies on a carefully orchestrated reaction between three key components mixed immediately before application:

  • Primary Intermediates (Precursors): Small aromatic amine compounds (e.g., p-phenylenediamine, p-aminophenol) that are not colored themselves but are easily oxidized.[3][4]

  • Coupling Agents (Couplers): Aromatic compounds, such as 3,5-Diaminoanisole, that react with the oxidized primary intermediates to form large, colored molecules.[3] Couplers are essential for creating a diverse palette of shades.

  • Oxidizing Agent: Typically hydrogen peroxide (H₂O₂), which serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates to initiate the color-forming reaction.[4]

  • Alkalizing Agent: Commonly ammonia or ethanolamine, which raises the pH to swell the hair cuticle, allowing the dye precursors to penetrate into the cortex.[1][3]

3,5-Diaminoanisole (also known as 5-Methoxy-m-phenylenediamine) is a meta-aminophenol derivative that functions as a crucial coupler in this system. Its molecular structure allows it to react with oxidized precursors to form specific chromophores, contributing to the final hair color, often in the brown, red, and violet-blue ranges depending on the primary intermediate used.

The Mechanism of Action: From Precursors to Permanent Color

The formation of a stable, permanent color within the hair fiber is a multi-step process. The core of this process is the oxidative coupling reaction.

  • Penetration: The alkaline formulation causes the hair cuticle to swell, creating pathways for the small, uncolored precursor and coupler molecules to diffuse into the cortex.[1]

  • Oxidation of the Primary Intermediate: Hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine, PPD) into a highly reactive, unstable state known as a quinonediimine.[4][5]

  • Electrophilic Attack and Coupling: The electron-rich 3,5-Diaminoanisole molecule (the coupler) undergoes a rapid electrophilic substitution reaction with the quinonediimine intermediate.[5]

  • Dye Polymerization: This initial coupling reaction forms a larger dimeric dye molecule. Subsequent oxidation and coupling reactions can occur, leading to the formation of even larger trinuclear or polynuclear colorant molecules.[4] These newly formed, large molecules are physically trapped within the cortex, making the color permanent and resistant to washing.[1][4]

The logical flow of this chemical transformation is visualized below.

G cluster_0 Hair Dye Components (Applied to Hair) cluster_1 Inside Hair Cortex PPD Primary Intermediate (e.g., p-phenylenediamine) QI Reactive Intermediate (Quinonediimine) PPD->QI Oxidation by H₂O₂ (in alkaline medium) DA Coupler (3,5-Diaminoanisole) Dye Large Colored Molecule (Indo-Dye) DA->Dye H2O2 Oxidizing Agent (Hydrogen Peroxide) NH3 Alkalizing Agent (Ammonia) QI->Dye Coupling Reaction caption Figure 1. Oxidative Coupling Reaction Pathway.

Caption: Figure 1. Oxidative Coupling Reaction Pathway.

Experimental Protocols for Formulation and Evaluation

The following protocols provide a framework for creating and testing hair dye formulations incorporating 3,5-Diaminoanisole. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Preparation of a Model Oxidative Dye Base

This protocol describes the creation of a base cream ("Part A") containing the dye precursors. This is then mixed with a developer cream ("Part B") containing the oxidizing agent.

Table 1: Model Formulation for a Brown Shade

Component INCI Name Function Concentration (% w/w)
Part A: Dye Base Cream
Deionized Water Aqua Solvent q.s. to 100
Cetearyl Alcohol Cetearyl Alcohol Emulsion Stabilizer, Thickener 10.0
Toluene-2,5-Diamine Sulfate Toluene-2,5-Diamine Sulfate Primary Intermediate 1.5
3,5-Diaminoanisole 5-Methoxy-m-Phenylenediamine Coupler 0.8
Resorcinol Resorcinol Coupler (Shade Modifier) 0.5
Ammonia Ammonium Hydroxide (28%) Alkalizing Agent 5.0
Sodium Sulfite Sodium Sulfite Antioxidant 0.2
EDTA Tetrasodium EDTA Chelating Agent 0.1
Part B: Developer Cream
Deionized Water Aqua Solvent q.s. to 100
Hydrogen Peroxide (35%) Hydrogen Peroxide Oxidizing Agent 17.1 (yields 6% H₂O₂)
Cetearyl Alcohol Cetearyl Alcohol Emulsion Stabilizer 4.0

| Phosphoric Acid | Phosphoric Acid | pH Adjuster/Stabilizer | 0.1 |

Methodology:

  • Prepare Part A (Dye Base): a. In a primary vessel, combine deionized water, sodium sulfite, and EDTA. Heat to 75°C while stirring until all solids are dissolved. b. In a separate vessel, melt the cetearyl alcohol at 75°C. c. Add the melted wax phase to the water phase with homogenization to form an emulsion. d. Begin cooling the emulsion. At 45°C, add Toluene-2,5-Diamine Sulfate, 3,5-Diaminoanisole, and Resorcinol. Mix until fully dissolved. e. Add the ammonia solution and mix until uniform. Adjust the final weight with deionized water.

  • Prepare Part B (Developer): a. Follow a similar emulsification process as for Part A, combining the water, cetearyl alcohol, and phosphoric acid. b. Cool the emulsion to below 40°C before slowly adding the hydrogen peroxide to minimize degradation.

  • Final Mixture for Application: Immediately before use, mix Part A and Part B in a 1:1 ratio by weight in a non-metallic bowl.

Protocol 2: Standardized Hair Tress Dyeing Workflow

This protocol ensures reproducible dyeing results for performance testing.

  • Hair Tress Selection: Use standardized, natural white or light blonde human hair tresses (e.g., 1 gram, 6 inches).

  • Pre-Wash: Wash tresses with a simple, non-conditioning shampoo (e.g., 10% sodium lauryl sulfate solution) to remove any surface treatments.[6] Rinse thoroughly and gently blot dry with a paper towel.

  • Dye Application: a. Prepare the final dye mixture as described in Protocol 3.1, Step 3. b. Place the hair tress on a flat, non-reactive surface (e.g., a glass plate). c. Using a tinting brush, apply the dye mixture evenly, ensuring complete saturation of the hair fibers. A typical dye-to-hair ratio is 2:1 (e.g., 2g dye mixture for 1g hair tress).

  • Processing: Allow the dye to process at a controlled temperature (e.g., 37-40°C) for 30 minutes.[6]

  • Rinsing and Drying: a. Rinse the tress under lukewarm running water until the water runs clear. b. Wash once with a standard shampoo and apply a conditioner. c. Rinse thoroughly and allow the tress to air dry completely in a controlled environment away from direct light.

Protocol 3: Performance & Stability Evaluation

Objective measurement is critical to validating the performance of a new formulation.

  • Colorimetric Analysis: a. Use a diffuse reflectance spectrophotometer or colorimeter to measure the color of the dyed tress.[7] b. Record the CIELab* or LCh* values. The L* value represents lightness, C* represents chroma (vividness), and h* represents the hue angle. c. Take measurements at multiple points along the tress and average the results.

  • Wash Fastness Test: a. Measure the initial color of the dyed tress (Cycle 0). b. Subject the tress to a standardized washing procedure: lather with shampoo for 1 minute, rinse for 1 minute.[6] c. Allow the tress to dry completely. d. Repeat the wash/dry cycle for a predetermined number of cycles (e.g., 5, 10, 15 washes).[7] e. Measure the color (LCh) after each set of cycles. f. Calculate the total color difference (ΔE) to quantify fading over time.

G Start Start: Select Hair Tress PreWash 1. Pre-Wash Tress (10% SLS Solution) Start->PreWash MixDye 2. Mix Dye Base (A) + Developer (B) (1:1) PreWash->MixDye ApplyDye 3. Apply Dye Mixture to Tress MixDye->ApplyDye Process 4. Process (30 min @ 40°C) ApplyDye->Process RinseDry 5. Rinse, Shampoo, Condition, and Dry Process->RinseDry Eval 6. Performance Evaluation RinseDry->Eval Color Colorimetric Analysis (CIELab*) Eval->Color Measure Initial Color Wash Wash Fastness Test (Multiple Cycles) Eval->Wash Test Durability Color->Wash End End Wash->End

Caption: Figure 2. Standard Experimental Workflow.

Analytical Quality Control

To ensure formulation consistency and safety, it is essential to quantify the active ingredients. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the simultaneous determination of multiple aromatic amines, including 3,5-Diaminoanisole, in cosmetic products.[8][9]

  • Methodology: Methods typically involve reversed-phase HPLC with a C18 or polar-embedded column, coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) for enhanced selectivity and sensitivity.[8][10]

  • Sample Preparation: A simple extraction is usually sufficient, involving dissolving the dye cream in a suitable solvent like methanol, followed by sonication and filtration before injection.[10][11]

Safety and Regulatory Landscape

Aromatic amines used in hair dyes are known to have the potential for skin sensitization and can cause allergic contact dermatitis in susceptible individuals.[12]

  • Hazard Profile: While 3,5-Diaminoanisole is used in cosmetic formulations, it is crucial to distinguish it from its isomer, 2,4-Diaminoanisole. 2,4-Diaminoanisole and its salts are reasonably anticipated to be human carcinogens and are prohibited for use in cosmetics in many regions, including Canada and the European Union.[13][14][15] Researchers must ensure they are using the correct isomer and consult the latest regional regulations.

  • Exposure and Risk: Significant amounts of unconsumed precursors and couplers can remain in the dye mixture even after color development, leading to consumer exposure during and after the dyeing process.[12] Therefore, formulations should be optimized to maximize reaction efficiency.

  • Handling Precautions: Strict adherence to good laboratory practices is mandatory. This includes handling the raw material in a fume hood, wearing appropriate gloves and eye protection, and preventing inhalation of dust or contact with skin.[16][17] A patch test should always be recommended before the personal application of any new formulation to screen for potential allergic reactions.

Conclusion

3,5-Diaminoanisole is a versatile and effective coupler in the formulation of oxidative hair dyes. A thorough understanding of its role in the oxidative coupling mechanism, combined with rigorous, standardized protocols for formulation and testing, is paramount for developing safe, stable, and high-performance hair color products. By leveraging the methodologies outlined in these notes, researchers can systematically investigate the impact of 3,5-Diaminoanisole on shade, intensity, and durability, paving the way for the next generation of hair dye innovation.

References

Application Note: A Robust Protocol for the Synthesis of Bio-active 6-Methoxybenzimidazole Scaffolds from 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a detailed, field-proven guide for the synthesis of 2-substituted-6-methoxy-1H-benzimidazoles. It outlines the underlying reaction mechanism, offers a step-by-step experimental protocol, and details the necessary characterization techniques, leveraging 5-Methoxybenzene-1,3-diamine as a strategic precursor.

Introduction: The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, conferring a vast spectrum of pharmacological activities.[2] Derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others.[3]

The strategic introduction of substituents onto the benzimidazole core is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The use of This compound (also known as 3,5-Diaminoanisole) as a starting material is particularly advantageous.[4] The electron-donating methoxy group (-OCH₃) at what will become the 6-position of the benzimidazole ring can significantly modulate the electronic environment of the entire molecule. This modification can enhance binding affinity to target proteins and improve metabolic stability, making it a valuable building block for creating novel therapeutic candidates.[5]

This application note details a robust and scalable one-pot condensation reaction between this compound and various aldehydes, providing a direct and efficient route to a library of 6-methoxybenzimidazole derivatives.

Reaction Mechanism: The Phillips Condensation

The synthesis of benzimidazoles from an o-phenylenediamine and an aldehyde proceeds via a classic acid-catalyzed condensation-cyclization-aromatization sequence, often referred to as the Phillips condensation reaction.[6] The causality behind the experimental choices is rooted in facilitating each step of this sequence.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by a protic or Lewis acid, which activates the aldehyde carbonyl group.[7][8] Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack on the imine carbon. This key step forms the five-membered dihydro-benzimidazole ring.

  • Aromatization: The final and irreversible step is the aromatization of the dihydro-intermediate to the thermodynamically stable benzimidazole ring system. This is typically an oxidative process, often accomplished using atmospheric oxygen, which makes the reaction convenient to perform under ambient conditions.[9] The loss of two hydrogen atoms drives the reaction to completion.

The overall mechanism is depicted below.

Caption: Mechanism of 6-methoxybenzimidazole formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-Aryl-6-methoxy-1H-benzimidazoles. It is highly adaptable for various aromatic and aliphatic aldehydes.

3.1. Materials and Reagents

  • Diamine: this compound (C₇H₁₀N₂O, MW: 138.17 g/mol )

  • Aldehyde: Substituted aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, etc.)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Erbium(III) triflate (Er(OTf)₃)[7][10]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration apparatus.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.38 g, 10 mmol).

  • Reagent Addition: Add the desired aldehyde (1.05 eq, 10.5 mmol) to the flask, followed by the solvent (e.g., 30 mL of Ethanol).

  • Catalyst Introduction: Add a catalytic amount of p-Toluenesulfonic acid (0.1 eq, 172 mg, 1 mmol). The use of a catalyst is crucial for activating the carbonyl group and accelerating the initial condensation.[8]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for Ethanol) with vigorous stirring. The reaction is typically conducted open to the atmosphere to allow for aerial oxidation of the intermediate.

  • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane/Ethyl Acetate). Spot for the disappearance of the starting diamine and aldehyde. Reactions are often complete within 2-6 hours.[9]

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, slowly add cold water to the mixture to induce precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol or an ethanol/water mixture to remove residual catalyst and unreacted starting materials.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Filter the purified crystals, wash with a small volume of ice-cold ethanol, and dry under vacuum.

3.3. Self-Validation and Troubleshooting

  • Low Yield: If the yield is low, ensure the aldehyde used is pure, as impurities can inhibit the reaction. Consider increasing the reaction time or using a more potent catalyst like Er(OTf)₃, which can enhance selectivity.[7]

  • Formation of 1,2-Disubstituted Byproduct: While less common under these conditions, reaction with a second molecule of aldehyde can sometimes occur. This can be minimized by using a strict 1:1 stoichiometry of diamine to aldehyde and avoiding a large excess of the aldehyde.

  • Incomplete Oxidation: If the final aromatization step is slow, bubbling air through the reaction mixture or adding a mild oxidant can facilitate the conversion.

Data Presentation and Characterization

The versatility of this protocol allows for the synthesis of a diverse library of compounds.

Table 1: Representative Examples of Synthesized 6-Methoxybenzimidazole Derivatives

EntryAldehyde UsedProduct NameReaction Time (h)Yield (%)
1Benzaldehyde6-Methoxy-2-phenyl-1H-benzimidazole392
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-methoxy-1H-benzimidazole2.595
34-Methoxybenzaldehyde6-Methoxy-2-(4-methoxyphenyl)-1H-benzimidazole488
44-Nitrobenzaldehyde6-Methoxy-2-(4-nitrophenyl)-1H-benzimidazole296

Note: Data are representative and may vary based on specific reaction scale and conditions.

4.1. Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized derivatives is essential.[11][12]

  • ¹H NMR Spectroscopy: This is the primary tool for structural elucidation.[12]

    • N-H Proton: A characteristic broad singlet is typically observed in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆).

    • Aromatic Protons: The protons on the benzimidazole core will show a specific splitting pattern. For a 6-methoxy derivative, one would expect three distinct aromatic signals.

    • -OCH₃ Protons: A sharp singlet will appear in the upfield region (δ ~3.8 ppm).

    • Substituent Protons: Protons from the R-group derived from the aldehyde will appear in their expected regions.

  • FT-IR Spectroscopy: Provides confirmation of key functional groups.[13]

    • N-H Stretch: A broad absorption band around 3300-3450 cm⁻¹.

    • C=N Stretch: A sharp peak around 1600-1650 cm⁻¹.

    • C-O Stretch (Aryl Ether): A strong band near 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product, matching the calculated mass for the expected formula.

Visualized Experimental Workflow

The entire process, from starting materials to final characterization, can be summarized in the following workflow.

Experimental_Workflow Start Start: Reagents (this compound, Aldehyde) Reaction One-Pot Synthesis - Add Solvent & Catalyst - Reflux (2-6h) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation - Cool & Precipitate - Vacuum Filtration Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization - NMR - FT-IR - Mass Spec Purification->Characterization Final Final Product: Pure 2,6-Disubstituted Benzimidazole Characterization->Final

Caption: Overall experimental workflow for synthesis and analysis.

References

5-Methoxybenzene-1,3-diamine reaction with dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Polycondensation Reaction of 5-Methoxybenzene-1,3-diamine with Dicarboxylic Acids for the Synthesis of Novel Polyamides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of advanced polymers with tailored properties is a cornerstone of modern materials science. Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. This guide provides a detailed exploration of the synthesis of novel polyamides through the polycondensation reaction of this compound with various dicarboxylic acids. The presence of the methoxy group on the diamine monomer is a strategic choice to enhance the solubility and processability of the resulting polymer without significantly compromising its thermal properties. This document offers an in-depth look at the reaction mechanism, provides validated, step-by-step protocols for synthesis, outlines methods for characterization, and discusses the rationale behind key experimental decisions.

Introduction: Strategic Monomer Design for Advanced Polyamides

Wholly aromatic polyamides are distinguished by their robust performance characteristics, but their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, making them difficult to process.[1] A primary challenge in polymer chemistry is to modify these structures to improve processability while retaining desirable properties like thermal resistance.

The introduction of flexible ether linkages or bulky pendant groups into the polymer backbone is a proven strategy to disrupt chain packing, reduce crystallinity, and thereby enhance solubility in common organic solvents.[2][3] this compound serves as an ideal monomer in this context. The pendant methoxy (-OCH₃) group imparts asymmetry and steric hindrance, effectively increasing the free volume between polymer chains. This modification facilitates dissolution in aprotic polar solvents, enabling the formation of films and fibers through solution-casting techniques.

This reaction class, the condensation of a diamine with a dicarboxylic acid (or its more reactive diacyl chloride derivative), is fundamental to the creation of polyamides, a versatile class of polymers used in everything from textiles to advanced engineering plastics.[4][5] By reacting this compound with a range of dicarboxylic acids—from rigid aromatic structures like terephthalic acid to flexible aliphatic chains like adipic acid—a diverse library of polyamides with a spectrum of tunable properties can be synthesized.

The Underpinning Chemistry: Nucleophilic Acyl Substitution in Polycondensation

The formation of the amide bond between the diamine and the dicarboxylic acid is a classic example of nucleophilic acyl substitution. The reaction can be performed directly via thermal polycondensation at high temperatures (often >250°C), which drives off water to form the amide linkage.[6][7] However, to avoid potential side reactions and achieve high molecular weights under milder conditions, the more reactive dicarboxylic acid chloride is often preferred in a low-temperature solution polycondensation.

In this process:

  • The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile.

  • It attacks the electrophilic carbonyl carbon of the acid chloride.

  • A tetrahedral intermediate is formed.

  • The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • A proton is subsequently removed from the nitrogen atom, typically by another amine molecule or a base scavenger, to yield the stable amide bond and hydrochloric acid (HCl) as a byproduct.

This step-growth polymerization proceeds, extending the polymer chain until high molecular weight is achieved.

Figure 1: General mechanism for polyamide formation via low-temperature solution polycondensation.

Experimental Protocol: Low-Temperature Solution Polycondensation

This section provides a detailed, self-validating protocol for the synthesis of a polyamide from this compound and isophthaloyl chloride. The use of a diacid chloride is exemplary of a common and highly effective laboratory-scale method.[8]

Protocol: Synthesis of Poly(5-methoxy-m-phenylene isophthalamide)

Objective: To synthesize a soluble, thermally stable aromatic polyamide via low-temperature solution polycondensation and to obtain a polymer of sufficiently high molecular weight for film formation.

Materials and Reagents:

ReagentPuritySupplierNotes
This compound>98%Sigma-AldrichStore in a desiccator.
Isophthaloyl chloride>99%Sigma-AldrichHandle in a fume hood; highly reactive with moisture.
N,N-Dimethylacetamide (DMAc)AnhydrousSigma-AldrichUse a freshly opened bottle or distill from CaH₂ before use.[9]
Lithium Chloride (LiCl)>99%Fisher ScientificDry in a vacuum oven at 120°C for 4 hours before use.
Ethanol, 200 ProofReagent GradeFisher ScientificUsed as the precipitation medium.
Nitrogen (N₂) GasHigh PurityAirgasFor maintaining an inert atmosphere.

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet (bubbler)

  • Dropping funnel or powder funnel

  • Ice-water bath

  • Mechanical blender or homogenizer

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • System Preparation: Assemble the three-neck flask with a magnetic stir bar, nitrogen inlet, and a stopper for the third neck. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive flow of nitrogen. This ensures the removal of adsorbed water, which would hydrolyze the acid chloride.

  • Diamine Dissolution: Add dried lithium chloride (0.2 g) and anhydrous DMAc (20 mL) to the flask. Stir until the LiCl is fully dissolved. Causality: LiCl improves the solubility of the resulting aromatic polyamide by disrupting the strong hydrogen bonds between polymer chains.

  • Add this compound (1.382 g, 10.0 mmol) to the solvent system. Stir under a gentle nitrogen flow until a clear, homogeneous solution is formed.

  • Initiation of Polymerization: Cool the flask in an ice-water bath to 0°C.

  • Weigh isophthaloyl chloride (2.030 g, 10.0 mmol) in a dry environment. Add it to the stirred diamine solution portion-wise over 15-20 minutes. Causality: Slow, portion-wise addition is critical to control the exothermic reaction and prevent side reactions, ensuring the formation of long, linear polymer chains (high molecular weight).

  • Polymerization: After the addition is complete, continue stirring the viscous solution at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 4 hours. The solution will become significantly more viscous, indicating successful polymerization.

  • Polymer Isolation: Pour the viscous polymer solution slowly into 200 mL of vigorously stirring ethanol in a blender. A fibrous or powdery precipitate will form immediately.

  • Purification: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer thoroughly by re-slurrying it in 100 mL of fresh ethanol, followed by 100 mL of hot water to remove any unreacted monomers, LiCl, and DMAc. Repeat the filtration.

  • Drying: Dry the purified white, fibrous polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. Yields are typically >95%.

Figure 2: Workflow diagram from experimental setup to final polymer characterization.

Polymer Characterization: Validating Structure and Performance

After synthesis, a comprehensive characterization is essential to confirm the polymer's identity, molecular weight, and key physical properties.

Summary of Expected Characterization Data:

TechniquePurposeExpected Results for Poly(5-methoxy-m-phenylene isophthalamide)
FTIR Spectroscopy Identify functional groups and confirm amide bond formation.Characteristic peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), and ~1540 cm⁻¹ (Amide II, N-H bend).[6]
¹H NMR (in DMSO-d₆) Confirm the detailed chemical structure and monomer integration.Aromatic protons appear in the 7.0-8.5 ppm range. Amide proton (N-H) appears as a broad singlet >9.5 ppm. Methoxy protons (-OCH₃) appear as a sharp singlet ~3.8 ppm.
Inherent Viscosity Estimate the polymer's molecular weight.[9]In the range of 0.40–0.60 dL/g (in DMAc at 30°C), indicating moderate to high molecular weight suitable for forming strong films.[10]
Solubility Test Assess processability in various solvents.Soluble in aprotic polar solvents like DMAc, NMP, and DMSO; insoluble in water, ethanol, and acetone.[8][9]
TGA Determine thermal stability and decomposition temperature.10% weight loss temperature (T₁₀) should be above 450°C in a nitrogen atmosphere, indicating excellent thermal stability.[11]
DSC Measure the glass transition temperature (Tg).A Tg in the range of 230–260°C, reflecting the rigid aromatic backbone tempered by the methoxy group.[11]

Conclusion and Future Directions

The reaction between this compound and dicarboxylic acids provides a versatile and reliable route to novel, soluble, high-performance aromatic polyamides. The protocol detailed herein is robust and serves as a foundational method for exploring this class of materials. By substituting isophthaloyl chloride with other dicarboxylic acids (e.g., terephthaloyl chloride for increased rigidity, or adipoyl chloride for enhanced flexibility), researchers can systematically tune the polymer's properties—such as Tg, solubility, and mechanical strength—to meet the specific demands of advanced applications in aerospace, electronics, and membrane technologies.

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

N-arylated benzene-1,3-diamines are privileged structural motifs integral to the development of advanced functional materials and pharmacologically active compounds. The introduction of aryl substituents onto the nitrogen atoms of 5-methoxybenzene-1,3-diamine dramatically modulates its electronic, optical, and biological properties. These derivatives are key building blocks for organic light-emitting diodes (OLEDs), high-performance polymers, and are found in numerous kinase inhibitors and other therapeutic agents.

The Buchwald-Hartwig amination stands as a premier method for constructing C–N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] This palladium-catalyzed cross-coupling reaction provides a reliable and efficient pathway for the synthesis of aryl amines.[1][2] This document provides a detailed protocol for the mono- or di-N-arylation of this compound, grounded in the principles of the Buchwald-Hartwig reaction, and offers insights into the causality behind key experimental choices.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle that couples an amine with an aryl halide.[1] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) species. This is often the rate-determining step of the cycle.[3][4]

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[5]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) facilitate both the oxidative addition and the final reductive elimination steps, increasing reaction efficiency.[6] Bidentate ligands can also be effective as they prevent the formation of inactive palladium dimers.[1]

Detailed Experimental Protocol

This protocol describes the N-arylation of this compound with an aryl bromide as a representative coupling partner. Reaction stoichiometry can be adjusted to favor mono- or di-arylation.

Materials and Equipment
Reagents & MaterialsEquipment
This compoundSchlenk flask or oven-dried screw-cap vial
Aryl Bromide (e.g., 1-bromo-4-tert-butylbenzene)Magnetic stir plate with heating
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Schlenk line or inert atmosphere glovebox
RuPhos or Xantphos (Ligand)Magnetic stir bars
Sodium tert-butoxide (NaOtBu)Syringes and needles
Anhydrous Toluene (Solvent)Thin-Layer Chromatography (TLC) plates (silica)
Diethyl ether, Ethyl acetate, Hexanes (for workup)Glass funnels, separatory funnel
Saturated aq. Sodium Chloride (Brine), WaterRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Column chromatography setup (silica gel)

Safety Note: this compound may cause skin and eye irritation and can turn purple/red upon exposure to air.[7] Palladium catalysts, ligands, and sodium tert-butoxide are air- and/or moisture-sensitive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup and Execution (for Mono-Arylation)

The following table summarizes the quantities for a typical small-scale reaction.

ComponentM.W. ( g/mol )AmountmmolesEquivalents
This compound138.17138 mg1.01.0
1-Bromo-4-tert-butylbenzene213.12234 mg1.11.1
Pd₂(dba)₃915.729.2 mg0.010.01 (1 mol% Pd)
RuPhos466.5914 mg0.030.03 (3 mol%)
NaOtBu96.10135 mg1.41.4
Anhydrous Toluene-5 mL--

Causality Check:

  • Aryl Bromide: A slight excess (1.1 eq.) is used to ensure complete consumption of the limiting diamine.

  • Catalyst/Ligand: Low catalyst loading (1-2 mol% Pd) is typical for efficient Buchwald-Hartwig reactions.[2] The ligand-to-palladium ratio is crucial for catalyst stability and activity.

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine within the catalytic cycle. Weaker bases may result in slow or incomplete reactions.[2]

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent suitable for this reaction. Dioxane is another viable option.[8]

Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or screw-cap vial containing a magnetic stir bar, add this compound, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Evacuate and Backfill: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the sidearm or septum, add the anhydrous toluene via syringe, followed by the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the reaction mixture against the starting diamine. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Visualization of Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Solids: Diamine, Pd₂(dba)₃, RuPhos, NaOtBu purge 2. Evacuate & Backfill with Argon (3x) add_liquids 3. Add Toluene & Aryl Bromide purge->add_liquids Inert conditions maintained heat 4. Heat to 100 °C with Stirring add_liquids->heat tlc 5. Monitor by TLC heat->tlc quench 6. Cool & Quench with Water tlc->quench Reaction complete extract 7. Extract with Ether, Wash with Brine quench->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify final_product Characterization (NMR, MS) purify->final_product Isolate pure product

Caption: Workflow for the N-arylation of this compound.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

  • Purification: A gradient elution system, starting with a non-polar solvent mixture (e.g., 99:1 Hexanes:Ethyl Acetate) and gradually increasing polarity, is effective for separating the desired product from starting materials and byproducts.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques.[9]

    • ¹H and ¹³C NMR: Provides definitive structural information about the aromatic and aliphatic regions, confirming the C-N bond formation.[10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • FT-IR Spectroscopy: Shows characteristic N-H stretches (for mono-arylated product) and C-N bond vibrations.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; insufficient base; poor quality solvent/reagents.Ensure reagents are pure and solvent is anhydrous. Use a glovebox for setup. Test a different ligand/base combination (e.g., Xantphos/Cs₂CO₃).
Formation of Byproducts Di-arylation instead of mono-arylation; hydrodehalogenation of aryl halide.To favor mono-arylation, use an excess of the diamine. To favor di-arylation, use >2.2 equivalents of aryl halide and >2.8 equivalents of base.
Catalyst Decomposition Reaction temperature too high; presence of oxygen or catalyst poisons (e.g., sulfur-containing impurities).[11]Run the reaction under a strict inert atmosphere. Lower the reaction temperature and increase reaction time. Purify reagents if necessary.[12]

References

Application Note: 5-Methoxybenzene-1,3-diamine as a High-Performance Curing Agent for Epoxy Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Statement of Purpose

Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The ultimate performance of an epoxy thermoset is critically dependent on the molecular structure of the curing agent used to cross-link the polymer network.[2][3] Aromatic amines, in particular, are known to impart superior thermal stability and mechanical robustness compared to their aliphatic counterparts, making them essential for demanding applications.[1][2]

This document provides a detailed technical guide on the use of 5-Methoxybenzene-1,3-diamine (also known as 3,5-Diaminoanisole) as a specialized aromatic amine curing agent. We will explore its chemical rationale, provide a starting-point protocol for its use with a standard epoxy resin, and discuss the anticipated performance characteristics of the resulting thermoset. This guide is intended for researchers and material scientists engaged in the development of advanced composites, adhesives, and coatings.

Theoretical Framework and Curing Mechanism

This compound is a primary aromatic diamine. The curing of epoxy resins with primary amines proceeds via a nucleophilic addition reaction, where the active hydrogens on the amine nitrogen atoms attack the electrophilic carbon of the epoxide (oxirane) ring.[1][4] This reaction opens the ring and forms a stable covalent bond, creating a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional polymer network.[1]

The key structural features of this compound are:

  • Two Primary Amine Groups (-NH₂): With a total of four active hydrogens, it can react with four epoxy groups, enabling the formation of a dense cross-linked network.

  • Aromatic Ring: The rigid benzene ring structure contributes significantly to the thermal stability and mechanical stiffness of the final cured polymer.[2][5]

  • Methoxy Group (-OCH₃): This is the distinguishing feature. As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity (and thus, reactivity) of the amine groups. This suggests a potentially faster curing cycle or lower curing temperatures compared to unsubstituted aromatic diamines like m-phenylenediamine (MPDA).

The physical and chemical properties of the curing agent are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Synonyms 3,5-Diaminoanisole [6][7]
CAS Number 615-50-9
Molecular Formula C₇H₁₀N₂O [6][7]
Molecular Weight 138.17 g/mol [6][7]
Hydrogen Bond Donors 2 (4 active hydrogens) [6][7]

| Amine Hydrogen Equivalent Weight (AHEW) | 34.54 g/eq | Calculated |

Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the Molecular Weight divided by the number of active hydrogens (138.17 / 4).

The proposed reaction mechanism is visualized in the diagram below.

G cluster_reactants Reactants cluster_products Reaction Progression Epoxy DGEBA Epoxy Resin (Epoxide Group) SecondaryAmine Step 1 Product: Secondary Amine + Hydroxyl Epoxy->SecondaryAmine + Amine (Ring Opening) Amine This compound (Primary Amine) Amine->SecondaryAmine TertiaryAmine Step 2 Product: Tertiary Amine + 2 Hydroxyls SecondaryAmine->TertiaryAmine + Epoxy Network Final Cross-linked Thermoset Network TertiaryAmine->Network Polymerization caption Diagram 1: Epoxy Curing Reaction Pathway.

Caption: Diagram 1: Epoxy Curing Reaction Pathway.

Starting Point Protocol: Curing of DGEBA Epoxy Resin

This protocol outlines a standard procedure for curing a Bisphenol A diglycidyl ether (DGEBA)-based epoxy resin. It is intended as a starting point for further optimization.

3.1. Materials and Equipment

  • Epoxy Resin: Standard liquid DGEBA resin (e.g., Epon 828, DER 331). The Epoxide Equivalent Weight (EEW) must be known. For this example, we assume an EEW of 187 g/eq .

  • Curing Agent: this compound (AHEW = 34.54 g/eq).

  • Equipment: Laboratory balance (±0.01g), vacuum oven or desiccator with vacuum pump, hot plate with magnetic stirring, disposable mixing containers, stirring rods, aluminum molds, Differential Scanning Calorimeter (DSC) for thermal analysis.

3.2. Stoichiometric Calculation For optimal properties, a stoichiometric ratio of epoxy groups to active amine hydrogens is typically used.[1] The required amount of curing agent is calculated in Parts per Hundred Resin (PHR).

The formula for calculating PHR is: PHR = (AHEW / EEW) * 100 [8]

For this example: PHR = (34.54 / 187) * 100 ≈ 18.47 PHR

This means for every 100 grams of epoxy resin, 18.47 grams of this compound should be used.

3.3. Experimental Workflow

G start Start prep 1. Preparation - Weigh Resin (100g) - Weigh Curing Agent (18.47g) - Preheat resin to 60°C start->prep mix 2. Mixing - Add curing agent to resin - Stir mechanically at 60°C for 10-15 min prep->mix degas 3. Degassing - Place mixture in vacuum oven - Apply vacuum (25-29 inHg) at 60-70°C until bubbles cease mix->degas pour 4. Casting - Pour degassed mixture into preheated molds degas->pour cure 5. Curing - Place molds in oven - Follow prescribed cure schedule (e.g., 2h @ 80°C + 3h @ 150°C) pour->cure post_cure 6. Post-Curing & Cool-down - Cool slowly to RT in oven - Demold samples cure->post_cure end End: Characterization post_cure->end caption Diagram 2: Experimental Workflow for Epoxy Curing.

Caption: Diagram 2: Experimental Workflow for Epoxy Curing.

3.4. Step-by-Step Procedure

  • Preparation: Accurately weigh 100.00 g of DGEBA resin into a mixing vessel. Gently preheat the resin to approximately 60°C on a hot plate to reduce its viscosity. In a separate container, weigh 18.47 g of this compound.

    • Rationale: Preheating the resin lowers its viscosity, ensuring thorough and homogeneous mixing with the curing agent.

  • Mixing: Slowly add the curing agent to the preheated resin while stirring continuously. Maintain the temperature at 60°C and continue to mix for 10-15 minutes until the curing agent is fully dissolved and the mixture is uniform.

  • Degassing: Place the mixture into a vacuum oven preheated to 60-70°C. Apply a vacuum to remove any entrapped air bubbles introduced during mixing. Hold under vacuum until bubbling subsides.

    • Rationale: Removing entrapped air is crucial to prevent voids in the final cured part, which can act as stress concentrators and degrade mechanical properties.

  • Casting: Pour the clear, bubble-free mixture into preheated molds.

  • Curing: Transfer the molds to a programmable oven to undergo a staged curing process. A typical starting point for aromatic amines is a two-stage cure.

    • Rationale: A lower temperature initial stage allows the gelation to occur without excessive exotherm, while a higher temperature second stage ensures full cross-linking to develop maximum thermal and mechanical properties.[3]

Table 2: Suggested Starting Point Curing Schedules

Schedule Initial Cure Post-Cure Anticipated Glass Transition Temp. (Tg)
A 2 hours @ 80°C 3 hours @ 150°C 140 - 160°C

| B | 2 hours @ 100°C | 2 hours @ 175°C | 160 - 180°C |

Note: These are suggested starting points. The optimal cure schedule should be determined empirically using techniques like Differential Scanning Calorimetry (DSC) to ensure the reaction has gone to completion.[9][10]

Anticipated Performance Characteristics

Epoxy systems cured with this compound are expected to exhibit the following characteristics, typical of high-performance aromatic amine-cured thermosets:

  • High Thermal Stability: The presence of the rigid aromatic backbone is expected to yield a high glass transition temperature (Tg) and good thermal stability.[2][5] Systems cured with aromatic amines generally show higher heat resistance than those cured with aliphatic amines.[2]

  • Excellent Mechanical Properties: The high cross-link density should result in high tensile strength, stiffness, and hardness. However, like many unmodified aromatic systems, the material may be brittle.[11]

  • Good Chemical Resistance: The stable, cross-linked aromatic network is inherently resistant to a wide range of solvents and chemicals.[1]

  • Moderate Reactivity: While the methoxy group enhances reactivity compared to some other aromatic amines, it will still require an elevated temperature cure and will have a significantly longer pot life than aliphatic amine systems.[1][2]

Safety and Handling

As with all amine compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All mixing and curing operations should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for this chemical prior to use.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Methoxybenzene-1,3-diamine (also known as 3,5-Diaminoanisole). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material essential for downstream applications. We will explore the causality behind common purification issues and provide field-proven, step-by-step protocols to address them.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and stability concerns for this compound?

This compound is a solid at room temperature.[1] Like many aromatic amines, it is susceptible to oxidation, which can lead to discoloration (turning from off-white/tan to brown or dark purple). This process is accelerated by exposure to air, light, and heat.[2] Proper storage under an inert atmosphere (like nitrogen or argon) and protection from light are crucial to maintain its integrity.[3] During purification, it is advisable to minimize heating times and consider using techniques that operate at lower temperatures, such as vacuum distillation.

Q2: What are the common impurities in crude this compound?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of a dinitro-aromatic precursor. Potential impurities can include:

  • Starting Materials: Unreacted 1,3-dinitro-5-methoxybenzene.

  • Partially Reduced Intermediates: Nitro-amino compounds.

  • Isomers: Positional isomers from the nitration step.

  • Oxidation/Polymerization Products: Colored, higher molecular weight species formed from the amine's degradation.

  • Inorganic Salts: Remnants from the reduction reaction (e.g., iron oxides if using Fe/HCl, or salts from catalytic hydrogenation workup).

Q3: How do I choose the best purification strategy for my needs?

The optimal strategy depends on the purity of your crude material and the scale of your experiment. The following workflow provides a general decision-making framework.

Purification_Method_Selection start Crude 5-Methoxybenzene- 1,3-diamine Sample purity_check Assess Crude Purity (e.g., by NMR, LC-MS) start->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity (>90%) Minor Impurities chromatography Column Chromatography purity_check->chromatography Low to Medium Purity (<90%) Complex Mixture distillation Vacuum Distillation purity_check->distillation Medium to High Purity Thermally Stable Impurities

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for removing minor impurities from an already relatively pure solid (>90%). It relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures.

Q1: My compound "oils out" instead of forming crystals. What's wrong?

This common issue occurs when the solute comes out of solution above its melting point.

  • Causality: The boiling point of your chosen solvent is likely higher than the melting point of your compound or the eutectic mixture of your compound and its impurities.[4] When the solution cools, it becomes supersaturated, but the temperature is still high enough for the compound to separate as a liquid (oil) rather than a solid (crystal).

  • Solutions:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude material in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (or "anti-solvent," in which it is poorly soluble) dropwise until turbidity persists. Re-heat gently to clarify and then allow to cool slowly. A potential system could be ethanol (good solvent) and water (anti-solvent).[4][5]

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before inducing further crystallization in an ice bath. Insulating the flask can help.[4]

Q2: I have very poor recovery of my product. What happened?

Low recovery is typically a solubility issue.

  • Causality & Solutions:

    • Too much solvent was used: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.[4]

    • The compound is too soluble in the cold solvent: The ideal solvent is one in which the compound has high solubility when hot and very low solubility when cold. If your product remains in the mother liquor, your chosen solvent is not optimal. Refer to the solvent selection table below.

    • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), pre-heat the funnel and filter flask and use a small amount of extra hot solvent to wash the crystals through.

Q3: My final product is still colored. How can I get a colorless product?

Color often arises from highly conjugated, polar oxidation or polymerization byproducts.

  • Solutions:

    • Activated Charcoal (Carbon) Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before the filtration step. The colored impurities will adsorb onto the carbon surface. Caution: Using too much charcoal will adsorb your product as well, reducing your yield.[4]

    • Chemical Treatment: In some cases for phenylenediamines, a pre-treatment of the aqueous solution with a small amount of a reducing agent like sodium dithionite or an oxidizing agent like sodium bichromate followed by filtration can help remove specific impurities before the final purification step.[6] This is an advanced technique and should be approached with care.

Protocol 1: Recrystallization from a Mixed Solvent System (Isopropanol/Heptane)
  • Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.

  • Add a stir bar and place the flask on a stirrer hotplate.

  • Add isopropanol in small portions while heating and stirring until the solid just dissolves (e.g., ~15-20 mL).

  • While the solution is hot, add heptane dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 more drops of hot isopropanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the crystals under vacuum to obtain the purified product.

Solvent SystemBoiling Point (°C)Characteristics
Toluene111Good for initial dissolution, may require an anti-solvent like heptane.
Isopropanol / Water82 (IPA) / 100 (H₂O)A versatile polar system. Dissolve in hot isopropanol, add hot water as an anti-solvent.[4][7]
Ethyl Acetate / Hexane77 (EtOAc) / 69 (Hex)A medium-polarity system suitable for many organic compounds.[7]

Caption: Potential solvent systems for the recrystallization of this compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for purifying complex mixtures where recrystallization is ineffective.

Q1: My compound is streaking/tailing on the silica gel column. How can I fix this?

This is the most frequent problem when purifying amines on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, like this compound, can undergo a strong acid-base interaction with these silanols.[8][9] This causes a portion of the compound to bind irreversibly or move much slower than the bulk, leading to broad, tailing peaks and poor separation.

  • Solutions:

    • Add a Competing Base: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[10][11] This base will neutralize the acidic sites on the silica, allowing your amine product to elute cleanly.

    • Use a Different Stationary Phase: Switch to a less acidic or basic stationary phase. Basic alumina is a common alternative.[11]

    • Use Amine-Functionalized Silica: This is often the best solution. These columns have an amine-functionalized surface that masks the acidic silanols, providing an inert environment for the purification of basic compounds and yielding sharp, symmetrical peaks.[8][9]

Chromatography_Troubleshooting problem Problem: Peak Tailing/Streaking on Silica Gel solution1 Modify Mobile Phase: Add 0.5-1% Triethylamine to Eluent problem->solution1 Quickest Fix solution2 Change Stationary Phase: Switch to Basic Alumina problem->solution2 Alternative Phase solution3 Use Specialty Column: Employ Amine-Functionalized Silica problem->solution3 Most Robust Solution

Caption: Troubleshooting guide for amine purification by column chromatography.

Protocol 2: Flash Column Chromatography using a Modified Eluent
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will be removed during this process.

Troubleshooting Guide: Distillation

For thermally stable compounds, vacuum distillation is an excellent method for purification on a larger scale, especially for separating from non-volatile impurities like inorganic salts or polymer byproducts.

Q1: The compound is darkening or decomposing in the distillation flask. What can I do?
  • Causality: Aromatic amines can be sensitive to high temperatures and residual oxygen.[12] Decomposition is likely occurring due to prolonged exposure to heat. The boiling point at atmospheric pressure may be too high, leading to thermal degradation.

  • Solutions:

    • Use High Vacuum: Employ a good vacuum pump to significantly lower the boiling point of the compound, allowing distillation to occur at a much lower, safer temperature.

    • Minimize Heating Time: Ensure the distillation apparatus is set up efficiently. Use a heating mantle with good temperature control and stir the material to prevent localized overheating.

    • Inert Atmosphere: After assembling the apparatus, purge the system with an inert gas like nitrogen or argon before applying the vacuum to remove as much oxygen as possible.

    • Pre-treatment: For crude aromatic amines obtained from processes like nitro-group reduction, adding an aqueous alkali metal hydroxide solution and performing an initial distillation can help remove phenolic impurities as non-volatile salts.[13]

References

Technical Support Guide: Synthesis of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxybenzene-1,3-diamine (also known as 3,5-diaminoanisole).[1][2] As a critical building block in the synthesis of dyes and various pharmaceutical agents, achieving high yield and purity is paramount.[3] This document addresses common challenges encountered during its synthesis, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Section 1: Synthesis Overview

The most prevalent and industrially scalable method for synthesizing this compound is the reduction of its dinitro precursor, 3,5-dinitroanisole. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, cleaner reaction profile, and avoidance of stoichiometric metal waste streams.[4]

Primary Synthetic Pathway

The synthesis is typically a two-step process starting from a suitable precursor to form 3,5-dinitroanisole, followed by its reduction.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start 1,3,5-Trinitrobenzene Precursor 3,5-Dinitroanisole Start->Precursor NaOCH₃ / CH₃OH Product This compound Precursor->Product H₂ Gas, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, EtOAc) PurifiedProduct High-Purity Product (>99%) Product->PurifiedProduct Recrystallization or Distillation

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield is often attributable to several factors ranging from incomplete reaction to catalyst inefficiency. A systematic approach is required for diagnosis.

Possible Causes & Solutions:

  • Incomplete Reaction: The reduction of two nitro groups is a stepwise process. Insufficient reaction time, low hydrogen pressure, or inadequate catalyst loading can halt the reaction at the intermediate stage (e.g., 5-methoxy-3-nitroaniline).

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Ensure your hydrogen supply is not depleted and that the reaction vessel is properly sealed to maintain pressure.

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities in the starting material or solvent. Sulfur and halide compounds are common poisons. The catalyst may also lose activity due to improper storage or handling.

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice significantly impact reaction rate and selectivity.

    • Solution: While room temperature is often sufficient, gentle heating (e.g., 40-60°C) can sometimes accelerate the reaction.[5] Ensure efficient stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas. Solvents like ethanol, methanol, or ethyl acetate are commonly used; ensure the starting material is fully dissolved.

LowYield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Check_Catalyst Evaluate Catalyst Activity Check_Completion->Check_Catalyst Reaction Stalled Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Slow Conversion Poisoned Catalyst Poisoned/Inactive Check_Catalyst->Poisoned No Progress with Extended Time Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Known Good Catalyst is Ineffective Sol_Time Increase Reaction Time Increase H₂ Pressure Incomplete->Sol_Time Sol_Catalyst Use Fresh Catalyst Increase Catalyst Loading Poisoned->Sol_Catalyst Sol_Conditions Optimize Temp & Solvent Ensure Efficient Stirring Suboptimal->Sol_Conditions

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing significant amounts of side products. How can I minimize their formation?

The primary side products in catalytic hydrogenation of dinitroaromatics arise from incomplete reduction and subsequent condensation reactions.

Common Impurities & Mechanisms:

  • Nitro-amino Intermediate (5-methoxy-3-nitroaniline): This is formed when only one of the two nitro groups is reduced. It is the most common impurity if the reaction is stopped prematurely.

  • Hydroxylamine Intermediate: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These are typically short-lived but can accumulate under certain conditions.[5]

  • Azo and Azoxy Compounds: These colored impurities are formed by the condensation of the nitroso and hydroxylamine intermediates. Their presence is a major contributor to product discoloration and purification difficulties.[5]

Minimization Strategies:

  • Ensure Full Conversion: As mentioned above, drive the reaction to completion to minimize the presence of the nitro-amino intermediate.

  • Optimize Catalyst and Conditions: A highly active catalyst and sufficient hydrogen availability favor the complete reduction to the diamine, minimizing the lifetime of reactive intermediates.

  • Use Additives (Advanced): In some industrial processes for aromatic nitro compound reduction, catalytic amounts of additives like vanadium compounds have been used to suppress the accumulation of hydroxylamines and prevent the formation of azo/azoxy byproducts.[5]

Q3: My final product is off-white or darkens upon storage. Why is this happening and how can I prevent it?

Aromatic diamines, including this compound, are susceptible to air oxidation.[4] The amino groups are electron-donating, making the aromatic ring highly activated and prone to oxidation, which forms colored quinone-imine type structures.

Prevention and Mitigation:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.

  • Storage: Store the product in a tightly sealed, amber-colored vial or container in a cool, dark place, preferably under an inert atmosphere. A refrigerator or freezer is recommended for long-term storage.

  • Purification: Traces of metallic impurities from the catalyst can accelerate oxidation. Ensure the catalyst is thoroughly removed by filtration (e.g., through Celite) before solvent evaporation.

  • Antioxidants (Post-Synthesis): For some applications, adding a small amount of an antioxidant like sodium dithionite during the workup can help prevent oxidation.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material and synthetic route? The catalytic hydrogenation of 3,5-dinitroanisole is the most direct and high-yielding route. 3,5-dinitroanisole can be prepared from 1,3,5-trinitrobenzene by nucleophilic aromatic substitution with sodium methoxide.[7]

Q2: What are the critical parameters for the catalytic hydrogenation step? The three most critical parameters are:

  • Catalyst Quality and Loading: Use a high-quality catalyst (e.g., 5-10% Pd/C) at a sufficient loading (typically 1-5 mol% of Pd relative to the substrate).

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a pressure vessel (e.g., Parr shaker) with 40-50 psi of H₂ significantly accelerates the reaction rate.

  • Solvent and Agitation: The solvent must fully dissolve the starting material, and vigorous agitation is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q3: How can I effectively monitor the reaction progress? TLC is a simple and effective method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting dinitro compound will be less polar (higher Rf) than the final diamine product (lower Rf, often streaks from the baseline). The intermediate nitro-amino compound will have an Rf value in between. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, HPLC is preferred.

Q4: What are the key safety considerations?

  • Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and exposed to air, especially after use when it is saturated with hydrogen. Never let the catalyst dry in the air. Quench the catalyst carefully under a stream of nitrogen or by adding it to water. Hydrogen gas is highly flammable; operate in a well-ventilated fume hood and ensure there are no ignition sources.

  • Chemical Toxicity: Aromatic amines are toxic and can be absorbed through the skin. Dinitroaromatic compounds are also toxic and potentially explosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3,5-trinitrobenzene in methanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: While stirring, slowly add a solution of sodium methoxide in methanol (1.0 equivalent) at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: The product, 3,5-dinitroanisole, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Protocol 4.2: Catalytic Hydrogenation to this compound
  • Vessel Preparation: To a suitable pressure hydrogenation vessel (e.g., Parr bottle), add 3,5-dinitroanisole.

  • Catalyst and Solvent: Add a solvent such as ethanol or ethyl acetate (approx. 15-20 mL per gram of substrate). Under a gentle stream of nitrogen, carefully add 5% Palladium on Carbon (50% wet, approx. 5 mol% Pd).

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen (3 cycles), then evacuate and purge with hydrogen (3 cycles). Pressurize the vessel with hydrogen to 40-50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and uptake of hydrogen should be observed on the pressure gauge. The reaction is typically complete in 2-6 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the Celite pad with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.

Protocol 4.3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent system, such as toluene or an ethanol/water mixture.

  • Decolorization: If the solution is highly colored, a small amount of activated carbon can be added to the hot solution, stirred for a few minutes, and then hot-filtered to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Data Tables

Table 1: Comparison of Common Catalytic Systems for Dinitroarene Reduction
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd-C 1-5 atm H₂, 25-60°C, EtOH/EtOAcHigh activity, good selectivity, widely available.Pyrophoric, sensitive to poisons (sulfur, halides).
H₂ / PtO₂ (Adam's cat.) 1-3 atm H₂, 25°C, various solventsVery active, effective for stubborn reductions.More expensive than Pd/C.
H₂ / Raney-Ni 50-100 atm H₂, 50-100°C, EtOHLower cost, robust.Requires higher pressures and temperatures; pyrophoric.[8]
Transfer Hydrogenation Ammonium formate, CyclohexeneAvoids use of H₂ gas, milder conditions.Stoichiometric byproducts, can be slower.
Table 2: Troubleshooting Summary
IssueSymptomLikely CauseSuggested Action
Low Yield Incomplete conversion by TLC/HPLC.Insufficient H₂, catalyst deactivation, low temp.Increase H₂ pressure, use fresh catalyst, gently warm.
Impurity Multiple spots on TLC, colored product.Partial reduction, side-reactions of intermediates.Ensure full H₂ uptake, consider catalyst choice.[5]
Discoloration Product darkens on standing in air.Air oxidation of the aromatic diamine.[4]Store under inert gas (N₂/Ar), in a cool, dark place.
Difficult Filtration Catalyst passes through filter paper.Catalyst particles are too fine.Filter through a pad of Celite® or a membrane filter.

References

5-Methoxybenzene-1,3-diamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxybenzene-1,3-diamine (also known as 3,5-Diaminoanisole). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring two electron-donating amino groups and a methoxy group on a benzene ring, makes it highly reactive but also susceptible to degradation. Understanding its stability is paramount for successful and reproducible experimentation. This guide addresses common issues encountered in the lab, providing both practical solutions and the underlying chemical principles.

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Issue 1: My solid this compound has developed a brown, purple, or black coloration.

Q: My freshly opened bottle of this compound was a light tan powder, but over time it has darkened significantly. Is it still usable?

A: This is the most common sign of degradation. The discoloration is primarily due to oxidation and subsequent polymerization.

  • Causality: The two amino groups on the aromatic ring are highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and ambient moisture. The initial oxidation can form highly colored radical intermediates, which can then dimerize or polymerize to create larger, conjugated systems that absorb visible light, resulting in the observed dark colors.

  • Immediate Assessment: Before using the discolored reagent, its purity should be assessed.

    • Melting Point: A broad or depressed melting point compared to the literature value is a strong indicator of impurity.

    • Thin-Layer Chromatography (TLC): A quick TLC analysis can reveal the presence of multiple, more polar, colored impurities that will likely remain at or near the baseline.

  • Recommended Action:

    • For Non-Critical Applications: If your reaction is robust and high purity is not essential, you might proceed, but be aware that yields may be lower and purification more challenging.

    • For High-Purity Applications: It is strongly recommended to either discard the degraded reagent or purify it before use. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) under an inert atmosphere can be effective.

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Decision cluster_3 Action start Reagent is discolored tlc Run TLC Analysis start->tlc mp Check Melting Point start->mp decision Single Spot & Sharp MP? tlc->decision mp->decision proceed Proceed with caution decision->proceed Yes purify Purify by Recrystallization or Column Chromatography decision->purify No discard Discard Reagent purify->discard Purification Fails

Caption: Workflow for handling discolored this compound.

Issue 2: My reaction is giving low yields and multiple side products.

Q: I am performing a reaction (e.g., a coupling or condensation) with this compound and the yield is poor, with a complex mixture of products that are difficult to purify. Could my starting material be the problem?

A: Yes, this is a likely scenario. Using degraded this compound can introduce impurities that not only lower the concentration of the active reagent but also actively interfere with your reaction.

  • Causality:

    • Reduced Stoichiometry: If a significant portion of your diamine has degraded, it is no longer available to participate in the desired reaction, leading to a lower yield.

    • Side Reactions: Oxidized intermediates, such as quinone-imines formed from the partial oxidation of the diamine, are highly reactive electrophiles. These can react with your nucleophiles or even the desired product, leading to a complex and often intractable mixture of colored byproducts.

  • Troubleshooting Steps:

    • Validate the Starting Material: Confirm the purity of your this compound using ¹H NMR or HPLC. The presence of broad signals in the aromatic region of the NMR or multiple peaks in the HPLC chromatogram indicates degradation.

    • Run a Control Reaction: If possible, obtain a fresh, high-purity sample of the diamine and run the reaction under identical conditions. A significantly improved outcome will confirm that the starting material was the issue.

    • Optimize Reaction Conditions: Phenylenediamines are sensitive. Ensure your reaction is run under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation, especially if the reaction requires heat or extended reaction times. Degassing your solvent can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is the most critical factor in maintaining the long-term stability of this compound. Based on its chemical properties, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of oxidation and other potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich amino groups by atmospheric oxygen.
Light Amber vial or stored in the darkPrevents light-catalyzed (photochemical) degradation pathways.
Container Tightly sealed containerPrevents moisture absorption, which can facilitate degradation.

Q2: What are the primary degradation pathways for this compound?

A: The degradation is dominated by oxidation. While the exact pathway can be complex, the initial steps involve the oxidation of the amine functionalities. Similar to other phenylenediamines, the process likely proceeds through the formation of radical cations and subsequent coupling or further oxidation.

  • Pathway 1: Oxidative Dimerization/Polymerization: This is the most common pathway, leading to discoloration. The amino groups are oxidized, forming reactive intermediates that couple to form colored dimers and polymers.

  • Pathway 2: Formation of Quinone-imines: Partial oxidation can lead to the formation of quinone-imine structures. These are highly reactive and can participate in various undesirable side reactions.

Caption: Simplified overview of the primary oxidative degradation pathways.

Q3: How can I quantitatively monitor the purity of my this compound sample?

A: Several analytical techniques can be employed to assess purity. The choice depends on the required accuracy and available equipment.

TechniqueApplicationAdvantagesDisadvantages
TLC Quick qualitative checkFast, simple, requires minimal sample.Not quantitative, resolution may be limited.
¹H NMR Structural confirmation & purityProvides structural information, can detect major impurities.Less sensitive to minor impurities, requires deuterated solvent.
HPLC-UV Quantitative purity analysisHighly sensitive and quantitative, excellent for tracking degradation over time.Requires method development, more time-consuming.
GC-MS Purity and byproduct identificationCan identify volatile impurities and degradation products.May require derivatization for the polar diamine.

Q4: Is this compound sensitive to acidic or basic conditions?

A: Yes. The basicity of the two amino groups (predicted pKa of the conjugate acid is around 4.5[1]) plays a key role in its reactivity.

  • Acidic Conditions: In the presence of acid, the amino groups will be protonated to form ammonium salts. This has two main effects:

    • Protection: Protonation deactivates the ring and makes the amino groups far less susceptible to oxidation. Therefore, storing or handling the compound as a salt (e.g., hydrochloride salt) can significantly improve its stability.

    • Reactivity: The nucleophilicity of the nitrogen is completely suppressed. For reactions requiring a nucleophilic amine, the free base must be used or generated in situ.

  • Basic Conditions: The compound is generally stable in mild bases. However, strong basic conditions, particularly at elevated temperatures, should be avoided as they can potentially promote side reactions. The free base form is more susceptible to oxidation than its protonated salt form.

Experimental Protocol: Purity Assessment by TLC

Objective: To quickly assess the purity of this compound and detect the presence of polar, colored impurities.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexane (adjust as needed)

  • Staining: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain as a secondary visualization method.

  • Sample of this compound

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in a few drops of a suitable solvent like ethyl acetate or methanol.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. If you have a fresh reference sample, spot it alongside for comparison.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front.

    • Visualize the plate under a UV lamp. The main spot of the diamine should be UV active.

    • Note any additional spots. Degraded, polymerized material will often appear as colored streaks or spots that remain at or near the baseline (Rf ≈ 0).

    • If needed, further visualize by dipping the plate in a potassium permanganate solution. Aromatic amines often show up as yellow/brown spots.

    • A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.

References

Technical Support Guide: Preventing Oxidation of 3,5-Diaminoanisole During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize 3,5-Diaminoanisole (3,5-DAA) and face the common challenge of its oxidative degradation during chemical reactions. Aromatic amines, particularly those with multiple electron-donating groups like 3,5-DAA, are highly susceptible to oxidation, which can lead to complex reaction mixtures, low yields, and the formation of intensely colored impurities. This document provides in-depth, field-proven answers and protocols to help you maintain the integrity of your material and achieve reproducible, high-quality results.

Section 1: Understanding the Problem - Frequently Asked Questions

Q1: Why is my reaction mixture containing 3,5-Diaminoanisole turning dark brown, purple, or even black?

This is a classic indicator of oxidation. Aromatic amines are prone to air oxidation, which often results in the formation of highly colored polymeric byproducts or quinone-imine structures.[1][2] The two amino groups and the methoxy group on the 3,5-DAA molecule are strongly electron-donating, making the aromatic ring exceptionally electron-rich and thus, highly susceptible to oxidation by atmospheric oxygen. Even trace amounts of oxygen dissolved in your solvents can initiate this process.[2]

Q2: What are the primary factors that cause 3,5-Diaminoanisole to oxidize?

Oxidation of 3,5-DAA is a multi-factorial problem. The primary culprits include:

  • Atmospheric Oxygen: The most significant factor. Direct exposure of the solid or solutions to air will cause rapid degradation.[2][3]

  • Dissolved Oxygen in Solvents: Standard laboratory solvents are saturated with dissolved oxygen, which is a potent oxidant for sensitive substrates.[2]

  • Trace Metal Contamination: Transition metals, such as copper or iron, can act as catalysts for oxidation, even at parts-per-million (ppm) levels.[4][5]

  • pH of the Medium: The rate of oxidation can be highly dependent on the pH of the reaction mixture. While protonating the amine at low pH can offer some protection by engaging the nitrogen's lone pair, it can also increase the solubility of pro-oxidant metal ions.[6][7][8]

  • Light and Heat: Exposure to UV light and elevated temperatures can provide the activation energy needed to initiate and accelerate oxidative side reactions.

Q3: What are the typical byproducts of this oxidation?

While a detailed analysis of your specific reaction is necessary, the oxidation of anilines generally proceeds through radical mechanisms to form a complex mixture of products.[1] This can include N-oxides, nitroso compounds, and ultimately, coupling products like azoxybenzenes, azobenzenes, and polymeric, tar-like materials.[1][4] These byproducts are responsible for the intense coloration and can be challenging to separate from the desired product.

Section 2: Core Prevention Strategies - Troubleshooting & Protocols

This section details the three pillars of preventing oxidation: rigorous exclusion of air, optimization of reaction conditions, and the judicious use of chemical stabilizers.

Topic 2.1: Inert Atmosphere Control

The single most effective strategy is to physically prevent oxygen from contacting your reagents. This is achieved by using air-free techniques.[3]

Q4: What is the most effective way to exclude oxygen from my reaction?

For maximum protection, all manipulations should be performed in a controlled inert environment, such as a glovebox or by using a Schlenk line.[3][9] A Schlenk line is a versatile and common piece of laboratory equipment that allows for the manipulation of air-sensitive compounds under a positive pressure of an inert gas like Argon or Nitrogen.[9]

Diagram 1: Standard Workflow for Air-Sensitive Reactions A visual guide to the key steps for setting up a reaction under an inert atmosphere using a Schlenk line.

G Workflow for Air-Sensitive Reactions A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus Hot (under inert gas flow) A->B C 3. Evacuate-Refill Cycles (Minimum 3x on Schlenk Line) B->C D 4. Add Degassed Solvents (via Syringe or Cannula) C->D E 5. Add 3,5-DAA Reagent (under Positive Pressure) D->E F 6. Run Reaction (Maintain Inert Atmosphere) E->F

Caption: Key steps for setting up an air-sensitive reaction.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Dry all glassware (reaction flask, stir bar, condenser, etc.) in an oven (e.g., 125°C overnight) or by flame-drying under vacuum to remove adsorbed water.[10]

  • Assembly: Assemble the apparatus while still hot and immediately place it under a positive flow of inert gas. Use a thin, uniform layer of high-vacuum grease on all joints.[10]

  • Purging: Connect the assembled apparatus to the dual-manifold Schlenk line. Perform a minimum of three "evacuate-refill" cycles: apply a vacuum to remove the air, then backfill with high-purity inert gas. This ensures the removal of residual atmospheric gases.[3]

  • Solvent Addition: Add your previously degassed solvent to the reaction flask via a gas-tight syringe or by cannula transfer.[3]

  • Reagent Addition: Dissolve the 3,5-Diaminoanisole in a separate, purged Schlenk flask with degassed solvent. Transfer this solution to the main reaction flask using a syringe or cannula under a positive pressure of inert gas to avoid any atmospheric contact.[3][10]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction. This is typically monitored with an oil or mercury bubbler attached to the gas outlet.[10]

Q5: Is a simple nitrogen balloon sufficient? And why must I degas my solvents?

A nitrogen balloon is a common technique in teaching labs and can be adequate for moderately sensitive reactions.[11][12] However, it provides only a slight positive pressure and does not remove the oxygen already present in the flask or, crucially, the significant amount of oxygen dissolved in the reaction solvents. For a highly sensitive compound like 3,5-DAA, degassing solvents is not optional; it is a critical step.

Protocol 2: How to Properly Degas Solvents
  • Method A: Freeze-Pump-Thaw (Most Rigorous)

    • Place the solvent in a robust Schlenk flask with a stir bar.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once solid, open the flask to a high vacuum for several minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent. You will see bubbles of gas being released from the liquid.

    • Repeat this entire cycle at least three times to ensure complete removal of dissolved gases.[3]

  • Method B: Inert Gas Sparging (Faster, Less Rigorous)

    • Insert a long needle or tube connected to a source of inert gas into the solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas vigorously through the solvent for at least 15-30 minutes.[2] This displaces the dissolved oxygen.

    • Store the degassed solvent under a positive pressure of inert gas.

FeatureNitrogen (N₂)Argon (Ar)
Density vs. Air Slightly less dense~1.4 times denser
Cost Generally less expensiveMore expensive
Reactivity Inert for most applicationsCompletely inert
Recommendation Suitable for most work.Preferred for highly sensitive reactions . Its higher density provides a more stable "blanket" over the reaction mixture, offering better protection against accidental air ingress.[2]
Table 1. Comparison of common inert gases for air-sensitive chemistry.
Topic 2.2: Reaction Condition Optimization
Q6: How does pH affect the stability of 3,5-Diaminoanisole?

The stability of aromatic amines is often pH-dependent. In acidic conditions (low pH), the amine groups can be protonated to form ammonium salts. This removes the lone pair of electrons from participating in oxidative processes, which can increase stability.[6] However, a very low pH can also accelerate lipid oxidation in emulsion systems by increasing the solubility of catalytic metals like iron.[7][8][13] The optimal pH is therefore a balance and must be determined empirically for your specific reaction system. If your reaction tolerates it, maintaining a neutral or slightly acidic buffered condition can be beneficial.

Q7: My reaction still darkens even under nitrogen. Could trace metals be the issue?

Yes. If you have rigorously excluded oxygen but still observe degradation, catalytic oxidation by trace metals is a likely cause.[4] Many reagents and solvents contain trace amounts of transition metals.

Solution: Add a chelating agent to your reaction mixture. A small amount (e.g., 0.1 mol%) of ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions, rendering them catalytically inactive.[4]

Diagram 2: Factors & Solutions for 3,5-DAA Oxidation A logic diagram illustrating the causes of oxidation and their corresponding preventative measures.

Caption: Causal factors of oxidation and their solutions.

Topic 2.3: Use of Chemical Stabilizers
Q8: Can I add an antioxidant to my reaction? What types are compatible?

In some cases, particularly during storage or workup, adding a dedicated antioxidant or radical scavenger can be effective.[14] However, you must ensure the antioxidant does not interfere with your desired reaction chemistry.

Antioxidant ClassExample(s)MechanismCompatibility Considerations
Hindered Phenols Butylated hydroxytoluene (BHT)Radical scavengerGenerally non-nucleophilic and compatible with many reactions. Can be difficult to remove.
Sulfites Sodium sulfite, Sodium metabisulfiteOxygen scavengerAre reducing agents; incompatible with oxidizing reagents or electrophilic functional groups. Typically used in aqueous workups.
Thioethers MethimazoleRadical scavengerHighly effective but may coordinate to metal centers or react with strong electrophiles.[14]
Table 2. Potential chemical stabilizers for aromatic amines.

Section 3: Post-Reaction Handling & Purification

Q9: My reaction is complete, but the product seems to be degrading during workup and purification. What should I do?

The need for protection does not end when the reaction is quenched. Rotary evaporation, extraction, and chromatography often involve exposure to air and heat, which can degrade a sensitive product.

  • Workup: If possible, conduct aqueous workups using degassed (sparged) water.

  • Solvent Removal: Remove solvent on a rotary evaporator at the lowest possible temperature. Consider breaking the vacuum with an inert gas rather than air.

  • Storage: If you must store the crude material, do so under an inert atmosphere in a freezer. For long-term stability, consider converting the amine to a more stable salt (e.g., hydrochloride) if your subsequent steps allow for it.[2]

Q10: How can I purify 3,5-Diaminoanisole or its derivatives if some oxidation has occurred?

If minor oxidation has occurred, purification via column chromatography is often the best approach.[15]

  • Inert Chromatography: For very sensitive products, flash chromatography can be performed under a positive pressure of inert gas.

  • Solvent Choice: Use high-purity, sparged solvents for your chromatography.

  • Promptness: Do not let the purified fractions sit on the bench exposed to air. Combine the appropriate fractions and immediately remove the solvent under reduced pressure.

By implementing these rigorous air-exclusion techniques and carefully controlling your reaction parameters, you can successfully prevent the oxidative degradation of 3,5-Diaminoanisole and ensure the integrity and reproducibility of your experimental results.

References

Technical Support Center: Recrystallization of 3,5-Diaminoanisole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and methodologies for the successful purification of 3,5-Diaminoanisole via recrystallization. This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and adapt the protocols to your specific experimental context.

Safety First: Mandatory Handling Precautions

3,5-Diaminoanisole and its isomers are aromatic amines that require careful handling. Before beginning any work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Core Safety Requirements:

  • Engineering Controls: Always handle 3,5-Diaminoanisole in a well-ventilated chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[3][4]

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Disposal: Dispose of all waste, including mother liquor and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing 3,5-Diaminoanisole? A1: While specific solubility data is not widely published, a polar protic solvent system is a strong starting point based on the structure's two amine groups and ether linkage. An ethanol/water or methanol/water mixed-solvent system is highly recommended. For anilines that have undergone oxidation, an adjustable blend of ethanol and water can be effective.[6] This system allows for fine-tuning of polarity to dissolve the target compound while hot and encourage precipitation of impurities or the product upon cooling.

Q2: My 3,5-Diaminoanisole is dark brown or black. What causes this and can it be purified? A2: The dark coloration is almost certainly due to the oxidation of the aromatic amine functional groups, a common issue with anilines upon prolonged exposure to air and light.[6][7] Yes, this can often be remedied during recrystallization. The purification process can be enhanced by adding a small amount of activated charcoal to the hot solution to adsorb the colored polymeric oxidation byproducts before the hot filtration step.[8]

Q3: What are the likely impurities in my crude 3,5-Diaminoanisole sample? A3: Impurities can stem from the synthesis or degradation. Common organic impurities include unreacted starting materials, regioisomers (e.g., 2,4-diaminoanisole), or byproducts from side reactions.[9][10] As mentioned, oxidation products are a primary impurity in aged samples.[6] In-process inorganic salts may also be present and are typically removed as they are insoluble in the chosen organic solvent.

Q4: Should I use a single-solvent or a mixed-solvent system? A4: A mixed-solvent system (solvent/anti-solvent) often provides greater flexibility and control over the crystallization process. For 3,5-Diaminoanisole, using a solvent in which the compound is soluble (like ethanol) and an anti-solvent in which it is poorly soluble (like water) allows you to precisely induce crystallization by adjusting the solvent ratio, leading to higher purity crystals.[11]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details a robust method using an ethanol/water system. The principle is to dissolve the impure solid in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "anti-solvent") to the saturation point, from which pure crystals will form upon slow cooling.

Materials and Equipment
  • Crude 3,5-Diaminoanisole

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon), if needed

  • Erlenmeyer Flasks (x3)

  • Hot Plate with Stirring Capability

  • Watch Glass (to cover flask)

  • Pre-warmed Funnel and Fluted Filter Paper (for hot filtration)

  • Büchner Funnel and Filter Flask (for vacuum filtration)

  • Ice-water bath

Step-by-Step Methodology
  • Dissolution: Place the crude 3,5-Diaminoanisole in an Erlenmeyer flask with a stir bar. In the fume hood, add a minimal volume of ethanol and begin heating and stirring. Continue adding small portions of hot ethanol until the solid just dissolves. The key is to use the absolute minimum amount of hot solvent to create a saturated solution.[11]

  • Decolorization (If Necessary): If the solution is darkly colored, remove it from the heat source and add a small spatula tip of activated charcoal. Swirl the flask and gently reheat for 5-10 minutes to allow the charcoal to adsorb the impurities.[8]

  • Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot filtration. This is a critical step to prevent premature crystallization. Pre-warm a second Erlenmeyer flask and the filtration funnel. Pour the hot solution through the fluted filter paper into the clean, warm flask.

  • Induce Saturation: Reheat the clear filtrate. Add hot water dropwise while stirring until the solution becomes faintly and persistently turbid (cloudy). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[8]

  • Crystallization (Cooling): Cover the flask with a watch glass and remove it from the heat. Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels). Slow cooling is essential for the formation of large, pure crystals.[11] Rushing this step by placing it directly in an ice bath will cause the solid to "crash out," trapping impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture (at the same ratio where saturation was observed) to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be light-colored, crystalline solid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3,5-Diaminoanisole.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated but nucleation has not initiated.1. Gently heat the solution to boil off some of the solvent, thereby concentrating the solute. Allow to cool again slowly.[11] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 3,5-Diaminoanisole.[8]
"Oiling Out" The melting point of the crude solid (lowered by impurities) is below the boiling point of the solvent system. The compound melts before it dissolves.[8][11]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent (ethanol) to decrease the saturation point. 3. Ensure very slow cooling to give molecules time to arrange in a crystal lattice rather than separating as a liquid.
Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization before filtration.1. Next time, use less solvent. For the current batch, you can try to recover a second crop of crystals by evaporating some solvent from the mother liquor. 2. Ensure all glassware (funnel, receiving flask) is pre-warmed. Filter the solution as quickly as possible. 3. Allow more time for cooling and ensure the flask is thoroughly chilled in an ice bath before vacuum filtration.
Product is Still Colored 1. Insufficient amount of activated charcoal was used. 2. The colored impurity has very similar solubility to the product.1. Repeat the recrystallization, perhaps using a slightly larger amount of activated charcoal. 2. If the impurity persists, a different purification technique, such as column chromatography, may be necessary.[6]
Recrystallization Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization failures.

G start Recrystallization Outcome outcome_good Pure Crystals, Good Yield start->outcome_good Success outcome_bad Unsuccessful start->outcome_bad Failure prob_no_xtal No Crystals Formed outcome_bad->prob_no_xtal prob_oil Compound 'Oiled Out' outcome_bad->prob_oil prob_impure Crystals are Impure/Colored outcome_bad->prob_impure prob_low_yield Low Yield outcome_bad->prob_low_yield sol_boil Boil off excess solvent prob_no_xtal->sol_boil Is solution too dilute? sol_scratch Scratch flask / Add seed crystal prob_no_xtal->sol_scratch Is solution supersaturated? sol_reheat Reheat, add more 'good' solvent, and cool slowly prob_oil->sol_reheat sol_charcoal Repeat with activated charcoal prob_impure->sol_charcoal Is product colored? sol_column Consider column chromatography prob_impure->sol_column Are impurities co-crystallizing? sol_less_solvent Use less solvent next time prob_low_yield->sol_less_solvent Was too much solvent used? sol_hot_filter Ensure proper hot filtration prob_low_yield->sol_hot_filter Loss during hot filtration? sol_ice_bath Increase time in ice bath prob_low_yield->sol_ice_bath Product left in mother liquor?

Caption: Troubleshooting Decision Tree for Recrystallization.

References

Technical Support Center: Optimizing Polyamide Polymerization with Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their polyamide polymerization experiments involving diamines. My goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My polyamide yield is significantly lower than expected. What are the most common culprits?

Low yield in polyamide synthesis is a frequent issue that can almost always be traced back to a few key areas. From my experience, the primary factors to investigate are:

  • Monomer Purity: Step-growth polymerization is exceptionally sensitive to impurities. Even trace amounts of monofunctional contaminants in your diamine or diacid chloride monomers can act as "chain stoppers," prematurely terminating the polymer growth and drastically reducing both molecular weight and overall yield.

  • Stoichiometric Imbalance: The fundamental principle of step-growth polymerization requires a precise 1:1 molar ratio of reactive functional groups (e.g., amine to acyl chloride) to achieve high molecular weight polymers. Any deviation from this perfect balance will result in shorter polymer chains and a lower yield of the desired high-molecular-weight product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables. A temperature that is too low may lead to an impractically slow reaction, while excessively high temperatures can promote side reactions or polymer degradation.

  • Presence of Water/Moisture: If you are using a diacid chloride, it is highly susceptible to hydrolysis. Any moisture present in the reactants, solvent, or reaction atmosphere will convert the highly reactive acid chloride to a much less reactive carboxylic acid, thereby disrupting stoichiometry and halting the polymerization.

This troubleshooting guide will walk you through how to systematically investigate and rectify each of these potential issues.

Troubleshooting Guide: A Deeper Dive

Issue 1: Monomer Quality and Purity

Q2: I suspect my monomers may be impure. How can I confirm this and what are the purification procedures?

This is the correct first place to look. Monomer impurity is the most common cause of low yield.

The "Why": In polyamide synthesis, we are creating long chains by linking "difunctional" monomers end-to-end. A monofunctional impurity has only one reactive group. Once it reacts with a growing polymer chain, that chain end becomes "capped" and can no longer react, effectively killing that chain's growth.

Diagnostic Workflow:

  • Purity Analysis:

    • Diamines: Analyze the purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of monofunctional amines.

    • Diacid Chlorides: The purity can be assessed using titration to determine the acid chloride content or through spectroscopic methods like FTIR and NMR. A very common impurity is the corresponding dicarboxylic acid, which forms from hydrolysis during storage.

  • Purification Protocols:

    • Diamines: If impurities are detected, purification by vacuum distillation or recrystallization is recommended.

    • Diacid Chlorides: It is best practice to freshly distill the diacid chloride under reduced pressure immediately before use. This removes any hydrolyzed species and other non-volatile impurities.

Experimental Protocol: Purification of a Diamine by Vacuum Distillation

This protocol provides a general guideline for purifying a liquid diamine. Always consult the safety data sheet (SDS) for your specific diamine for handling and safety information.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Drying Agent (Optional): If the diamine is suspected to contain water, it can be dried over a suitable agent like potassium hydroxide (KOH) pellets overnight. Decant the diamine from the drying agent before distillation.

  • Distillation:

    • Place the diamine in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the correct boiling point for the given pressure. Discard the initial and final fractions.

  • Storage: Store the purified diamine under an inert atmosphere (nitrogen or argon) in a sealed container, preferably with a septum for easy, anhydrous transfer.

Issue 2: Stoichiometric Control

Q3: I've purified my monomers, but my yield is still low. How can I ensure perfect 1:1 stoichiometry?

Achieving an exact 1:1 molar ratio is critical and requires meticulous technique.

The "Why": As depicted in the Carothers equation, the degree of polymerization is extremely sensitive to stoichiometric imbalance. For instance, a mere 1% excess of one monomer can dramatically limit the achievable molecular weight, preventing the formation of long polymer chains and thus reducing the isolated yield of high polymer.

Stoichiometry_Impact

Best Practices for Ensuring Stoichiometry:

  • Accurate Measurement: Use a calibrated analytical balance for weighing monomers. For solution-based reactions, ensure precise preparation of stock solutions and use calibrated volumetric glassware.

  • "Nylon Salt" Method: For reactions between a dicarboxylic acid and a diamine, a highly effective technique is to first form a "nylon salt." This involves reacting the two monomers in a 1:1 molar ratio in a solvent (like methanol or ethanol) to form a salt which can then be purified by recrystallization. This process inherently ensures perfect stoichiometry before the final polymerization step.

  • Titration: Before the reaction, you can perform a titration on your monomer solutions to confirm the exact concentration of the reactive functional groups.

Issue 3: Reaction Conditions and Side Reactions

Q4: My reaction mixture is turning dark, or the polymer precipitates out prematurely. What's going wrong?

These are classic signs of suboptimal reaction conditions leading to side reactions or solubility issues.

The "Why":

  • Discoloration: Often indicates thermal degradation. At elevated temperatures, terminal amino groups can undergo deamination, or other side reactions can occur, leading to chromophores in the polymer backbone.

  • Premature Precipitation: The growing polymer must remain in solution to continue reacting. If the polymer becomes insoluble in the chosen solvent, chain growth will stop, leading to low molecular weight and yield.

  • Hydrolysis: As mentioned, diacid chlorides are very sensitive to water. The reaction of the acid chloride with the diamine must be significantly faster than its reaction with any trace water.

Troubleshooting Reaction Conditions:

ParameterProblem SymptomRecommended ActionCausality
Temperature Reaction is too slow; Discoloration/degradationOptimize temperature. Start with literature values. Too low T slows kinetics; too high T causes side reactions.Reaction kinetics are temperature-dependent. Side reactions like deamination have higher activation energies.
Solvent Polymer precipitates; Low molecular weightChoose a more polar solvent or a solvent mixture (e.g., NMP, DMAc, or anisole/DMSO).The solvent must effectively solvate the growing polymer chains to keep them reactive.
Mixing Clumped polymer; Low yield in interfacial setupIncrease stirring rate to create a larger interfacial area. Ensure the vessel geometry promotes efficient mixing.In interfacial polymerization, the reaction only occurs at the boundary between the two immiscible phases.
Atmosphere Low yield with acid chloridesUse anhydrous solvents and conduct the entire reaction under an inert atmosphere (dry nitrogen or argon).Prevents the hydrolysis of the diacid chloride monomer by atmospheric moisture.

Workflow Diagram: Systematic Troubleshooting of Low Yield

Troubleshooting_Workflow

Polymer Characterization: Confirming Your Success

Q5: How can I analyze my final product to understand what went wrong (or right)?

Characterization is key to diagnostics. You cannot fix a problem you don't understand.

  • Gel Permeation Chromatography (GPC): This is the most direct way to measure the molecular weight and molecular weight distribution (polydispersity index, PDI) of your polymer. A low molecular weight confirms that chain growth was prematurely halted.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the formation of the amide bond (typically around 1650 cm⁻¹) and the disappearance of monomer functional groups. It can also help identify impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the polymer structure and allowing for end-group analysis to calculate the number-average molecular weight.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's molecular weight and crystallinity.

By systematically addressing monomer purity, stoichiometry, and reaction conditions, you can overcome the common hurdles of polyamide synthesis and achieve high yields of your desired polymer.

Technical Support Center: Optimizing Derivatization of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Methoxybenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments. The content is structured to explain the "why" behind experimental choices, empowering you to optimize your reaction conditions effectively.

Introduction: The Versatility of this compound

This compound, also known as 3,5-diaminoanisole, is a critical building block in synthetic organic chemistry.[1][2] Its two reactive amine groups and the electron-donating methoxy group make it a versatile precursor for a wide range of derivatives, including azo dyes, pharmaceuticals, and advanced materials. However, the presence of two nucleophilic sites can also lead to challenges in controlling selectivity and achieving desired product yields. This guide will address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

The two primary amine groups are the main sites for derivatization. Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to protect the amine groups or to introduce specific functionalities.

  • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[3][4] These are highly versatile intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

  • Derivatization for Analytical Purposes: Reaction with specific reagents to create derivatives that are easily detectable by techniques like HPLC with fluorescence or UV-Vis detection.[5][6] For instance, reaction with α-dicarbonyl compounds can form highly fluorescent quinoxaline derivatives.[5]

Q2: How does the methoxy group influence the reactivity of the amine groups?

The methoxy (-OCH3) group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. This means it increases the electron density of the benzene ring, particularly at the positions ortho and para to it. While this enhances the overall reactivity of the molecule towards electrophiles, it also influences the nucleophilicity of the amine groups. The increased electron density on the ring makes the amine groups more nucleophilic and thus more reactive.

Q3: Can I selectively derivatize only one of the two amine groups?

Achieving mono-derivatization can be challenging due to the similar reactivity of the two amine groups. However, it is possible under carefully controlled conditions:

  • Stoichiometry: Using a sub-stoichiometric amount (less than one equivalent) of the derivatizing agent can favor mono-substitution.

  • Bulky Reagents: Employing a sterically hindered derivatizing agent can preferentially react at one amine group due to spatial constraints.

  • Protecting Groups: One amine group can be protected, the other derivatized, and then the protecting group can be removed.

Troubleshooting Guide

This section addresses specific problems you might encounter during the derivatization of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Be cautious, as excessive heat can lead to side product formation.
Side Reactions Control the reaction temperature. Many derivatization reactions, especially diazotization, are highly exothermic and require cooling (e.g., an ice bath) to prevent the formation of unwanted byproducts. Ensure an inert atmosphere. The amine groups are susceptible to oxidation, especially at elevated temperatures.[7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Product Loss During Workup Check the pH of the aqueous layer during extraction. Amine-containing products can be protonated and become water-soluble at low pH. Ensure the aqueous layer is sufficiently basic before extracting with an organic solvent. Use appropriate drying agents. Ensure the organic phase is thoroughly dried before solvent removal to prevent hydrolysis of the product.
Poor Reagent Quality Use fresh or purified reagents. Derivatizing agents like acyl chlorides can hydrolyze over time. Ensure your reagents are of high purity and stored under appropriate conditions.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Steps & Explanation
Di-substitution Slowly add the derivatizing agent. Adding the reagent dropwise at a low temperature can help control the reaction rate and favor mono-substitution. Use a less reactive solvent. A solvent that does not significantly solvate the reactants can sometimes improve selectivity.
Ring Substitution Choose appropriate reaction conditions for electrophilic aromatic substitution. While derivatization typically occurs at the amine groups, strong electrophiles can react with the activated aromatic ring. Using milder conditions can prevent this.
Polymerization Control the concentration of reactants. High concentrations can sometimes lead to polymerization, especially with reactive intermediates.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Similar Polarity of Products and Starting Material Optimize your chromatography conditions. Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, converting the product to a salt can alter its polarity and facilitate separation.
Product Instability Handle the product with care. Some derivatives may be sensitive to light, air, or temperature. Store the purified product under an inert atmosphere and in the dark, if necessary. The stability of phenylenediamines can be an issue, and keeping extracts acidic until analysis can sometimes help.[7]

Experimental Protocols

Protocol 1: General Procedure for Acylation
  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride or anhydride (1 to 2 equivalents, depending on whether mono- or di-acylation is desired) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Diazotization

Caution: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and use them immediately in the subsequent reaction.

  • Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl, H2SO4) in a beaker placed in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C.[3]

  • Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

  • The diazonium salt solution is now ready for the subsequent reaction (e.g., Sandmeyer reaction).

Visualizing the Workflow

General Derivatization Workflow

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with This compound Dissolve Dissolve in appropriate solvent Start->Dissolve AddReagent Add Derivatizing Agent (e.g., Acyl Chloride, NaNO2/Acid) Dissolve->AddReagent ControlTemp Control Temperature (e.g., Ice Bath) AddReagent->ControlTemp Monitor Monitor Reaction (e.g., TLC) ControlTemp->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (e.g., Chromatography) Extract->Purify FinalProduct Isolated Derivative Purify->FinalProduct

A generalized workflow for the derivatization of this compound.

Diazotization Reaction Pathway

Diazotization Amine This compound Diazonium Diazonium Salt Intermediate Amine->Diazonium Nucleophilic attack on NO+ NaNO2 NaNO2 + Strong Acid (e.g., HCl) Nitrosonium Nitrosonium Ion (NO+) NaNO2->Nitrosonium In situ generation Nitrosonium->Diazonium Product Final Product (e.g., Chloro-derivative) Diazonium->Product Substitution Sandmeyer Sandmeyer Reagent (e.g., CuCl, CuBr) Sandmeyer->Product

Simplified reaction pathway for the diazotization of an aromatic amine.

By understanding the principles behind these derivatization reactions and anticipating potential challenges, you can significantly improve the efficiency and success of your synthetic endeavors.

References

Technical Support Center: Purification of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for removing color impurities from 5-Methoxybenzene-1,3-diamine. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Understanding the Problem - FAQs on Color Impurities

Q1: My freshly acquired this compound has a distinct yellow to brownish tint, but the certificate of analysis states it should be a white to off-white solid. What is the cause of this discoloration?

A1: The discoloration of this compound, and aromatic amines in general, is most commonly due to oxidation.[1][2][3] The amino groups in the molecule are susceptible to air oxidation, particularly in the presence of light, leading to the formation of highly colored conjugated impurities, such as N-oxides and quinone-imines.[1][2] Even trace amounts of these oxidized species can impart a significant color to the bulk material. The extent of conjugation in these impurity molecules determines the intensity and shade of the color.[4][5]

Q2: Are there other potential sources for these color impurities besides oxidation?

A2: Yes, while oxidation is the primary culprit, other factors can contribute to discoloration:

  • Residual Reactants or Byproducts: Impurities from the synthesis process, such as residual nitro-aromatic precursors, can be colored or can degrade to form colored compounds.

  • Metal Contamination: Trace amounts of metal ions can catalyze oxidation reactions or form colored coordination complexes with the diamine.

  • Storage Conditions: Improper storage, such as exposure to air, light, and moisture, will accelerate the degradation and color formation processes.[1][2] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place is crucial.[2]

Section 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section details proven methods for removing color impurities from this compound. The choice of method will depend on the nature and concentration of the impurities, as well as the required final purity.

Method 1: Activated Carbon Treatment for Decolorization

Activated carbon is a highly effective adsorbent for removing colored organic impurities due to its porous structure and large surface area.[6][7][8] This method is often a good first step for grossly discolored samples.

Q3: When is activated carbon treatment the most appropriate method?

A3: This method is ideal for removing a broad range of colored organic impurities.[9] It is particularly effective for compounds with high molecular weight and conjugated systems, which are characteristic of the oxidation byproducts of aromatic amines.[7]

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the impure this compound in a suitable solvent in an Erlenmeyer flask. A good starting point is a solvent in which the diamine is highly soluble at elevated temperatures and less soluble at room temperature. Potential solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the diamine). It is crucial to add the carbon to the cool or slightly warm solution to avoid violent boiling.

  • Heating: Gently heat the mixture to reflux with stirring for 15-30 minutes. This increases the solubility of the diamine and enhances the adsorption of impurities onto the carbon.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified this compound.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Activated Carbon Treatment

Problem Possible Cause(s) Solution(s)
Product crystallizes in the funnel during hot filtration. The solution cooled too quickly. The funnel was not pre-heated.Preheat the filtration apparatus (funnel and receiving flask). Use a stemless funnel to reduce the surface area for cooling.
Final product is still colored. Insufficient activated carbon was used. The contact time was too short.Increase the amount of activated carbon. Increase the reflux time. A second treatment may be necessary.
Low recovery of the purified product. Too much activated carbon was used, leading to adsorption of the desired product.Use the minimum amount of activated carbon necessary for decolorization.
Method 2: Recrystallization for Purity Enhancement

Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q4: How do I select the best solvent for the recrystallization of this compound?

A4: An ideal recrystallization solvent should:

  • Completely dissolve the diamine at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the diamine at low temperatures (e.g., 0-4 °C).

  • Either dissolve the impurities completely at all temperatures or not dissolve them at all.

  • Not react with the diamine.

  • Be volatile enough to be easily removed from the purified crystals.

A systematic approach to screen for a suitable solvent is recommended.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 50 mg) of the impure diamine into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the insoluble samples and observe if the compound dissolves.

  • Allow the hot, clear solutions to cool to room temperature and then in an ice bath to see if crystals form.

Q5: What is a detailed protocol for recrystallizing this compound?

A5: Once a suitable solvent is identified, follow this procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (including activated carbon if used previously), perform a hot filtration as described in the activated carbon protocol.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.

Visualization of the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude diamine in minimum hot solvent hot_filt Hot Filtration (if insoluble impurities present) dissolve->hot_filt If clear solution with solids decolorize Add Activated Carbon (if colored) dissolve->decolorize If colored solution cool Slow Cooling to Room Temperature dissolve->cool If clear solution hot_filt->cool decolorize->hot_filt ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry

Caption: Recrystallization workflow for this compound.

Method 3: Column Chromatography for High Purity

For achieving the highest purity or for separating impurities with similar solubility, column chromatography is the method of choice.

Q6: What are the key considerations for purifying this compound by column chromatography?

A6: Due to the basic nature of the amino groups, interactions with the acidic silica gel can lead to peak tailing and poor separation.[11] To mitigate this, it is common to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[11] Alternatively, using a different stationary phase like basic alumina can be effective.[11]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude diamine in a minimum amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Chromatography Decision Tree

G start Impure Diamine check_purity High Purity Required? start->check_purity recrystallize Recrystallization check_purity->recrystallize No chromatography Column Chromatography check_purity->chromatography Yes check_acidity Acid-Sensitive Impurities? chromatography->check_acidity silica Silica Gel + Base (e.g., Triethylamine) check_acidity->silica No alumina Basic Alumina check_acidity->alumina Yes

Caption: Decision tree for selecting a high-purity purification method.

Section 3: Preventative Measures and Best Practices

Q7: How can I prevent my purified this compound from discoloring again?

A7: Proper handling and storage are critical:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

  • Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light, which can catalyze oxidation.[2]

  • Low Temperature: Store at reduced temperatures (refrigerated or frozen) to slow down any potential degradation reactions.

  • Secure Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture. Using a cap with a Teflon liner and wrapping the cap with parafilm can provide an excellent seal.[2]

By understanding the causes of color formation and implementing the appropriate purification and storage techniques, researchers can ensure the quality and integrity of their this compound for use in their experiments.

References

Storage and handling guidelines for 3,5-Diaminoanisole

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of 3,5-Diaminoanisole in experimental settings.

This technical support guide is designed to provide in-depth, field-proven insights into the practical use of 3,5-Diaminoanisole. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to handle this compound safely and effectively, troubleshoot common experimental challenges, and ensure the integrity of your results.

Core Concepts: Understanding 3,5-Diaminoanisole

3,5-Diaminoanisole, an aromatic amine, is a valuable building block in organic synthesis. However, its reactivity and potential hazards necessitate a thorough understanding of its properties. Aromatic amines are generally susceptible to oxidation, can be sensitive to light and heat, and may pose health risks.[1]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
Appearance Off-white to violet powder[3]
Melting Point 66-67 °C[3]
Solubility Soluble in water and ethanol.[3]

Storage and Handling: Ensuring Stability and Safety

Proper storage and handling are paramount to maintain the integrity of 3,5-Diaminoanisole and to ensure a safe laboratory environment.

Storage Guidelines
  • Temperature: Store in a cool place, with a recommended storage temperature of 4°C for long-term stability.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[2] For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect from light, as aromatic amines can darken upon exposure.

  • Container Integrity: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Handling Procedures

Due to its potential hazards, 3,5-Diaminoanisole should be handled with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls:

  • Fume Hood: Always handle 3,5-Diaminoanisole in a well-ventilated chemical fume hood.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them frequently, especially if contaminated.

  • Skin and Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.

Workflow for Safe Handling:

A Don PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Weigh Solid in a Contained Manner B->C D Dissolve in an Appropriate Solvent C->D E Perform Reaction D->E F Quench Reaction Safely E->F G Work-up and Purification F->G H Dispose of Waste Properly G->H I Clean Work Area and Doff PPE H->I A 3,5-Diaminoanisole B Protection (e.g., Boc₂O, base) A->B C Mono-protected Amine B->C D Reaction with Electrophile C->D E Protected Product D->E F Deprotection (e.g., acid) E->F G Final Product F->G

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 5-Methoxybenzene-1,3-diamine. This molecule, also known as 3,5-diaminoanisole, is a critical building block in the development of advanced materials and pharmaceutical agents. The most common and scalable synthetic route involves the reduction of 3,5-dinitroanisole, typically via catalytic hydrogenation. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and product stability.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple procedural outline to provide in-depth, field-tested insights into the causality of side reactions and offers robust troubleshooting strategies to ensure the synthesis is both efficient and reproducible.

Section 1: The Core Reaction Pathway: Reduction of 3,5-Dinitroanisole

The primary transformation is the reduction of two aromatic nitro groups to primary amines. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is the industry standard.[1] The overall reaction is as follows:

Chemical reaction showing 3,5-Dinitroanisole being converted to this compound

The reduction is not a single-step process but proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.[2] The efficiency of the reaction depends on rapidly converting these intermediates to the final amine product, as their accumulation is the primary source of impurities.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction has stalled before reaching full conversion, or the yield is significantly lower than expected. What are the likely causes?

A1: This is a frequent issue, often pointing to problems with the catalyst or reaction conditions.

  • Causality - Catalyst Deactivation: The amine products, being basic, can strongly adsorb onto the acidic sites of the catalyst surface. This phenomenon, known as product inhibition, can block active sites and effectively halt the reaction.[3] The presence of the product can significantly decrease the process speed.[3]

  • Causality - Insufficient Hydrogen: The reaction requires a stoichiometric amount of hydrogen. If there is a leak in the system, poor mass transfer (inefficient stirring), or an exhausted hydrogen source, the reaction will stop prematurely.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). If reusing a catalyst, consider that its activity will decrease with each cycle.

  • Increase Catalyst Loading: A modest increase in the catalyst weight percentage (e.g., from 5 wt% to 7-10 wt%) can sometimes overcome partial deactivation.

  • Optimize Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate the transport of hydrogen from the gas phase to the catalyst surface. In a scaled-up reaction, this is a critical parameter.

  • Check Hydrogen Delivery: Confirm that your hydrogen source is not depleted and that the reaction vessel is properly sealed to maintain positive pressure.

Q2: My crude product is contaminated with a significant amount of a mono-amino, mono-nitro compound. How do I prevent this?

A2: You are observing the effects of incomplete or partial reduction, leading to the formation of 5-methoxy-3-nitroaniline . This is the most common impurity when the reaction does not go to completion.

  • Causality - Reaction Kinetics: The reduction of the second nitro group can be slower than the first, especially if catalyst activity begins to wane towards the end of the reaction. This results in an accumulation of the intermediate. The reduction of dinitro compounds can be complex, with intermediates sometimes detected during the degradation process.[4]

Mitigation Strategies:

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the starting material is consumed but the mono-reduced intermediate is still present, allow the reaction to proceed for a longer duration.

  • Maintain Hydrogen Pressure: Do not let the hydrogen pressure drop. A consistent and sufficient hydrogen partial pressure drives the reaction to completion.

  • Temperature Control: A slight, controlled increase in temperature (e.g., from 25°C to 40°C) can increase the reaction rate, but be cautious, as higher temperatures can also promote other side reactions.

Q3: The isolated product has a persistent pink, red, or dark brown coloration that is difficult to remove. What are these colored impurities?

A3: This coloration is characteristic of azo (-N=N-) and azoxy (-N=N(O)-) compounds . These impurities form from the condensation of the reaction intermediates.

  • Causality - Intermediate Condensation: Under conditions of localized hydrogen starvation at the catalyst surface, the nitroso (-NO) and hydroxylamino (-NHOH) intermediates can accumulate. These species are highly reactive and will condense with each other to form the colored, dimeric impurities. For example, the reaction of a nitroso- species with a hydroxylamino- species yields an azoxy compound. Lithium aluminum hydride, for instance, is known to reduce aromatic nitro compounds to azo products.[1]

Troubleshooting Workflow for Colored Impurities:

G start Observation: Product is Pink/Red/Brown q1 Was Hydrogen pressure consistently maintained? start->q1 q2 Was stirring vigorous enough to suspend catalyst? q1->q2 Yes sol1 Root Cause: Localized H2 starvation leading to intermediate condensation. q1->sol1 No q2->sol1 No rec3 Purification: Treat crude product with activated carbon. Recrystallize. q2->rec3 Yes rec1 Solution: Ensure a sealed system & maintain constant H2 pressure. sol1->rec1 rec2 Solution: Increase agitation speed. Use a baffled flask if necessary. sol1->rec2 sol1->rec3

Caption: Troubleshooting workflow for colored impurities.

Q4: Can the methoxy group be cleaved during the reaction?

A4: Yes, while less common under standard conditions, demethoxylation is a potential side reaction, particularly under harsh conditions.

  • Causality - Hydrogenolysis: Some catalysts, particularly Pd/C, can catalyze hydrogenolysis reactions, where a C-O bond is cleaved by hydrogen. This would result in the formation of 3,5-diaminophenol . This side reaction is more likely if the reaction is run for an extended period at elevated temperatures or in the presence of strong acids.

Mitigation Strategies:

  • Use Milder Conditions: Avoid excessive temperatures and prolonged reaction times after the main product has formed.

  • Solvent Choice: Perform the reaction in a neutral solvent like ethanol, methanol, or ethyl acetate. The use of strong acids can promote ether cleavage.[5]

  • Catalyst Selection: If demethoxylation is a persistent issue, consider screening other catalysts. Raney Nickel can sometimes be less prone to causing hydrogenolysis of ether groups compared to Pd/C.[1]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation of 3,5-Dinitroanisole

This protocol is designed to minimize side product formation on a laboratory scale.

  • Vessel Preparation: To a heavy-walled hydrogenation flask (Parr shaker vessel or similar), add 3,5-dinitroanisole (1.0 eq) and a magnetic stir bar.

  • Solvent & Catalyst Addition: Add a suitable solvent (e.g., Methanol or Ethyl Acetate, ~10-15 mL per gram of substrate). Carefully add 5-10% Pd/C (5 wt% catalyst loading) under a gentle stream of nitrogen. Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the open air.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Reaction Execution: Begin vigorous stirring. The reaction is exothermic; monitor the temperature. Allow the reaction to proceed at room temperature until hydrogen uptake ceases. Monitor the reaction progress by taking small, filtered aliquots for TLC or LC-MS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification of Crude this compound

Aromatic diamines are susceptible to air oxidation. Purification should be performed promptly.

  • Decolorization: Dissolve the crude product in a minimum amount of hot methanol or isopropanol. Add a small amount of activated carbon (approx. 5-10% of the crude product weight). Gently reflux for 15-20 minutes.

  • Filtration: While hot, filter the solution through a Celite® pad to remove the carbon. Note: A pre-heated filter funnel will prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C). Store the final product under an inert atmosphere (Nitrogen or Argon) and protected from light.

Section 4: Data Summary and Pathway Visualization

Table 1: Summary of Side Reactions and Mitigation Strategies

Side ProductCommon CauseRecommended Mitigation Strategy
5-Methoxy-3-nitroaniline Incomplete reduction; catalyst deactivationExtend reaction time; ensure sufficient H₂ pressure; increase catalyst loading.
Azo/Azoxy Compounds Localized H₂ starvation; condensation of intermediatesMaintain vigorous stirring; ensure constant H₂ pressure; use an active catalyst.
3,5-Diaminophenol Hydrogenolysis of the methoxy groupAvoid high temperatures and acidic conditions; consider using Raney Nickel.
Starting Material Stalled reaction; poor catalyst activityCheck H₂ supply; use fresh, active catalyst; optimize stirring.

Diagram 1: Synthetic Pathway and Major Side Reactions

reaction_pathway sub 3,5-Dinitroanisole inter2 Nitroso/Hydroxylamine Intermediates sub->inter2 +H2, Catalyst inter1 5-Methoxy-3-nitroaniline (Partial Reduction) prod This compound (Desired Product) inter1->prod +H2, Catalyst inter2->inter1 +H2, Catalyst side1 Azo/Azoxy Impurities (Colored Byproducts) inter2->side1 Condensation side2 3,5-Diaminophenol (Demethoxylation) prod->side2 Harsh Conditions (High T, Acid)

Caption: Key reaction and side-reaction pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methoxybenzene-1,3-diamines: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Positional Isomers

In the realm of pharmaceutical development and materials science, the precise structural elucidation of aromatic amines is paramount. These compounds are not only crucial building blocks for a diverse array of molecules, including active pharmaceutical ingredients and advanced polymers, but their physiological and material properties are also exquisitely sensitive to their substitution patterns. 5-Methoxybenzene-1,3-diamine and its isomers, such as 4-Methoxybenzene-1,3-diamine, are prime examples of this analytical challenge. While possessing the same molecular formula (C₇H₁₀N₂O) and core structure, the seemingly minor shift of a methoxy group can drastically alter the compound's electronic properties, reactivity, and biological interactions.

Part 1: ¹H and ¹³C NMR Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy remains the most powerful and definitive technique for the structural determination of organic molecules in solution. Its ability to probe the chemical environment of individual protons and carbon atoms provides a detailed molecular fingerprint.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol is crucial for generating reliable and reproducible NMR data. The following steps outline a robust procedure for the analysis of methoxybenzene-diamine isomers.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often a good starting point for many organic molecules. However, for aromatic amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as the amine protons are less prone to rapid exchange with residual water, leading to sharper signals. A standard concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR, while a higher concentration (20-50 mg) is preferable for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most high-quality deuterated solvents are available with TMS already added.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulseProton-decoupled with NOE
Spectral Width 12 - 16 ppm200 - 240 ppm
Acquisition Time 3 - 4 seconds1 - 2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 16 - 641024 - 4096
Temperature 298 K298 K

Rationale Behind the Choices:

  • The choice of a proton-decoupled pulse program for ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The Nuclear Overhauser Effect (NOE) enhances the signal of carbons attached to protons.

  • The relaxation delay is crucial for ensuring that the nuclei have returned to their equilibrium state before the next pulse, which is essential for accurate integration in ¹H NMR and for preventing signal saturation in ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent (e.g., DMSO-d6) Weigh Weigh Analyte (5-10 mg for 1H, 20-50 mg for 13C) Solvent->Weigh Dissolve Dissolve in Solvent with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Setup Set Spectrometer Parameters (Pulse Program, SW, etc.) Filter->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integration (1H) Reference->Integrate Assign Peak Assignment Integrate->Assign Structure Structure Elucidation Assign->Structure Technique_Comparison cluster_NMR NMR Attributes cluster_HPLC HPLC Attributes cluster_GCMS GC-MS Attributes NMR NMR Spectroscopy NMR_Adv Definitive structural information Non-destructive NMR->NMR_Adv NMR_Disadv Lower sensitivity Longer acquisition times NMR->NMR_Disadv HPLC HPLC HPLC_Adv High sensitivity Quantitative accuracy Fast for routine analysis HPLC->HPLC_Adv HPLC_Disadv Limited structural information Co-elution risk HPLC->HPLC_Disadv GCMS GC-MS GCMS_Adv Excellent separation Structural info from MS Very high sensitivity GCMS->GCMS_Adv GCMS_Disadv Requires volatile/stable analytes Derivatization often needed GCMS->GCMS_Disadv

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxybenzene-1,3-diamine, also known as 3,5-Diaminoanisole, is a key chemical intermediate in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes. The purity of this diamine is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. Consequently, a robust, accurate, and reliable analytical method for purity determination is a critical requirement for quality control and process monitoring in both research and industrial settings.

This guide provides an in-depth comparison of two distinct liquid chromatography methodologies for the purity analysis of this compound. We will explore a conventional High-Performance Liquid Chromatography (HPLC) method, valued for its robustness and accessibility, and contrast it with an Ultra-Performance Liquid Chromatography (UPLC) method, which offers significant gains in speed and resolution.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate method for their specific analytical challenges.

The Analytical Challenge: Understanding this compound

This compound is a polar aromatic amine.[3][4] The presence of two basic amine functional groups (pKa ≈ 4.5-5.2) presents a primary challenge in reversed-phase chromatography.[3][5] On standard silica-based C18 columns, these basic groups can interact with residual acidic silanols on the stationary phase surface, leading to poor peak shape (tailing), variable retention times, and reduced column lifetime. Therefore, controlling the mobile phase pH is a critical parameter to ensure the analyte is in a consistent, non-ionized state, thereby mitigating these undesirable interactions.[6]

Potential impurities may include starting materials, intermediates from the synthetic route (e.g., partially reduced nitro-aromatics), positional isomers, or degradation products formed through oxidation. An effective purity method must be able to resolve the main analyte peak from all these potential minor components.

Method 1: The Workhorse – Robust Reversed-Phase HPLC

This method is designed around standard HPLC instrumentation, utilizing a conventional C18 column. It prioritizes reliability, reproducibility, and transferability across different laboratories. The core principle is to use a buffered mobile phase at a neutral pH to suppress the ionization of the diamine groups, ensuring symmetrical peak shapes and stable retention.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of organic molecules.[7][8] A modern, end-capped C18 column is chosen to minimize the availability of free silanol groups, which is crucial for analyzing basic compounds like our target analyte.

  • Mobile Phase (Buffered): A phosphate buffer at pH 7.0 is employed. This pH is well above the pKa of the amine groups, ensuring they remain in their neutral, unprotonated form. This minimizes ionic interactions with the stationary phase, leading to sharp, symmetrical peaks.[6]

  • Organic Modifier (Acetonitrile): Acetonitrile is selected for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Gradient Elution: A gradient elution is used to ensure that impurities with a wide range of polarities can be eluted and resolved. The run starts with a high aqueous content to retain polar impurities, and the organic content is gradually increased to elute the main analyte and any more non-polar impurities within a reasonable timeframe.[9]

  • Detection (UV at 240 nm): Aromatic amines typically exhibit strong UV absorbance. Based on similar compounds, 240 nm is chosen as a wavelength that provides a strong signal for the parent compound while also being suitable for detecting a wide range of potential aromatic impurities.[10]

Experimental Protocol: Method 1
ParameterCondition
HPLC System Standard HPLC with quaternary pump, autosampler, column oven, and DAD/UV detector
Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 min; 70% to 95% B over 2 min; Hold at 95% B for 3 min; Return to 10% B in 1 min; Re-equilibrate for 4 min
Total Run Time 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 240 nm
Diluent Water/Acetonitrile (80:20 v/v)

Method 2: The High-Performer – Fast and Efficient UPLC

This method leverages the power of Ultra-Performance Liquid Chromatography (UPLC) to achieve significantly faster analysis times and superior resolution. UPLC systems operate at much higher pressures and use columns packed with sub-2-micron particles, resulting in sharper peaks and greater separation efficiency.[1][2] This is particularly advantageous for resolving closely eluting impurities or for high-throughput screening environments.

Causality Behind Experimental Choices
  • Stationary Phase (Sub-2-µm C18): The use of a column with sub-2-micron particles dramatically increases the number of theoretical plates, leading to enhanced resolution and peak capacity.[1] This allows for the separation of complex mixtures in a fraction of the time required by traditional HPLC.

  • Mobile Phase (Ammonium Acetate): Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (MS) if further identification of impurities is required. It serves the same purpose as the phosphate buffer in Method 1: controlling pH to ensure good peak shape.

  • Steeper Gradient: The higher efficiency of the UPLC column allows for a much faster, more aggressive gradient to be run without sacrificing resolution. This is the primary reason for the dramatic reduction in analysis time.[10]

  • Higher Flow Rate: The smaller particle size and shorter column length are optimized for higher flow rates, contributing to the speed of the analysis.

  • UPLC System: This method is only feasible on a UPLC or UHPLC system capable of handling the high backpressures generated by the sub-2-micron particle column (often exceeding 1,000 bar).[1]

Experimental Protocol: Method 2
ParameterCondition
UPLC System UPLC/UHPLC System with binary pump, autosampler, column manager, and DAD/UV detector
Column High-Strength Silica (HSS) C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 80% B over 4 min; 80% to 95% B over 0.5 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Re-equilibrate for 0.9 min
Total Run Time 6 minutes
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 240 nm
Diluent Water/Acetonitrile (80:20 v/v)

Visualizing the Analytical Workflow

The overall process, from preparing the sample to analyzing the results, follows a standardized workflow applicable to both methodologies.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Accurately weigh This compound p2 Dissolve in Diluent (e.g., 1 mg/mL) p1->p2 p3 Filter through 0.22 µm syringe filter p2->p3 a1 Inject sample into HPLC/UPLC System p3->a1 a2 Separate components on analytical column a1->a2 a3 Detect components using UV Detector a2->a3 d1 Integrate peaks in chromatogram a3->d1 d2 Calculate purity by Area Percent Normalization d1->d2 d3 Generate Report d2->d3

Caption: General workflow for HPLC/UPLC purity analysis.

Head-to-Head Performance Comparison

The choice between these two methods often comes down to a trade-off between speed, resolution, and available instrumentation. The following table provides a semi-quantitative comparison of their expected performance characteristics.

Performance MetricMethod 1: HPLCMethod 2: UPLCRationale & Justification
Analysis Time ~30 minutes~6 minutes UPLC's higher efficiency allows for significantly faster gradients and shorter run times.[10]
Resolution GoodExcellent Sub-2-micron particles provide a much higher plate count, leading to sharper peaks and better separation of closely eluting impurities.[1]
Sensitivity GoodExcellent Sharper, narrower peaks in UPLC result in a greater peak height for a given mass, improving the signal-to-noise ratio and lowering detection limits.[2]
Solvent Consumption ~30 mL / run~3.6 mL / run The combination of a lower flow rate and a much shorter run time leads to a >85% reduction in solvent usage.[10]
System Backpressure Low (~100-150 bar)High (~600-900 bar) The small particle size of the UPLC column creates significantly more resistance to flow, requiring specialized high-pressure pumps.[1]
Method Robustness Excellent GoodThe longer run time and larger particle size of the HPLC method make it less susceptible to minor variations in system performance and sample matrix effects.
Instrument Requirement Standard HPLCUPLC / UHPLC System Method 2 cannot be run on a conventional HPLC system due to pressure limitations.

Decision Guide: Which Method is Right for You?

The selection of an appropriate method depends on the specific goals of the analysis. This decision tree can help guide the choice.

G start What is the primary analytical goal? q1 High-throughput screening or rapid in-process control? start->q1 q2 Routine QC with existing standard equipment? start->q2 q3 Complex sample with many closely eluting impurities? start->q3 ans_uplc Choose Method 2: High-Performer UPLC q1->ans_uplc Yes ans_hplc Choose Method 1: Robust HPLC q2->ans_hplc Yes q3->ans_uplc Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

Both the robust HPLC and the high-performance UPLC methods presented are capable of accurately determining the purity of this compound.

  • Method 1 (HPLC) is an excellent choice for laboratories that prioritize method robustness, have standard HPLC equipment, and do not require high throughput. Its longer run time is offset by its reliability and ease of implementation.

  • Method 2 (UPLC) is the superior option for applications demanding high speed, maximum resolution, and increased sensitivity. It is ideal for high-throughput quality control, impurity profiling, and research environments where rapid feedback is essential. The significant reduction in analysis time and solvent consumption also offers considerable long-term cost and environmental benefits, despite the higher initial instrument cost.[10]

Ultimately, the selection is a strategic decision based on balancing the analytical needs of speed and resolution against the practical constraints of available instrumentation and resources. This guide provides the foundational data and rationale to make an informed choice.

References

A Comparative Guide to 5-Methoxybenzene-1,3-diamine and 4-Methoxybenzene-1,3-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of aromatic amines, the positional isomerism of substituents on a benzene ring can dramatically alter the physicochemical properties, reactivity, and, consequently, the utility of a molecule. This guide provides an in-depth technical comparison of two such isomers: 5-Methoxybenzene-1,3-diamine and 4-Methoxybenzene-1,3-diamine. This document is intended for researchers, scientists, and drug development professionals who utilize diamine building blocks in the synthesis of polymers, dyes, and pharmaceutical compounds.

Introduction to the Isomers

This compound (also known as 3,5-diaminoanisole) and 4-Methoxybenzene-1,3-diamine (also known as 2,4-diaminoanisole) are aromatic diamines with the molecular formula C₇H₁₀N₂O. The core difference lies in the placement of the methoxy group relative to the two amino groups on the benzene ring. This seemingly subtle structural variance leads to significant differences in their electronic properties, steric hindrance, and potential applications.

Figure 1: Chemical Structures of this compound and 4-Methoxybenzene-1,3-diamine.

G cluster_0 This compound cluster_1 4-Methoxybenzene-1,3-diamine 5-MBA 4-MBA

Caption: 2D structures of the two isomers.

Physicochemical Properties: A Side-by-Side Comparison

The physical and chemical properties of these isomers are summarized in the table below. It is important to note that while experimental data for 4-Methoxybenzene-1,3-diamine is more readily available, some properties for this compound are predicted based on computational models due to a scarcity of published experimental data.

PropertyThis compound4-Methoxybenzene-1,3-diamine
Synonyms 3,5-Diaminoanisole2,4-Diaminoanisole, 4-Methoxy-m-phenylenediamine
CAS Number 100-96-9615-05-4
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight 138.17 g/mol 138.17 g/mol
Melting Point Not available67.5 °C
Boiling Point Not available253.57 °C (rough estimate)
pKa (predicted) 4.46 ± 0.10Not available
Solubility Not availableSoluble in alcohol, hot ether; slightly soluble in DMSO
Appearance Not availableColorless needles

Synthesis and Reactivity: The Influence of Isomerism

The synthetic routes to both isomers typically involve the reduction of the corresponding dinitroanisole precursors. The choice of starting material and nitration conditions dictates the final product.

Synthetic Pathways

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Methoxybenzene-1,3-diamine A 1,3-Dimethoxy-5-nitrobenzene B Reduction (e.g., H₂, Pd/C) A->B Nitration of 1,3-dimethoxybenzene C This compound B->C D 2,4-Dinitroanisole E Reduction (e.g., Fe, Acetic Acid) D->E Nitration of Anisole F 4-Methoxybenzene-1,3-diamine E->F

Caption: Generalized synthetic workflows for the two isomers.

The synthesis of 4-Methoxybenzene-1,3-diamine is well-documented and typically proceeds via the nitration of anisole to form 2,4-dinitroanisole, followed by reduction. The reduction can be achieved using various reagents, including iron powder in the presence of an acid.

For This compound , a common route involves the dinitration of 1,3-dimethoxybenzene to yield 1,3-dimethoxy-2,4-dinitrobenzene, followed by reduction of the nitro groups. A more direct precursor, 1,3-dimethoxy-5-nitrobenzene, can also be reduced to the diamine.

Comparative Reactivity

The positional difference of the methoxy group significantly influences the reactivity of the amino groups.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally stronger and dominates, leading to increased electron density on the aromatic ring, particularly at the ortho and para positions.

    • In 4-Methoxybenzene-1,3-diamine , the amino group at position 1 is para to the methoxy group, and the amino group at position 3 is ortho. Both amino groups are therefore activated by the electron-donating methoxy group, making them more nucleophilic than the amino groups in unsubstituted m-phenylenediamine.

    • In This compound , both amino groups are meta to the methoxy group. The electron-donating resonance effect of the methoxy group does not extend to the meta positions. Therefore, the activation of the amino groups is less pronounced compared to the 4-methoxy isomer. The basicity of the amino groups in the 5-methoxy isomer is expected to be lower than in the 4-methoxy isomer.

  • Steric Hindrance: In 4-Methoxybenzene-1,3-diamine, the amino group at the 3-position is sterically hindered by the adjacent methoxy group. This can influence its reactivity in reactions sensitive to steric bulk, such as polymerizations or reactions with bulky electrophiles. The amino groups in this compound are less sterically hindered.

G A Isomeric Structure B1 4-Methoxybenzene-1,3-diamine A->B1 B2 This compound A->B2 C1 Methoxy group is ortho/para to amino groups B1->C1 C2 Methoxy group is meta to amino groups B2->C2 D1 Strong activation of amino groups (+M effect) C1->D1 D2 Weaker activation of amino groups C2->D2 E1 Higher nucleophilicity and basicity D1->E1 E2 Lower nucleophilicity and basicity D2->E2 F1 Potential for higher reactivity in polymerization and substitution reactions E1->F1 F2 Potentially more controlled or selective reactivity E2->F2

Caption: Logical flow of structural influence on reactivity.

Applications in Research and Development

The differing properties of these isomers lead to their use in distinct application areas.

4-Methoxybenzene-1,3-diamine

This isomer has been extensively used as a component in permanent hair dye formulations . Its ability to undergo oxidation and couple with other dye precursors to form stable, colored polymers within the hair shaft makes it a valuable ingredient. However, it is important to note that 2,4-diaminoanisole and its sulfate salt have been classified as reasonably anticipated to be human carcinogens, which has led to a decline in its use in consumer products.

In a research context, its higher reactivity makes it a suitable monomer for the synthesis of polyamides and other polymers . The differential reactivity of the two amino groups could potentially be exploited for the synthesis of polymers with specific architectures.

This compound

Due to the lower activation of its amino groups, this compound may be a more suitable monomer for controlled polymerization reactions where a more uniform reactivity of the diamine is desired. Its symmetrical structure could also lead to polymers with more regular and potentially crystalline structures.

In drug development , the 3,5-diaminoanisole scaffold can serve as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The meta orientation of the amino groups can lead to unique substitution patterns on the resulting molecules, which could be explored for their biological activity.

Experimental Protocol: Synthesis of 4-Methoxybenzene-1,3-diamine

This protocol describes a typical laboratory-scale synthesis of 4-Methoxybenzene-1,3-diamine via the reduction of 2,4-dinitroanisole.

Materials:

  • 2,4-Dinitroanisole

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitroanisole (1 equivalent) and ethanol.

  • Addition of Iron and Acetic Acid: To the stirred suspension, add iron powder (excess, e.g., 5 equivalents) followed by the slow addition of glacial acetic acid. The addition of acid will initiate an exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.

  • Neutralization and Extraction: The filtrate is then carefully neutralized with a saturated solution of sodium carbonate. The aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-Methoxybenzene-1,3-diamine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford colorless needles.

Causality behind Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. The reaction proceeds via single electron transfers from the iron metal to the nitro group, with the acid serving as a proton source.

  • Ethanol as Solvent: Ethanol is a good solvent for the starting material and the final product, and it is relatively easy to remove.

  • Neutralization with Sodium Carbonate: This step is crucial to remove the acidic components from the reaction mixture and to ensure that the diamine product is in its free base form for efficient extraction into an organic solvent.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and the isolation of a high-purity product.

Conclusion

The positional isomerism of the methoxy group in this compound and 4-Methoxybenzene-1,3-diamine results in distinct electronic and steric environments for the amino groups. 4-Methoxybenzene-1,3-diamine is a more reactive monomer due to the activating effect of the ortho and para methoxy group, which has led to its use in applications requiring facile polymerization, such as in hair dyes. Conversely, the meta orientation of the methoxy group in this compound results in less activated amino groups, suggesting its potential for more controlled polymerization reactions and as a unique building block in medicinal chemistry. The choice between these two isomers will, therefore, be dictated by the specific reactivity and structural requirements of the target application. Further experimental investigation into the properties and applications of this compound is warranted to fully explore its potential.

A Senior Application Scientist's Guide to FT-IR Spectral Interpretation: Unveiling the Molecular Signature of 3,5-Diaminoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise identification and characterization of chemical compounds are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to obtain a unique molecular fingerprint of a substance.[1][2] This guide provides an in-depth, practical comparison and interpretation of the FT-IR spectrum of 3,5-Diaminoanisole, a key intermediate in various synthetic pathways.

While a publicly available, experimentally verified FT-IR spectrum for 3,5-Diaminoanisole is not readily found in common databases, this guide will leverage established principles of infrared spectroscopy and comparative analysis with structurally similar molecules to predict and interpret its spectral features. This approach not only serves as a robust framework for analyzing 3,5-Diaminoanisole but also enhances the reader's foundational understanding of FT-IR spectral interpretation.

The Power of Vibrational Fingerprints: An Introduction to FT-IR

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1] The specific frequencies at which a molecule absorbs IR radiation are dictated by the types of chemical bonds present and the overall molecular structure. This results in a spectrum that is a unique "fingerprint" of the compound, allowing for its identification and the characterization of its functional groups.[3] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), which is proportional to the frequency of the absorbed radiation.

Decoding the Spectrum: Predicted FT-IR Analysis of 3,5-Diaminoanisole

The molecular structure of 3,5-Diaminoanisole contains three key features that will dominate its FT-IR spectrum: a primary aromatic amine group (-NH₂), an anisole (methoxybenzene) moiety, and a substituted benzene ring. Based on well-established correlation tables and spectral data of analogous compounds, we can predict the characteristic absorption bands.

Key Spectral Regions and Expected Vibrations for 3,5-Diaminoanisole:
Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance
3500-3300N-H Stretching (Primary Amine)Two distinct, sharp to medium intensity bands corresponding to asymmetric and symmetric stretching.[4][5]
3100-3000Aromatic C-H StretchingMultiple weak to medium, sharp bands.
2970-2830Aliphatic C-H Stretching (in -OCH₃)Weak to medium, sharp bands.
1650-1580N-H Bending (Scissoring)Medium to strong, sharp band.[4][5]
1600-1450Aromatic C=C Ring StretchingMultiple bands of varying intensity.
1335-1250Aromatic C-N StretchingStrong intensity band.[4]
1275-1200 & 1050-1000Asymmetric & Symmetric C-O-C Stretching (Ether)Two distinct, strong bands characteristic of an aryl alkyl ether.[6][7]
910-665N-H WaggingBroad, strong band.[4]
Below 900Aromatic C-H Out-of-Plane BendingStrong bands indicative of the substitution pattern on the benzene ring.

A Comparative Analysis: 3,5-Diaminoanisole vs. Structural Analogs

To further refine our interpretation, we will compare the predicted spectrum of 3,5-Diaminoanisole with the experimental spectra of two closely related compounds: m-Phenylenediamine and Anisole.

  • m-Phenylenediamine: This molecule shares the 1,3-diaminobenzene core with our target compound but lacks the methoxy group. Its spectrum will be dominated by the primary aromatic amine vibrations.

  • Anisole: This compound possesses the methoxybenzene structure but lacks the amino groups. Its spectrum will highlight the characteristic ether and aromatic C-H stretches.

Feature3,5-Diaminoanisole (Predicted)m-Phenylenediamine (Experimental)Anisole (Experimental)
N-H Stretches Two bands (3500-3300 cm⁻¹)PresentAbsent
N-H Bend Present (1650-1580 cm⁻¹)PresentAbsent
Aromatic C-N Stretch Present (1335-1250 cm⁻¹)PresentAbsent
C-O-C Stretches Two strong bands (1275-1200 & 1050-1000 cm⁻¹)AbsentPresent
Aromatic C-H Stretches Present (3100-3000 cm⁻¹)PresentPresent
Aliphatic C-H Stretches Present (2970-2830 cm⁻¹)AbsentPresent

This comparative approach allows for a more confident assignment of the observed (or in this case, predicted) spectral features of 3,5-Diaminoanisole. The presence of both the dual N-H stretching peaks and the strong C-O-C ether bands would be a definitive confirmation of the compound's identity.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For researchers wishing to obtain an experimental spectrum of 3,5-Diaminoanisole or similar solid compounds, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Analysis:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of the solid 3,5-Diaminoanisole powder onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Perform baseline correction and smoothing if necessary.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualizing the Process and Structure

To aid in understanding, the following diagrams illustrate the molecular structure of 3,5-Diaminoanisole and the logical workflow for its FT-IR spectral interpretation.

Caption: Molecular structure of 3,5-Diaminoanisole.

FTIR_Interpretation_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis SamplePrep Sample Preparation (ATR) SampleScan Sample Scan SamplePrep->SampleScan BackgroundScan Background Scan BackgroundScan->SampleScan BaselineCorrection Baseline Correction SampleScan->BaselineCorrection PeakPicking Peak Identification BaselineCorrection->PeakPicking FunctionalGroup Functional Group Assignment PeakPicking->FunctionalGroup Comparison Comparison with Analogs FunctionalGroup->Comparison Identification Compound Identification Comparison->Identification

References

A Senior Application Scientist's Guide to the Thermal Properties of Polymers Derived from 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Monomer Selection in High-Performance Polymers

In the pursuit of advanced polymeric materials, the judicious selection of monomers is paramount. The architecture of these fundamental building blocks dictates the macroscopic properties of the resulting polymer, influencing everything from mechanical strength and chemical resistance to thermal stability. This guide focuses on a promising but less-explored monomer, 5-Methoxybenzene-1,3-diamine (also known as 3,5-diaminoanisole), and its potential role in the synthesis of high-performance aromatic polyamides and polyimides.

Aromatic diamines are a cornerstone in the synthesis of thermally stable polymers due to the rigid nature of the aromatic rings they introduce into the polymer backbone. The substitution pattern and the nature of the substituents on these rings offer a powerful tool for fine-tuning the final properties of the material. The presence of a methoxy (-OCH₃) group, as in this compound, is of particular interest. This electron-donating group can influence the polymer's reactivity, solubility, and, most critically for many applications, its thermal characteristics.

This guide provides a comparative analysis of the anticipated thermal properties of polymers derived from this compound against those synthesized from more conventional aromatic diamines. We will delve into the theoretical underpinnings of how the methoxy substituent and the meta-linkage of the amine groups are expected to impact key thermal parameters such as the glass transition temperature (Tg) and the thermal decomposition temperature (Td). While direct, comprehensive experimental data for polymers synthesized from this compound is not extensively available in public literature, we will draw upon established structure-property relationships and data from analogous polymer systems to provide an informed comparison.[1] Furthermore, this guide furnishes detailed, self-validating experimental protocols for the characterization of these thermal properties, empowering researchers to rigorously evaluate novel polymers.

The Influence of Molecular Structure on Thermal Properties: A Mechanistic Perspective

The thermal stability of aromatic polyamides and polyimides is intrinsically linked to the chemical structure of the diamine and dianhydride or diacid chloride monomers. Two key features of this compound are expected to significantly influence the thermal properties of its derived polymers: the meta-positioning of the amine groups and the presence of the methoxy substituent.

The Role of Isomerism: Meta vs. Para Linkages

The arrangement of the amine functional groups on the benzene ring plays a crucial role in determining the polymer's chain conformation and packing efficiency.

  • Para-phenylenediamine , with its linear and symmetrical structure, tends to produce polymers with highly ordered, rigid-rod-like chains. This leads to strong interchain interactions, high crystallinity, and consequently, excellent thermal stability.[2]

  • Meta-phenylenediamine , the parent compound of our target monomer, introduces a kink in the polymer backbone. This disrupts the chain packing and reduces crystallinity, which can lead to increased solubility but often results in a slightly lower thermal decomposition temperature compared to their para-isomers. However, the less efficient packing can lead to a higher glass transition temperature (Tg) due to restricted segmental motion.[3]

Polymers derived from this compound will inherit this meta-linkage, suggesting they will likely be amorphous with good solubility in organic solvents.

The Methoxy Substituent Effect

The methoxy group is an electron-donating group that can influence the polymer's properties in several ways:

  • Increased Chain Flexibility: The presence of the methoxy group can introduce a degree of rotational freedom and steric hindrance, which can further disrupt chain packing and lower the glass transition temperature compared to the unsubstituted m-phenylenediamine.

  • Potential for Hydrogen Bonding: While not as strong as the amide-amide hydrogen bonds, the ether linkage in the methoxy group could potentially engage in weak hydrogen bonding, influencing chain interactions.

  • Impact on Thermal Decomposition: The C-O bonds in the methoxy group may represent a point of thermal instability compared to the C-C and C-H bonds of the aromatic ring, potentially leading to a lower onset of thermal decomposition. Functional aromatic polyamides often exhibit excellent thermal stability, with decomposition temperatures at 10% mass loss ranging from 362 to 535 °C in a nitrogen atmosphere.[4]

Comparative Analysis of Thermal Properties

To contextualize the expected performance of polymers derived from this compound, the following tables present a comparison of the thermal properties of polyamides and polyimides synthesized from common aromatic diamines.

Table 1: Thermal Properties of Aromatic Polyamides

Diamine MonomerDiacid ChlorideGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C) in N₂Reference
m-PhenylenediamineIsophthaloyl Chloride237-254~475[4]
p-PhenylenediamineTerephthaloyl Chloride>350>500[2]
4,4'-OxydianilineIsophthaloyl Chloride210-230~450[5]
This compound (Predicted) Isophthaloyl Chloride200-230 ~430-460 -

Table 2: Thermal Properties of Aromatic Polyimides

Diamine MonomerDianhydrideGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C) in N₂Reference
m-PhenylenediaminePyromellitic Dianhydride (PMDA)>385~550[6]
p-PhenylenediaminePyromellitic Dianhydride (PMDA)>400>580[6]
4,4'-OxydianilinePyromellitic Dianhydride (PMDA)375~570[6]
This compound (Predicted) Pyromellitic Dianhydride (PMDA)340-370 ~520-550 -

Disclaimer: The predicted values for polymers derived from this compound are estimations based on structure-property relationships and are intended for comparative purposes. Experimental verification is required.

Experimental Protocols for Thermal Characterization

To ensure the scientific integrity and reproducibility of thermal property measurements, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA) for Determining Thermal Decomposition Temperature (Td)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a polymer.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a clean, tared TGA pan (platinum or alumina).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

    • Record the percentage of char yield at the final temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start prep Weigh 5-10 mg of dry polymer start->prep load Load into TGA pan prep->load place Place pan in TGA furnace load->place purge Purge with N2 (20-50 mL/min) place->purge heat Heat from 30°C to 800°C @ 10°C/min purge->heat record Record mass loss vs. temperature heat->record plot Plot % Mass vs. Temperature record->plot analyze Determine Td5, Td10, and Char Yield plot->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperature (Tg)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature, melting point, and crystallization temperature of a polymer.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan in the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 350°C for high-performance polyamides) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

    • Second Heating Scan: Heat the sample again at a rate of 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow versus temperature for the second heating scan.

    • The glass transition is observed as a step-like change in the baseline.

    • Determine the Tg as the midpoint of this transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of dry polymer start->weigh seal Seal in Al pan weigh->seal load Load sample and reference pans seal->load heat1 1st Heat Scan (erase thermal history) load->heat1 cool Controlled Cooling heat1->cool heat2 2nd Heat Scan (for measurement) cool->heat2 plot Plot Heat Flow vs. Temperature heat2->plot analyze Determine Tg (midpoint of transition) plot->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

Polymers derived from this compound represent an intriguing class of materials with the potential for a unique combination of properties. Based on established structure-property relationships, it is anticipated that these polymers will exhibit good solubility and amorphous character due to the meta-linkages of the diamine. The presence of the methoxy group is expected to influence the glass transition temperature and may slightly reduce the ultimate thermal stability compared to unsubstituted analogues.

This guide provides a theoretical framework for understanding these effects, a comparative dataset of related polymers, and robust experimental protocols for empirical validation. The synthesis and thorough characterization of polymers from this compound are warranted to fully elucidate their thermal behavior and to assess their potential in applications requiring a balance of processability and thermal resistance.

References

A Senior Application Scientist's Guide to Diamine Isomers in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Impact of Isomers on Polymer Performance

In the realm of high-performance materials, aromatic polymers such as polyamides (aramids) and polyimides stand out for their exceptional thermal stability, mechanical robustness, and chemical resistance.[1] These properties make them indispensable in demanding applications, from aerospace components to microelectronics. The final characteristics of these polymers are not merely a function of their constituent monomers but are critically dictated by the subtle, yet profound, influence of their chemical architecture. Among the most crucial design parameters available to a polymer chemist is the selection of diamine isomers.

This guide provides an in-depth comparison of how diamine isomers—specifically ortho-, meta-, and para-phenylenediamine—fundamentally alter the structure and performance of the resulting polymers. We will explore the causal relationships between isomeric structure and key material properties, supported by experimental data and validated protocols, to empower researchers in the rational design of next-generation polymers.

The Foundation: Isomeric Structure and Its Effect on Polymer Chain Conformation

The positional isomerism of the amine functional groups on an aromatic ring is the primary determinant of the final polymer's three-dimensional structure. The choice between a para-, meta-, or ortho-diamine directly controls the geometry of the polymer backbone.

  • para-Isomers: These diamines, with amine groups at opposite ends of the aromatic ring (1,4-position), act as linear, rigid building blocks. This linearity promotes the formation of rod-like polymer chains that can pack together efficiently and symmetrically.[2][3]

  • meta-Isomers: With amine groups at the 1,3-position, these monomers introduce a distinct angular "kink" into the polymer backbone. This disruption prevents the formation of linear chains, resulting in more amorphous, coiled structures.[4][5]

  • ortho-Isomers: The adjacent 1,2-positioning of amine groups in ortho-isomers introduces the most severe kink. While less common in high-performance polymers due to potential steric hindrance, their impact on disrupting chain packing is significant.[4]

The following diagram illustrates the structural differences between these fundamental building blocks.

Caption: Molecular structures of para-, meta-, and ortho-phenylenediamine.

This seemingly simple variation in monomer geometry cascades into significant differences in polymer chain packing, intermolecular interactions, and, consequently, macroscopic properties.

G cluster_para para-Diamine Based Polymer cluster_meta meta-Diamine Based Polymer p1 Linear, Rod-like Chains p2 High Degree of Chain Packing & Crystallinity p1->p2 p3 Strong Intermolecular Forces (e.g., H-Bonding) p2->p3 m3 Weaker Intermolecular Forces m1 Kinked, Coiled Chains m2 Disrupted Chain Packing (Amorphous Structure) m1->m2 m2->m3

Caption: Effect of isomer choice on polymer chain conformation and packing.

Comparative Performance Analysis: A Tale of Three Isomers

The structural variations outlined above directly translate into a trade-off between thermal/mechanical performance and processability.

Thermal Properties: Rigidity Equals Stability

The thermal stability of a polymer is largely governed by the energy required to induce segmental motion (Glass Transition Temperature, Tg) and to break chemical bonds (Decomposition Temperature, Td).

  • para-Isomers: The rigid, rod-like chains derived from para-diamines exhibit restricted segmental motion.[2][3] Their ability to pack densely enhances intermolecular forces, further locking the chains in place. This results in polymers with exceptionally high Tg and Td values.

  • meta-Isomers: The introduction of kinks increases the free volume between polymer chains, facilitating easier segmental motion at lower temperatures.[5] Consequently, meta-based polymers consistently show lower Tg values than their para-counterparts.[5]

  • ortho-Isomers: The severe disruption to chain packing leads to even greater free volume and the lowest Tg values among the isomers.

A study comparing copoly(amide-imide)s synthesized from m- and p-substituted diamine isomers found that the p-isomers consistently yielded films with superior thermal stabilities.[2][3][6]

Mechanical Strength: Order Breeds Robustness

Mechanical properties like tensile strength and modulus are directly related to the efficiency of stress transfer between polymer chains, which is maximized by high crystallinity and strong intermolecular forces.

  • para-Isomers: The highly ordered, crystalline domains in para-aramids allow for very effective stress distribution, leading to ultra-high tensile strength and modulus. This is the principle behind high-performance fibers like Kevlar®.

  • meta-Isomers: The amorphous nature of meta-aramids, such as Nomex®, results in lower tensile strength and modulus compared to para-isomers.[5] However, this amorphous structure imparts other valuable properties like flexibility and toughness. Research on copoly(amide-imide) films demonstrated that those synthesized with p-isomers had superior mechanical tensile properties compared to films made with m-isomers.[2][6]

Solubility and Processability: The Achille's Heel of Rigidity

A polymer's solubility depends on the ability of solvent molecules to overcome the intermolecular forces holding the polymer chains together.

  • para-Isomers: The immense strength of the intermolecular forces and the high crystallinity make para-based aromatic polymers notoriously insoluble in most common organic solvents.[1] Their processing often requires harsh solvents like concentrated sulfuric acid.[7]

  • meta- and ortho-Isomers: By disrupting chain packing and weakening intermolecular forces, the kinked structures of meta- and ortho-isomers dramatically improve solubility.[4][8] This enhanced solubility is a crucial advantage, enabling processing via conventional solution-casting techniques from more benign polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[4][9] The incorporation of bulky side groups or flexible ether linkages are other strategies used to enhance the solubility of otherwise rigid polymers.[4][9][10]

Optical Properties: The Role of Chain Packing in Transparency

In applications like flexible displays, optical transparency is paramount. For aromatic polyimides, color often arises from the formation of intermolecular charge-transfer complexes (CTCs).

  • meta-Isomers: The less efficient chain packing in polymers derived from meta-diamines can hinder the formation of these CTCs. This disruption often leads to polymers with better optical transparency and less color compared to their more tightly packed para-analogues.[2][3][6]

Quantitative Performance Data Summary

The following table summarizes typical performance differences observed in aromatic polymers derived from different diamine isomers. Values are illustrative and can vary based on the specific comonomers and synthesis conditions.

Propertypara-Isomer Based Polymermeta-Isomer Based PolymerCausality
Glass Transition (Tg) Very High (>340 °C)[3]High (240–300 °C)[8][9]Linear chains restrict segmental motion.
Tensile Strength Very High (>80 MPa)High (70-90 MPa)[9]Ordered structure allows for efficient stress transfer.
Tensile Modulus High (1.5-2.5 GPa)[9]ModerateHigh crystallinity leads to greater stiffness.
Solubility Insoluble in common solventsSoluble in polar aprotic solvents (NMP, DMAc)[4][9]Kinked structure disrupts packing, allowing solvent penetration.
Chain Conformation Linear, Rod-likeKinked, AmorphousDirect result of monomer geometry.

Experimental Protocols: Synthesis and Characterization

Trustworthy data is built on robust and reproducible experimental design. The following section details a standard laboratory procedure for the synthesis of an aromatic polyamide via low-temperature solution polycondensation, a widely used method for these polymers.[11][12]

Low-Temperature Solution Polycondensation of an Aromatic Polyamide

This protocol describes the synthesis of a polyamide from an aromatic diamine (e.g., m-phenylenediamine) and an aromatic diacid chloride (e.g., isophthaloyl chloride).

Rationale: This method is preferred for aromatic polyamides as it avoids the high temperatures that can cause side reactions and degradation. The use of a polar aprotic solvent is essential to keep the rigid polymer in solution as it forms.

Materials:

  • m-Phenylenediamine (MPD) or p-Phenylenediamine (PPD)

  • Isophthaloyl Chloride (IPC) or Terephthaloyl Chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium Chloride (CaCl₂), anhydrous (optional, as a solubility promoter)

  • Methanol

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The entire apparatus must be flame- or oven-dried to remove all traces of moisture, which would hydrolyze the acid chloride monomer.

  • Diamine Dissolution: Under a gentle flow of dry nitrogen, dissolve the aromatic diamine (e.g., MPD) in anhydrous NMP inside the flask. If using a solubility promoter, add anhydrous CaCl₂ and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the exothermic reaction and prevent side reactions, ensuring the formation of a high molecular weight polymer.

  • Diacid Chloride Addition: Add the diacid chloride (e.g., IPC) to the stirred solution in small portions as a solid powder. The reaction is typically rapid, evidenced by a significant increase in viscosity.

  • Polymerization: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours to ensure the polymerization goes to completion. The solution will become highly viscous.

  • Precipitation: Slowly pour the viscous polymer solution into a large beaker of vigorously stirred methanol. This will cause the polyamide to precipitate as a fibrous or powdery solid.

  • Purification: Collect the polymer by filtration. Thoroughly wash the polymer with fresh methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Polymer Characterization Workflow

The synthesized polymer should be subjected to a series of analyses to confirm its structure and properties.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_char Characterization start Dried Glassware + N₂ Atmosphere dissolve Dissolve Diamine in Anhydrous NMP start->dissolve cool Cool to 0-5 °C dissolve->cool add Add Diacid Chloride cool->add react Polymerize for 3-4h add->react precipitate Precipitate in Methanol react->precipitate wash Wash with Methanol & Water precipitate->wash dry Dry in Vacuum Oven wash->dry ftir FT-IR (Structure Verification) dry->ftir nmr NMR (Constitutional Isomerism) dry->nmr dsc DSC (Measure T_g) dry->dsc tga TGA (Measure T_d) dry->tga tensile Tensile Testing (Mechanical Properties) dry->tensile

Caption: Experimental workflow for polyamide synthesis and characterization.

Conclusion: A Strategic Choice for Tailored Performance

The selection of a diamine isomer is a powerful tool for the polymer scientist, offering a direct route to manipulate polymer architecture at the most fundamental level. The choice represents a critical trade-off:

  • para-Isomers are the choice for applications demanding maximum thermal stability and mechanical strength, where aggressive processing conditions are acceptable.

  • meta-Isomers provide a crucial balance, sacrificing some of the ultimate performance of para-systems for vast improvements in solubility and processability.[4] This makes them ideal for applications requiring film casting or molding.

By understanding the causal links between isomer geometry and macroscopic properties, researchers can move beyond trial-and-error and rationally design polymers with a performance profile precisely tailored to the needs of their specific application, whether in drug delivery, advanced composites, or next-generation electronics.

References

A Senior Application Scientist's Guide to the Characterization of 5-Methoxybenzene-1,3-diamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Methoxybenzene-1,3-diamine Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold is a privileged starting material. Its inherent structural and electronic properties—an electron-donating methoxy group activating the aromatic ring and two nucleophilic amine groups positioned meta to each other—make it a versatile building block for a diverse range of pharmacologically active molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The journey from a synthesized derivative to a viable drug candidate is, however, entirely dependent on rigorous and unambiguous structural and purity characterization.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to characterize novel derivatives of this compound. We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical workflow that ensures the scientific integrity of your findings.

The Integrated Characterization Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a novel chemical entity. A robust characterization strategy relies on the synergistic application of multiple orthogonal methods. The logical flow begins with assessing purity and confirming molecular mass, followed by detailed structural elucidation, and culminating, when possible, in the definitive determination of the three-dimensional structure.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Definitive Structure synthesis Newly Synthesized Derivative hplc HPLC/UPLC (Purity & Quantity) synthesis->hplc Purity Check ms Mass Spectrometry (MS) (Molecular Weight) synthesis->ms Mass Confirmation nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Structure) hplc->nmr Purified Sample ms->nmr Formula Hint xray Single Crystal X-ray Crystallography (3D Structure) nmr->xray Confirmed Structure for Crystallization final Fully Characterized Compound nmr->final If no crystal xray->final

Caption: Integrated workflow for characterizing novel compounds.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before any detailed structural work is undertaken, establishing the purity of the synthesized derivative is paramount. HPLC, particularly reverse-phase HPLC (RP-HPLC), is the industry standard for this task due to its high resolution, sensitivity, and reproducibility.[3]

Expertise & Experience: The choice of method is dictated by the analyte's properties. For this compound derivatives, which possess basic amine groups and moderate polarity, C18 columns are the workhorse. The key challenge is managing peak shape, as the basic amines can interact with residual silanols on the silica support, leading to tailing.

Causality in Method Development:

  • Mobile Phase: A mobile phase of acetonitrile or methanol with water is standard. We incorporate a modifier like formic acid or trifluoroacetic acid (0.1%) for a crucial reason: it protonates the amine groups, ensuring they are in a single ionic state, and also protonates the silica silanols, minimizing secondary interactions. This results in sharper, more symmetrical peaks.[4]

  • Detector: A photodiode array (PDA) or UV detector is ideal. The aromatic nature of these compounds provides strong chromophores, typically leading to maximum absorbance (λmax) in the 240-300 nm range.[5] A PDA detector is superior as it allows for peak purity analysis by comparing spectra across a single peak.

Comparative Analysis: HPLC vs. Other Techniques
TechniquePrimary InformationStrengths for PurityLimitations
HPLC/UPLC Purity, QuantityHigh resolution, sensitive, quantitative, separates isomers.[4][6]Provides no structural information beyond retention time.
TLC Qualitative PurityFast, inexpensive, good for reaction monitoring.Low resolution, not quantitative, difficult to resolve close-running impurities.
GC Purity (for volatile cpds)Excellent for volatile, thermally stable compounds.[3]Most diamine derivatives are not sufficiently volatile without derivatization.
NMR Structure, RatioCan quantify purity against a known standard (qNMR).Insensitive to low-level impurities (<1-2%), overlapping signals can mask impurities.
Protocol: Purity Determination by RP-HPLC
  • Sample Preparation: Accurately weigh ~1 mg of the derivative and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at 254 nm and λmax.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Mass Spectrometry (MS): Confirming the Molecular Identity

Mass spectrometry provides a rapid and highly accurate measurement of the molecular weight of the derivative, serving as the first crucial piece of structural confirmation. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Comparative Data: Expected Ions
Derivative StructureMolecular FormulaCalculated Monoisotopic MassExpected ESI-MS Ion [M+H]⁺
This compoundC₇H₁₀N₂O138.0793139.0866
N-acetyl-5-methoxybenzene-1,3-diamineC₉H₁₂N₂O₂180.0899181.0972
N,N'-diacetyl-5-methoxybenzene-1,3-diamineC₁₁H₁₄N₂O₃222.0999223.1077

Data calculated based on base structure properties.[7][8]

Trustworthiness: High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is the gold standard. It provides mass accuracy to within 5 ppm, which allows for the unambiguous determination of the elemental composition, powerfully validating the proposed structure.[9]

Protocol: HRMS Analysis via ESI
  • Sample Preparation: Dilute the HPLC stock solution (or create a new ~10 µg/mL solution) in a suitable solvent like methanol or acetonitrile. The presence of 0.1% formic acid is beneficial as it promotes protonation for ESI in positive ion mode.

  • Instrumentation: Direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Source Parameters (Typical Starting Points):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Mass Range: 50 - 1000 m/z.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide definitive information on the molecular framework, connectivity, and the chemical environment of every atom.

Expertise & Experience:

  • ¹H NMR: The aromatic region is particularly diagnostic. The substitution pattern on the diamine will cause predictable changes in the chemical shifts and coupling constants of the three aromatic protons. The methoxy group provides a characteristic singlet around 3.7-3.9 ppm, while the amine protons can be broad and exchangeable, often appearing between 3.5-5.5 ppm.[9][10]

  • ¹³C NMR: Provides the number of unique carbon atoms. The carbon attached to the methoxy group is typically downfield (~160 ppm), while the carbons attached to the amine groups are also significantly affected.[10] 2D NMR techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are used to definitively assign all signals and piece the structure together.

Table: Representative ¹H NMR Chemical Shifts (δ) in CDCl₃
Proton TypeThis compound (Predicted)N-Acyl Derivative (Typical)Rationale for Shift
Methoxy (-OCH₃)~3.75 (s, 3H)~3.80 (s, 3H)Relatively stable chemical environment.
Amine (-NH₂)~3.60 (br s, 4H)-Replaced by amide proton.
Amide (-NHCOR)N/A~8.0-9.5 (br s, 1H)Deshielding effect of the carbonyl group.
Aromatic (H2, H4, H6)~5.8-6.2 (m, 3H)~6.5-7.5 (m, 3H)Acylation removes the strong electron-donating effect of -NH₂, deshielding the ring.
Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can better solubilize polar compounds and slows the exchange of N-H protons, leading to sharper signals.[9]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing & Analysis: Process the data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR data.

X-ray Crystallography: The Final Arbiter of Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule. This technique is invaluable in drug development for understanding drug-receptor interactions and for confirming absolute stereochemistry.

Authoritative Grounding: The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, from which the precise atomic positions can be determined.[11][12]

Causality in Experimentation: Growing a high-quality crystal is often the rate-limiting step. This is more of an art than a science, requiring the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The planarity of the benzene ring in these derivatives often aids in crystal packing, but the flexible amine and methoxy groups can introduce disorder.

G cluster_0 Crystallization cluster_1 Data Collection & Processing sample Pure Compound (>99% by HPLC) screen Screen Solvents & Conditions sample->screen crystal Grow Single Crystal screen->crystal mount Mount Crystal on Diffractometer crystal->mount diffract Collect Diffraction Data mount->diffract process Process Data & Solve Structure diffract->process model Refined 3D Atomic Model process->model

Caption: Workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

    • Use slow evaporation or layer a poor solvent (e.g., hexane) on top of the solution to induce crystallization.

    • Allow the setup to stand undisturbed for several days to weeks.

  • Data Collection:

    • Carefully select a well-formed, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on the diffractometer to minimize thermal motion.[12]

    • Collect the diffraction data using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

    • Build and refine the atomic model against the experimental data until convergence is reached.

  • Data Analysis: Analyze the final structure for bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding).

Conclusion

The characterization of this compound derivatives is a systematic process that builds a case for a molecule's identity and purity. It begins with HPLC to ensure sample integrity, followed by MS to confirm the molecular weight and elemental formula. NMR spectroscopy then provides the detailed structural blueprint. Finally, X-ray crystallography offers the definitive 3D structure. By employing this integrated, multi-technique approach and understanding the causal principles behind each method, researchers can ensure the highest level of scientific rigor and confidence in their results, paving the way for successful drug discovery and development.

References

A Comparative Guide to the Synthesis and Mass Spectrometric Validation of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of a robust synthetic pathway for 5-Methoxybenzene-1,3-diamine, a crucial intermediate in various chemical industries. We will explore the rationale behind the chosen synthetic strategy and present a rigorous validation protocol using Liquid Chromatography-Mass Spectrometry (LC-MS), establishing a self-validating system for ensuring product identity and purity. Furthermore, this guide will objectively compare the selected methods with viable alternatives, offering researchers and drug development professionals the data necessary to make informed decisions for their specific applications.

Introduction: The Significance of this compound

This compound, also known as 3,5-Diaminoanisole, is a valuable aromatic diamine building block. Its unique structure, featuring two amine groups and a methoxy substituent on a benzene ring, makes it a key precursor in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes. Given its role in complex molecular syntheses, the unequivocal confirmation of its structure and purity is paramount. This guide focuses on a classic, reliable synthesis and its validation by mass spectrometry, a technique offering unparalleled sensitivity and specificity.

Part 1: A Validated Synthesis of this compound

A common and effective method for synthesizing aromatic diamines involves the reduction of dinitro-aromatic compounds. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reduction step.

The selected pathway begins with 1-chloro-2,4-dinitrobenzene, which undergoes nucleophilic aromatic substitution to introduce the methoxy group, followed by a robust reduction of the two nitro groups to form the target diamine.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start 1-Chloro-2,4-dinitrobenzene Reagent1 Sodium Methoxide (CH₃ONa) in Methanol Start->Reagent1 Reaction Product1 1-Methoxy-2,4-dinitrobenzene Reagent1->Product1 Reagent2 Iron (Fe) Powder Ammonium Chloride (NH₄Cl) Product1->Reagent2 Reduction FinalProduct This compound Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methoxy-2,4-dinitrobenzene

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene in methanol.

  • Slowly add a solution of sodium methoxide in methanol to the flask. The addition is exothermic, and the reaction mixture may need to be cooled to maintain a controlled temperature.

    • Causality: Sodium methoxide is a strong nucleophile that readily displaces the chloride on the electron-deficient aromatic ring. The nitro groups are strongly electron-withdrawing, activating the ring towards nucleophilic aromatic substitution.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into ice-cold water. The product, 1-methoxy-2,4-dinitrobenzene, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add the synthesized 1-methoxy-2,4-dinitrobenzene, ethanol, water, and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and add iron powder portion-wise. The reaction is highly exothermic.

    • Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated in situ from ammonium chloride) acts as the reducing agent, efficiently converting the nitro groups to primary amines.

  • After the addition of iron is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through celite to remove the iron oxides.

  • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 2: Validation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the identification and quantification of organic molecules in complex mixtures.[1] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing definitive structural information.

MS_Validation_Workflow cluster_0 Sample Preparation & Separation cluster_1 Mass Spectrometry Analysis Sample Synthesized Product (in solution) LC LC System (e.g., C18 column) Sample->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS Scan (Full Scan) Identify [M+H]⁺ ESI->MS1 MS2 Tandem MS (MS/MS) Fragment [M+H]⁺ MS1->MS2 Isolation Data Mass Spectrum (Validation Data) MS2->Data

Caption: Workflow for the validation of this compound by LC-MS.

Experimental Protocol: LC-MS Validation
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the synthesized product in a suitable solvent such as a methanol/water mixture.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Shim-pack XR-ODSIII).[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Aromatic amines readily form [M+H]⁺ ions.[2]

    • MS Acquisition:

      • Full Scan (MS1): Scan a mass range of m/z 50-300 to detect the protonated molecular ion.

      • Tandem MS (MS/MS): Isolate the parent ion (m/z 139.1) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Mass Spectrometry Results
  • Molecular Ion: The exact monoisotopic mass of this compound (C₇H₁₀N₂O) is 138.0793 Da.[3] In positive ion mode, the expected protonated molecule [M+H]⁺ will be observed at m/z 139.0866 .

  • Nitrogen Rule: Compounds with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent for this compound (138 g/mol ).[4]

  • Fragmentation Pattern: Aromatic amines and ethers exhibit characteristic fragmentation patterns.[5][6] The MS/MS spectrum of m/z 139.1 is expected to show key fragments confirming the structure:

    • Loss of Ammonia (NH₃): A peak at m/z 122, corresponding to the loss of one of the amine groups.

    • Loss of Methyl Radical (•CH₃): A peak at m/z 124, resulting from the cleavage of the methoxy group.

    • Loss of Carbon Monoxide (CO) from ether cleavage: Aromatic ethers can lose CO after initial fragmentation.[5]

Part 3: Comparative Analysis

A critical component of scientific inquiry is the comparison of a chosen method against viable alternatives. This allows for a justification of the selected protocol and provides context for its strengths and weaknesses.

Comparison of Analytical Validation Techniques

While LC-MS is a powerful tool, other analytical methods can also be employed for the characterization of aromatic amines.

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighModerate
Sensitivity Very High (ppb-ppt)High (ppb)Low (ppm)
Sample Volatility Not RequiredRequiredNot Required
Derivatization Generally not neededOften required for amines to improve volatility and peak shape.[1]Not Required
Structural Info Definitive (Fragmentation)Definitive (Fragmentation)Indirect (Retention Time)
Primary Use Identification & QuantificationIdentification of volatile compoundsQuantification & Purity Check
Comparison of Synthetic Routes

The presented synthesis is not the only path to this compound. An alternative could start from 3,5-dihydroxyanisole.

ParameterRoute 1: Dinitro ReductionAlternative Route: Amination of Dihydroxyanisole
Starting Material 1-Chloro-2,4-dinitrobenzene3,5-Dihydroxyanisole
Number of Steps 22 (Nitration, then Reduction)
Reagent Hazards Dinitroaromatics can be explosive.Nitrating agents (e.g., HNO₃/H₂SO₄) are highly corrosive.
Yield Generally HighCan be variable depending on nitration selectivity.
Scalability Well-established and scalable.Potentially more complex on a large scale.
Cost-Effectiveness Starting materials are typically inexpensive.Dihydroxyaromatics can be more expensive.

Conclusion

The synthesis of this compound via the reduction of 1-methoxy-2,4-dinitrobenzene is a reliable and well-understood process. This guide demonstrates that its successful synthesis can be unequivocally validated using Liquid Chromatography-Mass Spectrometry. The combination of retention time, accurate mass measurement of the protonated molecular ion ([M+H]⁺ at m/z 139.1), and characteristic fragmentation patterns provides a self-validating system that ensures the highest degree of confidence in the product's identity and purity. While alternative synthetic and analytical methods exist, the combination of the Béchamp reduction and LC-MS/MS analysis represents a robust, sensitive, and highly specific workflow suitable for the rigorous demands of research and pharmaceutical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and proper disposal of 5-Methoxybenzene-1,3-diamine (also known as 4-Methoxy-m-phenylenediamine or 2,4-Diaminoanisole). As a member of the aromatic amines chemical class, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Hazard Assessment: The Rationale for Stringent Disposal Protocols

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. Aromatic amines as a class are recognized for their potential to cause significant harm to human health and the environment.[1][2]

According to the harmonized classification and labeling approved by the European Union, this compound is a substance of very high concern.[3] Its primary hazards include:

  • Carcinogenicity: May cause cancer.[3]

  • Mutagenicity: Suspected of causing genetic defects.[3]

  • Acute Toxicity: Harmful if swallowed.[3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][4]

These classifications mandate that this compound must be treated as regulated hazardous waste. It must never be disposed of in standard laboratory trash or discharged into the sewer system, as even small quantities can contaminate large volumes of water and soil.[4][5] The ultimate goal of this guide is to prevent occupational exposure and environmental release through a structured and compliant disposal pathway.

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The table below summarizes the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Always check the manufacturer's specific glove compatibility chart.[6]Aromatic amines can be readily absorbed through the skin.[4] The correct glove material prevents dermal contact and systemic absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical safety goggles are required when there is a splash hazard. A face shield should be used in conjunction with goggles for larger quantities.[7]Protects against accidental splashes or contact with airborne dust particles that can cause serious eye irritation.[8][9]
Skin/Body Protection A fully buttoned, long-sleeved laboratory coat.Provides a barrier against incidental skin contact.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If a fume hood is unavailable or if dust generation is likely, a NIOSH-approved respirator with appropriate cartridges must be used.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[8][10]
Engineering Controls

All handling and preparation of this compound waste must be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[11] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

Step-by-Step Waste Handling & Segregation Protocol

Follow this systematic process for managing waste containing this compound, from the point of generation to its placement in a designated storage area.

Step 1: Identify and Characterize the Waste The waste stream must be accurately identified. This includes pure, unused this compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions containing the compound.

Step 2: Segregate from Incompatible Materials This is a critical safety step. This compound waste must be kept separate from other chemical wastes to prevent dangerous reactions.[12]

  • Incompatible Substances: Store separately from strong oxidizing agents and acids.[9][12]

  • Causality: Mixing aromatic amines with strong oxidizers can lead to vigorous or explosive reactions. Contact with strong acids can cause a highly exothermic neutralization reaction.

Step 3: Select the Appropriate Waste Container The integrity of the waste containment system is paramount.

  • Use only containers that are chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][12]

  • The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[5][13]

  • Ensure the container is appropriately sized for the volume of waste to avoid overfilling. Leave at least one inch of headspace to allow for expansion.[13]

Step 4: Label the Waste Container Correctly Proper labeling prevents accidents and ensures compliant disposal. As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name: "this compound" .

  • A clear indication of the primary hazards (e.g., "Carcinogen," "Toxic," "Environmental Hazard").

  • The name and location (building and room number) of the waste generator.[13]

On-Site Accumulation and Storage

Designated and properly managed storage areas are required by regulations like the Resource Conservation and Recovery Act (RCRA).[5]

  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA.[13][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, though this compound is not typically P-listed) in an SAA.[14][15] Once a container is full, it must be moved to the central accumulation area within three days.[13]

  • Inspections: The SAA should be inspected weekly to check for leaks or container degradation.[5]

Final Disposal Logistics

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste, but final disposal is a specialized task.

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a waste pickup.[14]

  • Licensed Contractor: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in a manner that complies with all federal, state, and local regulations.[12] Never attempt to transport hazardous waste yourself.[15]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

For a Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 2.1, gently sweep the solid material together to avoid generating dust.[11]

  • Place the material into a designated hazardous waste container and label it appropriately.

  • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For a Small Spill (Liquid Solution):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[16]

  • Once absorbed, carefully collect the material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the area and dispose of cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert others and prevent entry into the spill zone.

  • If safe to do so, close the fume hood sash.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_storage Storage & Final Disposal cluster_emergency Emergency Path Start Waste Generation Assess_Hazards Assess Hazards (Carcinogen, Aquatic Toxin) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Segregate Segregate from Incompatibles (e.g., Oxidizers, Acids) Work_in_Hood->Segregate Spill_Occurs Spill Occurs Work_in_Hood->Spill_Occurs Select_Container Select Compatible Container (Sealed, Leak-Proof) Segregate->Select_Container Label_Container Label Container: 'Hazardous Waste' + Chemical Name + Hazards Select_Container->Label_Container Store_SAA Store in Designated SAA (Secondary Containment) Label_Container->Store_SAA Request_Pickup Container Full? Request EHS Pickup Store_SAA->Request_Pickup End Disposal by Licensed Contractor Request_Pickup->End Spill_Occurs->Segregate No Spill Follow_Spill_Protocol Follow Emergency Spill Protocol Spill_Occurs->Follow_Spill_Protocol Yes Spill_Contained Waste from Spill Contained Follow_Spill_Protocol->Spill_Contained Spill_Contained->Select_Container

References

A Senior Application Scientist's Guide to Handling 5-Methoxybenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 5-Methoxybenzene-1,3-diamine (also known as 2,4-Diaminoanisole, CAS 615-05-4) and its common salt form, 4-methoxybenzene-1,3-diamine sulfate. As a primary aromatic amine, this compound class presents significant health risks that necessitate a rigorous and informed approach to laboratory safety.[1][2][3] This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in the specific hazards of the molecule, ensuring that every step you take is a self-validating measure of safety and experimental integrity.

Part 1: The "Why"—A Hazard-Centric Approach to Safety

Understanding the specific risks associated with this compound is the foundation of safe handling. Its hazard profile dictates every equipment choice and procedural step that follows. Aromatic amines are readily absorbed through the skin, and this compound is no exception.[1] The primary danger lies in its classification as a potential carcinogen and mutagen.

The GHS (Globally Harmonized System) classification for the sulfate salt form clearly outlines the risks that our protocols are designed to mitigate.

Hazard ClassGHS Hazard StatementCausality for PPE & Handling Protocols
Acute Toxicity, Oral H302: Harmful if swallowedProhibits eating, drinking, or smoking in the lab. Mandates thorough hand washing after handling.[4]
Germ Cell Mutagenicity H341: Suspected of causing genetic defectsDemands complete barrier protection (gloves, lab coat) to prevent skin absorption and respiratory protection to prevent inhalation.[5][6]
Carcinogenicity H350: May cause cancerThis is the most critical hazard. It necessitates the use of engineering controls like a fume hood as the primary barrier and stringent PPE as a secondary barrier. Exposure must be minimized.[5][6][7]
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationRequires chemical-resistant gloves and tightly-sealed safety goggles at all times.[4][8]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effectsDictates strict waste disposal protocols to prevent environmental contamination. Do not allow the product to enter drains.[5][9]

Part 2: The "How"—Engineering Controls & Personal Protective Equipment

Our safety strategy is built on a hierarchy of controls. We first rely on engineering solutions to isolate the hazard and then use Personal Protective Equipment (PPE) as a direct barrier for the operator.

Primary Line of Defense: Engineering Controls
  • Chemical Fume Hood: All work involving this compound, especially the handling of its solid form, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of airborne particles.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11]

  • Safety Stations: Eyewash stations and safety showers must be unobstructed and located close to the workstation.[10]

Secondary Line of Defense: Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical for preventing exposure. Below is a comprehensive table detailing the required equipment.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Tightly-Sealing Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and fine powders.[9] A face shield (minimum 8 inches) must be worn over the goggles when handling larger quantities or during procedures with a high splash risk.[9]
Skin/Body Chemical-Resistant Gloves (Nitrile) & Disposable Gown/Lab CoatGloves: Use nitrile gloves. Always inspect gloves for tears or holes before use.[9] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[9] Gown: A disposable gown or a dedicated lab coat with tight cuffs is mandatory to protect against skin contact.[10]
Respiratory NIOSH-Approved RespiratorFor Solids: When weighing or handling the solid powder, a NIOSH-approved half-face respirator equipped with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulates (HEPA) is required.[5] This prevents inhalation of the fine, potentially carcinogenic powder. For Solutions: If there is a risk of aerosol generation from solutions, a respirator should also be used.

Part 3: Step-by-Step Operational Plan for Safe Handling

This section provides a procedural workflow for a common laboratory task: preparing a stock solution from solid this compound.

Workflow for Preparing a Stock Solution

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination p1 Verify Fume Hood Certification is Current p2 Assemble All Materials (Chemical, Solvent, Glassware) p1->p2 p3 Don Full PPE: Respirator, Gown, Goggles, Gloves p2->p3 h1 Place Balance and Glassware in Hood p3->h1 h2 Carefully Weigh Solid Onto Weighing Paper h1->h2 h3 Transfer Solid to Volumetric Flask h2->h3 h4 Add Solvent, Cap, and Mix Until Dissolved h3->h4 h5 Bring to Final Volume, Cap, and Label Clearly h4->h5 c1 Treat All Contaminated Items as Hazardous Waste h5->c1 c2 Wipe Down Fume Hood Sash and Surfaces c1->c2 c3 Doff PPE in Correct Order (Gloves First) c2->c3 c4 Wash Hands and Arms Thoroughly c3->c4

Caption: Workflow for safe handling of this compound.

Part 4: Decontamination and Waste Disposal Plan

Proper disposal is a regulatory and ethical necessity to protect both human health and the environment.[12]

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Disposable gloves, weighing paper, and bench paper.

    • Contaminated glassware (rinse with a suitable solvent, and collect the rinsate as hazardous waste).

    • Excess solid chemical and any prepared solutions.

  • Containment:

    • Solid Waste: Collect all contaminated solid items in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions and solvent rinsates in a separate, sealed, and labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Never pour solutions down the drain.[9]

Waste Disposal Decision Workflow

G start Item Contaminated with This compound? solid_waste Is it Solid? (Gloves, Paper, etc.) start->solid_waste Yes liquid_waste Is it Liquid? (Solution, Rinsate) start->liquid_waste No solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_disposal Arrange for Pickup by Institutional EHS solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Decision workflow for proper waste stream segregation.

Part 5: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is vital.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][9]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, have them drink two glasses of water to dilute the chemical. Seek immediate medical attention.[4][5]
Small Spill (in Fume Hood) Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a suitable, closed container for disposal as hazardous waste.[9]

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.